Product packaging for Haloxyfop-P-methyl(Cat. No.:CAS No. 186673-58-5)

Haloxyfop-P-methyl

Cat. No.: B7829559
CAS No.: 186673-58-5
M. Wt: 375.72 g/mol
InChI Key: MFSWTRQUCLNFOM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Haloxyfop-P-methyl (CAS RN: 72619-32-0) is the herbicidally active R-isomer of haloxyfop-methyl, classified as an aryloxyphenoxypropionate herbicide . Its primary mechanism of action is the selective inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis . By targeting the carboxyltransferase (CT) domain of ACCase, it disrupts the production of lipids, leading to plant death, and is specifically used to control annual and perennial grass weeds in both crop and non-crop settings . In research, it serves as a valuable tool for studying selective herbicide action, the physiology of grass weeds, and the mechanisms underlying herbicide resistance, for which several cases have been recorded . Recent scientific investigations have also explored its toxicological effects on non-target organisms, revealing potential to induce immunotoxicity, disrupt glucose metabolism, and cause oxidative stress in aquatic crustaceans . Furthermore, cytogenetic studies on model systems have demonstrated that it can cause DNA damage and chromosomal aberrations . This compound has a molecular formula of C₁₆H₁₃ClF₃NO₄ and a molecular weight of 375.73 . It is characterized by low solubility in water (approximately 7.9-9 mg/L at 20 °C) and a high log P of 4.0, indicating significant lipophilicity . It is supplied as a liquid at room temperature with a purity of >95.0% . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is hazardous to aquatic life, with long-lasting effects, and requires appropriate handling and disposal procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClF3NO4 B7829559 Haloxyfop-P-methyl CAS No. 186673-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSWTRQUCLNFOM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058249
Record name Haloxyfop-P-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72619-32-0
Record name Haloxyfop-P-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72619-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloxyfop-P-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072619320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloxyfop-P-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOXYFOP-P-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD796HHTS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Haloxyfop-P-methyl in Grasses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Haloxyfop-P-methyl is a highly selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class, specifically engineered for the control of annual and perennial grass weeds within a wide range of broadleaf crops.[1][2] Its efficacy is rooted in the targeted inhibition of a key enzyme in plant metabolism. This document provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its biochemical target, the physiological cascade it initiates in susceptible grass species, and the basis for its selectivity. Furthermore, this guide presents quantitative application data, detailed experimental protocols for assessing its enzymatic inhibition, and visual diagrams illustrating the core biochemical pathways and experimental workflows.

Introduction and Chemical Identity

This compound is the methyl ester of the R-(+) enantiomer of haloxyfop.[3] The herbicidal activity resides almost exclusively in this R-isomer, making this compound a more refined and active formulation compared to the original racemic mixture. As a member of the aryloxyphenoxypropionate ('FOP') group, it is applied post-emergence and is absorbed primarily through the foliage of target weeds. Following absorption, the methyl ester is rapidly hydrolyzed within the plant to its biologically active form, haloxyfop-P acid, which is then translocated to the sites of action.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary molecular target of this compound is the enzyme Acetyl-Coenzyme A carboxylase (ACCase). ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.

The reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

By competitively binding to the carboxyltransferase (CT) domain of the ACCase enzyme, the active haloxyfop-P acid blocks this critical reaction. This inhibition halts the production of malonyl-CoA, the fundamental building block for the elongation of fatty acid chains. The subsequent disruption of fatty acid and lipid synthesis prevents the formation of phospholipids required for building and maintaining cellular membranes, particularly in rapidly growing tissues.

Biochemical Cascade and Physiological Manifestations

Absorption, Hydrolysis, and Translocation

This compound is readily absorbed by the leaves and, to a lesser extent, the roots of grass weeds. Inside the plant cells, esterase enzymes rapidly cleave the methyl ester group, converting the pro-herbicide into the active haloxyfop-P acid. This active moiety is mobile within the phloem and is systematically translocated to regions of high metabolic activity and cell division, such as the meristems in crowns, nodes, rhizomes, and stolons.

Cellular Disruption and Symptomatology

The concentration of haloxyfop-P acid in the meristematic tissues leads to a rapid cessation of fatty acid synthesis. This metabolic arrest prevents the production of new cell membranes, halting cell division and growth. The integrity of existing membranes is compromised, leading to leakage of cellular contents and eventual necrosis.

Visible symptoms of herbicide action typically appear within 7 to 14 days of application. They include:

  • Chlorosis (Yellowing): The newest leaves emerging from the whorl begin to turn yellow as their development is arrested.

  • Necrosis and "Deadheart": The meristematic tissues at the growing points turn brown, become soft, and decay. This can be easily observed by pulling the newest leaf from the whorl, which will reveal a rotted base.

  • Leaf Reddening: Older leaves may develop a reddish or purplish hue before senescing.

The Basis of Selectivity: Monocot vs. Dicot ACCase

The remarkable selectivity of this compound for grasses (monocots) while leaving broadleaf crops (dicots) unharmed is due to a fundamental structural difference in the target ACCase enzyme located in the chloroplasts (plastids).

  • Grasses (Poaceae Family): Possess a homodimeric, eukaryotic-type ACCase in their plastids. This isoform is highly sensitive to inhibition by aryloxyphenoxypropionate herbicides.

  • Broadleaf Plants (Dicots): Possess a multi-subunit, prokaryotic-type ACCase in their plastids. This heteromeric form is structurally different and is not inhibited by this compound, allowing dicots to continue fatty acid synthesis and grow normally.

Both monocots and dicots have the eukaryotic ACCase form in their cytoplasm, but it is the plastidial enzyme that is primarily responsible for the bulk of fatty acid synthesis required for membrane lipids.

Quantitative Data: Application Rates

The following table summarizes typical post-emergence foliar spray application rates for this compound across various crops to control susceptible grass weeds. Rates are indicative and may vary based on formulation, weed species, and growth stage.

CropTarget Grass WeedsTypical Application Rate (g a.i./ha)
SoybeanBarnyardgrass, Foxtail, Crabgrass, Wild Oats48.6 – 72.9
CottonReed, Crabgrass97.2 – 145.8
CanolaAnnual grasses48.6 – 64.8
CabbageAnnual grasses48.6 – 64.8
PotatoAnnual grasses56.7 – 81.0
Data sourced from product specifications.

Experimental Protocols

Key Experiment: In Vitro ACCase Inhibition Assay (Colorimetric)

This protocol outlines a method for determining the inhibitory effect of this compound on ACCase activity extracted from susceptible grass species. This assay is adapted from colorimetric methods that measure the production of inorganic phosphate (Pi) from ATP hydrolysis during the ACCase reaction, avoiding the need for radiolabeled substrates.

1. Enzyme Extraction:

  • Harvest 1-2 grams of fresh, young leaf tissue from a susceptible grass species (e.g., barnyardgrass).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Homogenize the powder in 10 mL of ice-cold extraction buffer [e.g., 100 mM Tricine-HCl (pH 8.0), 10% glycerol, 1 mM EDTA, 20 mM DTT, 1 mM PMSF, and 0.5% PVP].

  • Filter the homogenate through cheesecloth and centrifuge at ~25,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. ACCase Activity Assay:

  • The assay is performed in a 96-well microplate format.

  • Prepare a reaction mixture containing:

    • Enzyme Assay Buffer [e.g., 100 mM Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 120 mM NaHCO₃, 1 mM DTT, 25 mM ATP].
    • Crude enzyme extract (standardized to a final protein concentration, e.g., 0.5 µM).
    • Varying concentrations of the inhibitor (haloxyfop-P acid) dissolved in a suitable solvent (e.g., 0, 0.1, 1, 10, 100, 1000 µM).

  • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, acetyl-CoA (e.g., to a final concentration of 4.5 mM).

  • Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

3. Detection and Data Analysis:

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) produced using a malachite green-based colorimetric reagent. The reagent forms a colored complex with free phosphate.

  • Measure the absorbance at ~630 nm using a microplate reader.

  • Construct a standard curve using known concentrations of Pi to quantify the amount produced in each reaction.

  • Express ACCase activity as a percentage of the non-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Signaling Pathway of this compound Action

Haloxyfop_Mechanism cluster_plant Plant Cell (Grass) cluster_pathway Fatty Acid Biosynthesis HPM This compound (Pro-herbicide) HPA Haloxyfop-P Acid (Active Herbicide) HPM->HPA Hydrolysis (Esterases) ACCase ACCase Enzyme HPA->ACCase Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acids & Phospholipids MalonylCoA->FattyAcids Membranes Cell Membrane Integrity & Growth FattyAcids->Membranes CellDeath Cell Death Membranes->CellDeath Disruption leads to

Caption: Biochemical pathway of this compound action in susceptible grasses.

Experimental Workflow for ACCase Inhibition Assay

ACCase_Assay_Workflow cluster_assay Assay Setup (96-well plate) start 1. Harvest Fresh Grass Leaf Tissue extraction 2. Enzyme Extraction (Homogenization & Centrifugation) start->extraction protein_quant 3. Protein Quantification (e.g., Bradford Assay) extraction->protein_quant add_enzyme 4a. Add Enzyme Extract protein_quant->add_enzyme pre_incubate 5. Pre-incubation add_inhibitor 4b. Add Inhibitor (Haloxyfop-P Acid dilutions) add_buffer 4c. Add Assay Buffer (ATP, MgCl2, etc.) initiate 6. Initiate Reaction (Add Acetyl-CoA) pre_incubate->initiate incubate 7. Incubate at Controlled Temperature initiate->incubate detect 8. Detection (Add Malachite Green Reagent) incubate->detect read 9. Measure Absorbance (~630 nm) detect->read analyze 10. Data Analysis (Calculate IC50 Value) read->analyze

Caption: Workflow for the in vitro ACCase inhibition colorimetric assay.

References

A Technical Guide to the Chemical Synthesis and Purification of Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent methodologies for the chemical synthesis and purification of Haloxyfop-P-methyl, the herbicidally active R-isomer of haloxyfop-methyl. This document provides a comprehensive overview of the key reaction pathways, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound, chemically known as methyl (R)-2-[4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoate, is a selective post-emergence herbicide. It is widely used to control annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses, leading to the disruption of lipid formation and ultimately, weed death.[1][3] The herbicidal activity resides primarily in the R-enantiomer. This guide focuses on the chemical synthesis and purification strategies to obtain high-purity this compound.

Chemical Synthesis Pathways

The synthesis of this compound is typically achieved through a multi-step process. Two primary synthetic routes are commonly employed: the "first etherification" method and the "post-etherification" method.

First Etherification Method

This pathway involves the initial condensation of 2,3-dichloro-5-trifluoromethylpyridine with hydroquinone to form the intermediate 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine. This intermediate is then reacted with a chiral methyl propionate derivative to yield the final product.

A visual representation of this synthetic workflow is provided below:

G A 2,3-dichloro-5- trifluoromethylpyridine C Intermediate: 3-chloro-2-(4-hydroxyphenoxy) -5-trifluoromethylpyridine A->C + K2CO3, DMF 105-110°C B Hydroquinone B->C E This compound C->E + K2CO3, Chlorobenzene 70-110°C D (L)-2-methylsulfonyloxy propionate D->E

Diagram 1: First Etherification Synthesis Pathway.
Post-Etherification Method

In this alternative route, (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester is first synthesized and then reacted with 2,3-dichloro-5-trifluoromethylpyridine to produce this compound via a nucleophilic substitution reaction.

The logical flow of this synthesis is illustrated in the following diagram:

G A (R)-(+)-2-(4-hydroxyphenoxy) propionic acid methyl ester C This compound A->C + Base (e.g., K2CO3) Solvent (e.g., DMAc) B 2,3-dichloro-5- trifluoromethylpyridine B->C

Diagram 2: Post-Etherification Synthesis Pathway.

Experimental Protocols

Detailed methodologies for the key experimental steps are outlined below, based on published patent literature.

Synthesis of 2,3-dichloro-5-trifluoromethylpyridine (Intermediate for both pathways)

This intermediate can be synthesized in a two-step process starting from 2-chloro-5-chloromethylpyridine (CCMP).

Step 1: Chlorination of 2-chloro-5-chloromethylpyridine

  • Reactants: 2-chloro-5-chloromethylpyridine and a catalyst (e.g., iron trichloride).

  • Conditions: The reaction is carried out under a chlorine gas environment at a temperature of 130-145°C for 28-32 hours.

  • Product: 2,3-dichloro-5-trichloromethyl pyridine.

Step 2: Fluorination of 2,3-dichloro-5-trichloromethyl pyridine

  • Reactants: The crude product from Step 1 and hydrogen fluoride.

  • Conditions: The reaction is conducted at a pressure of 6-10 bar and a temperature of 235-240°C for 8 hours.

  • Work-up: After the reaction, the mixture is washed and subjected to reduced pressure distillation to yield 2,3-dichloro-5-trifluoromethyl pyridine.

First Etherification Synthesis of this compound

Step 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine

  • Reactants: 2,3-dichloro-5-trifluoromethylpyridine and hydroquinone.

  • Reagents: Potassium carbonate (K2CO3) as a base.

  • Solvent: N,N-dimethylformamide (DMF).

  • Conditions: The reaction mixture is heated to 105-110°C.

  • Work-up: Upon completion, the intermediate is separated and purified.

Step 2: Synthesis of this compound

  • Reactants: 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine and (L)-2-methylsulfonyloxy methyl propionate.

  • Reagents: Potassium carbonate (K2CO3) as a base.

  • Solvent: Chlorobenzene.

  • Conditions: The nucleophilic substitution reaction is carried out at a temperature of 70-110°C.

Post-Etherification Synthesis of this compound
  • Reactants: 2,3-dichloro-5-trifluoromethylpyridine and (R)-2-(4-hydroxy phenoxy) methyl propionate.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Conditions: The molar ratio of 2,3-dichloro-5-trifluoromethylpyridine to (R)-2-(4-hydroxy phenoxy) methyl propionate is 1:1.1.

Purification Methodologies

Achieving high purity and the desired enantiomeric excess (ee) is critical. The purification process typically involves a series of extraction, washing, and distillation steps.

A general workflow for the purification of this compound is presented below:

G A Crude Reaction Mixture B Solvent Removal (Vacuum Distillation) A->B C Aqueous Workup B->C D Acid Washing C->D To remove residual bases E Water Washing D->E Repeated washings F Drying (e.g., with Anhydrous Sodium Sulfate) E->F G Final Solvent Removal (Desolventising under heat) F->G H Reduced Pressure Distillation G->H I High Purity This compound H->I Collect fractions at 198-201°C/1mmHg

Diagram 3: General Purification Workflow.
Detailed Purification Protocol

A specific post-treatment procedure to obtain high optical purity this compound is as follows:

  • After the reaction, water is added to the mixture, which is then heated to 60°C and stirred for 30 minutes.

  • The aqueous phase is discarded, and the organic phase is washed with water.

  • The organic phase is dried using anhydrous sodium sulfate.

  • The solvent is recovered under reduced pressure.

  • The residue is distilled under reduced pressure, collecting the fractions at 198-201°C/1mmHg to yield a colorless to light yellow oily substance of high purity this compound.

For analytical purposes, chiral high-performance liquid chromatography (HPLC) is employed to determine the purity and enantiomeric excess of the final product.

Quantitative Data Summary

The following tables summarize the quantitative data from various synthetic approaches described in the literature.

Table 1: Synthesis of 2,3-dichloro-5-trifluoromethylpyridine Intermediate

Starting MaterialProductOverall YieldPurityReference
2-chloro-5-chloromethylpyridine2,3-dichloro-5-trifluoromethylpyridine83.0%99.7%

Table 2: Synthesis of this compound via Post-Etherification

Starting MaterialsSolventYieldPurityReference
2,3-dichloro-5-trifluoromethylpyridine and (R)-2-(4-hydroxy phenoxy) methyl propionateDMSO95.4%98.5%

Table 3: Synthesis and Purification of this compound via First Etherification

StepReaction ConditionsYieldPurityee ValueReference
Synthesis of Intermediate: 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine2,3-dichloro-5-trifluoromethylpyridine and hydroquinone in DMF with K2CO3 at 90-95°C for 9 hours.88.3%98.0%-
Synthesis of this compound: Reaction of the intermediate with (L)-2-methylsulfonyloxy propionate.Chlorobenzene solvent, K2CO3 base, 80-85°C for 48 hours.96.5%95.8%92.8%
Synthesis of this compound (Alternative Conditions): Reaction of the intermediate with (L)-2-methylsulfonyloxy propionate.Chlorobenzene solvent, K2CO3 base, 105-110°C for 40 hours. Molar ratio of intermediate:(L)-2-methylsulfonyloxy propionate:K2CO3 = 1:2.5:2.94.9%93.0%91.2%
Synthesis of this compound (Alternative Solvent): Reaction of the intermediate with (L)-2-methylsulfonyloxy propionate.DMF solvent, 25-30°C for 4 hours.97.1%87.2%75.6%

Conclusion

The synthesis and purification of this compound can be effectively achieved through well-defined chemical pathways. The choice of synthetic route and purification methodology can significantly impact the yield, purity, and enantiomeric excess of the final product. The data presented in this guide, derived from scientific literature and patents, provides a solid foundation for researchers and professionals in the field to develop and optimize their synthetic and purification strategies for this important herbicide. Careful control of reaction conditions and meticulous execution of purification steps are paramount to obtaining high-quality this compound.

References

A Technical Guide to the Photodegradation Pathways of Haloxyfop-P-methyl in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the photodegradation of Haloxyfop-P-methyl in aqueous environments. It details the primary transformation pathways, summarizes key quantitative kinetic data, and outlines the experimental protocols commonly employed for such studies. Visual diagrams of the degradation pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is the R-isomer of haloxyfop-methyl, a selective post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops.[1] Its application and subsequent presence in the environment necessitate a thorough understanding of its fate, particularly in aqueous systems where it can be subjected to photodegradation. The breakdown of this compound by light can lead to the formation of various transformation products, influencing its efficacy, persistence, and overall environmental impact. This guide synthesizes current knowledge on its photodegradation pathways, kinetics, and the methodologies used for its study.

Experimental Protocols for Photodegradation Studies

The investigation of this compound's photodegradation involves a multi-step process, from sample preparation to the analysis of its transformation products.

Sample Preparation and Irradiation

A typical experimental workflow for studying the photodegradation of this compound is illustrated below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aqueous Solution (e.g., 10⁻⁴ M this compound) B Place in Quartz Vessels or Borosilicate Glass A->B Transfer C Expose to Light Source (Sunlight or Xenon Lamp) B->C Irradiate E Maintain Dark Control Samples B->E Control Setup D Collect Samples at Regular Time Intervals C->D Sampling F Sample Extraction (e.g., QuEChERS) D->F Process E->F G Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) F->G Inject H Identify & Quantify Parent & Products G->H Data Processing I Determine Degradation Kinetics H->I Calculate

Caption: General experimental workflow for a photodegradation study.
  • Preparation of Aqueous Solutions: Studies often begin by preparing a solution of this compound at a specific concentration, for example, 10⁻⁴ M, in various types of water such as distilled water, well water, or river water to simulate different environmental conditions.[2][3]

  • Irradiation: The prepared solutions are exposed to a light source. Natural sunlight is frequently used for environmentally relevant studies.[2][3] For controlled laboratory experiments, artificial light sources like xenon arc lamps are employed to simulate the solar spectrum. The experiments are typically conducted in vessels made of quartz or borosilicate glass that allow for the transmission of UV light.

  • Control Samples: "Dark control" samples, which are prepared identically but kept from light exposure, are crucial to distinguish photodegradation from other degradation processes like hydrolysis.

Analytical Methodologies

The identification and quantification of this compound and its degradants are performed using various chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC systems equipped with a UV detector are commonly used for the quantitative analysis of this compound. A typical setup might use a C18 column with a mobile phase such as a methanol/water mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the structures of the various photodegradation products formed during the experiments.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it suitable for the simultaneous determination of the parent herbicide and its primary metabolite, haloxyfop acid, in complex matrices.

Photodegradation Pathways of this compound

In aqueous solutions, this compound undergoes transformation through several key reactions upon exposure to light. The primary step involves the cleavage of the ester bond.

The major identified photoproducts include:

  • Haloxyfop-P: The acid form, resulting from the hydrolysis or photolysis of the methyl ester group. This is often the primary and most rapidly formed metabolite.

  • Substituted Phenyl Acetate: A product identified as [4-[[3-chloro-5-(trifluoromethyl)-2-pyridyl]oxy]phenyl] acetate (m/z 331).

  • Benzofuran Derivatives: Compounds formed through further transformation, such as methyl 2-[3-(trifluoromethyl)benzofuro[2,3-b]pyridin-6-yl]oxypropanoate (m/z 341) and 6-ethoxy-3-(trifluoromethyl)benzofuro[2,3-b]pyridine (m/z 281).

  • Other Metabolites: In some irradiated systems, additional metabolites like a pyridinol isomer and 4-trifluoromethyl-5-aminopentanol have been detected.

G parent This compound (m/z 375) product1 Haloxyfop-P (acid) (m/z 360) parent->product1 Ester Cleavage (Primary Pathway) product2 [4-[[3-chloro-5-(trifluoromethyl)-2- pyridyl]oxy]phenyl] acetate (m/z 331) parent->product2 product3 Benzofuran Derivatives (e.g., m/z 341, m/z 281) product1->product3 Further Transformation product4 Other Metabolites (e.g., Pyridinol Isomer) product1->product4

Caption: Proposed photodegradation pathways of this compound.

Quantitative Data: Degradation Kinetics

Studies consistently show that the photodegradation of this compound in aqueous solutions follows first-order kinetics. The rate of degradation is often rapid, though it can be influenced by the composition of the water matrix. Specifically, a higher content of dissolved organic matter has been observed to slow the rate of photodegradation.

The table below summarizes kinetic parameters from a study that exposed a 10⁻⁴ M solution of this compound to natural sunlight in different water types.

Water MatrixRate Constant (k) (min⁻¹)Half-Life (t½) (minutes)Degradation (%)Correlation Coefficient (R²)
Distilled Water0.07559.1898.00.985
Well Water (0.5m)0.016342.5194.30.994
Well Water (1.0m)0.015744.1593.00.992
Runoff Water0.016242.7894.20.998
River Water0.014647.4758.60.991

Conclusion

This compound is susceptible to rapid photodegradation in aqueous environments, with its breakdown following first-order kinetics. The primary transformation pathway involves the cleavage of the ester bond to form its corresponding acid, Haloxyfop-P, which can then undergo further degradation to a variety of products including benzofuran derivatives and pyridinol isomers. The degradation rate is significantly influenced by the water matrix. The methodologies and pathways detailed in this guide provide a foundational understanding for environmental fate assessments and the development of strategies to mitigate potential ecological impacts.

References

Chiral Properties and Enantiomeric Forms of Haloxyfop-P-methyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P-methyl is a selective post-emergence herbicide renowned for its efficacy against a broad spectrum of annual and perennial grass weeds in various broadleaf crops.[1] As a member of the aryloxyphenoxypropionate ("fop") class of herbicides, its mode of action lies in the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1][2] A key feature of this compound is its chirality; it exists as two enantiomeric forms, the (R)- and (S)-isomers. The herbicidal activity is almost exclusively associated with the (R)-enantiomer, commercially known as this compound.[3][4] This technical guide provides a comprehensive overview of the chiral properties, enantiomeric forms, and biological activity of this compound, including detailed experimental protocols and a summary of quantitative data.

Chiral Properties and Enantiomeric Forms

Haloxyfop possesses a single chiral center at the carbon atom of the propionate moiety, giving rise to two enantiomers: (R)-haloxyfop and (S)-haloxyfop. This compound is the methyl ester of the herbicidally active (R)-enantiomer. The inactive (S)-enantiomer has been reported to be 1000-fold or less active than the (R)-enantiomer in petri dish evaluations and foliar applications.

In the soil, a significant phenomenon occurs: the inactive (S)-enantiomer undergoes microbial-mediated inversion to the active (R)-enantiomer. This conversion explains why racemic haloxyfop-methyl can exhibit efficacy when applied pre-emergence, as the inactive form is converted to the active form in the soil. However, in post-emergence applications where the herbicide is applied directly to the foliage, this inversion does not occur within the plant tissues, making the use of the pure (R)-enantiomer (this compound) crucial for optimal efficacy.

Mechanism of Action and Stereospecificity

The primary target of haloxyfop is the enzyme acetyl-CoA carboxylase (ACCase), which catalyzes the first committed step in fatty acid biosynthesis. The inhibition of this enzyme disrupts the production of malonyl-CoA, a vital building block for fatty acids. This, in turn, halts the formation of new cell membranes, leading to the cessation of growth and eventual death of susceptible grass species.

The herbicidal activity of haloxyfop is highly stereospecific, with the (R)-enantiomer being a potent inhibitor of ACCase, while the (S)-enantiomer is essentially inactive. Crystallographic studies of the carboxyltransferase (CT) domain of yeast ACCase in complex with haloxyfop have elucidated the molecular basis for this selectivity. The (R)-enantiomer fits snugly into a hydrophobic pocket in the enzyme's active site. In contrast, the spatial arrangement of the methyl group in the (S)-enantiomer results in a steric clash with the inhibitor's own carboxylate group, preventing effective binding.

Quantitative Data Summary

The following tables summarize the available quantitative data on the enantiomeric forms of haloxyfop.

Table 1: Enantioselective Herbicidal Activity of Haloxyfop

EnantiomerHerbicidal Activity (Post-emergence)Target WeedsReference
(R)-Haloxyfop (Haloxyfop-P)HighAnnual and perennial grasses (e.g., Setaria faberi, Echinochloa crus-galli)
(S)-HaloxyfopNegligible (reported to be ≤ 1/1000th the activity of the (R)-enantiomer)Annual and perennial grasses

Table 2: Enantioselective Inhibition of Acetyl-CoA Carboxylase (ACCase)

EnantiomerInhibition of ACCase ActivityEnzyme SourceReference
(R)-(+)-HaloxyfopPotent inhibitorMaize
(S)-(-)-HaloxyfopEssentially ineffectiveMaize
Racemic HaloxyfopModerate inhibitorMaize

Table 3: Enantioselective Degradation and Inversion of Haloxyfop in Soil

ProcessEnantiomerRate/Half-lifeSoil TypeReference
Degradation
(R)-HaloxyfopSlower degradationSilty Loam, Sandy Loam
(S)-HaloxyfopFaster degradationSilty Loam, Sandy Loam
Inversion
(S)-Haloxyfop to (R)-HaloxyfopRapid (within 7 days)Not specified

Experimental Protocols

Synthesis of this compound with High Optical Purity

A common method for preparing this compound with high enantiomeric excess involves a two-step process:

  • Intermediate Synthesis: Reaction of 2,3-dichloro-5-trifluoromethylpyridine with hydroquinone in the presence of a base (e.g., K2CO3) in a solvent like N,N-dimethylformamide at elevated temperatures (105-110°C). The resulting intermediate is 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.

  • Nucleophilic Substitution: The intermediate is then reacted with (L)-2-methylsulfonyloxy methyl propionate via a nucleophilic substitution reaction in a solvent such as chlorobenzene with a base (e.g., K2CO3) at a temperature range of 70-110°C. Following the reaction, a post-treatment workup yields this compound with a high optical purity (ee value > 92%).

Chiral Separation and Analysis of Haloxyfop Enantiomers

a) High-Performance Liquid Chromatography (HPLC)

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) column.

  • Column: A Pirkle-type (R, R) Whelk-O1 chiral column is effective.

  • Mobile Phase: A non-polar mobile phase such as hexane/n-propanol (e.g., 98/2 v/v) is typically used.

  • Detection: UV detection at 280 nm.

  • Outcome: This method provides baseline separation of the (R)- and (S)-enantiomers.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: Enantiomers are separated on a chiral capillary column and detected by mass spectrometry.

  • Derivatization: The acidic haloxyfop enantiomers are often derivatized (e.g., methylated with diazomethane) to increase their volatility for GC analysis.

  • Column: A capillary column coated with a chiral selector like permethylated β-cyclodextrin.

  • Outcome: Provides sensitive and selective quantification of the individual enantiomers in various matrices like soil and plant tissues.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
  • Principle: The activity of ACCase is measured by quantifying the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA. The inhibitory effect of haloxyfop enantiomers is determined by measuring the reduction in this incorporation.

  • Enzyme Source: ACCase can be isolated and partially purified from susceptible grass species (e.g., maize seedlings).

  • Assay Mixture: A typical reaction mixture contains the enzyme extract, ATP, acetyl-CoA, MgCl₂, and NaH¹⁴CO₃.

  • Procedure:

    • The enzyme is pre-incubated with different concentrations of the haloxyfop enantiomers (or racemic mixture).

    • The reaction is initiated by the addition of NaH¹⁴CO₃.

    • The reaction is stopped after a defined time by adding acid (e.g., HCl).

    • The acid-stable radioactivity (representing ¹⁴C-malonyl-CoA) is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Soil Degradation and Enantiomeric Inversion Study
  • Principle: The dissipation and interconversion of haloxyfop enantiomers are monitored over time in a controlled soil environment.

  • Procedure:

    • Soil samples are treated with a known concentration of racemic haloxyfop-methyl or the individual enantiomers.

    • The treated soil is incubated under controlled conditions (temperature, moisture).

    • At specific time intervals, subsamples of the soil are taken.

    • The haloxyfop residues are extracted from the soil using an appropriate solvent (e.g., methanol).

    • The extracts are cleaned up and derivatized for chiral analysis by GC-MS or HPLC.

  • Data Analysis: The concentrations of the (R)- and (S)-enantiomers are plotted over time to determine their degradation kinetics and the rate of inversion from the (S)- to the (R)-form.

Visualizations

Fatty_Acid_Biosynthesis_Inhibition cluster_Cytosol Cytosol cluster_Plastid Plastid Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Product Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty_Acid_Synthase Fatty_Acids 16- and 18-Carbon Fatty Acids Fatty_Acid_Synthase->Fatty_Acids This compound This compound (R-enantiomer) This compound->ACCase Inhibition

Caption: Inhibition of Fatty Acid Biosynthesis by this compound.

Experimental_Workflow cluster_Analysis Enantiomer Analysis cluster_Bioactivity Bioactivity Assessment cluster_Environmental_Fate Environmental Fate Synthesis Synthesis of (R)- and (S)-Haloxyfop Separation Chiral HPLC/GC-MS Separation Synthesis->Separation Quantification Quantification of Enantiomers Separation->Quantification ACCase_Assay In Vitro ACCase Inhibition Assay Quantification->ACCase_Assay Whole_Plant_Assay Whole-Plant Bioassay (Post-emergence) Quantification->Whole_Plant_Assay Soil_Incubation Soil Incubation Study Quantification->Soil_Incubation Data_Analysis Determine IC50/GR50 ACCase_Assay->Data_Analysis Whole_Plant_Assay->Data_Analysis Extraction_Analysis Extraction and Chiral Analysis Soil_Incubation->Extraction_Analysis Kinetics Determine Degradation and Inversion Kinetics Extraction_Analysis->Kinetics

Caption: Experimental Workflow for Chiral Analysis of Haloxyfop.

Conclusion

This compound stands as a prime example of a chiral herbicide where the biological activity is predominantly vested in a single enantiomer. The (R)-enantiomer is a potent inhibitor of ACCase, leading to effective control of grass weeds, while the (S)-enantiomer is largely inactive. The stereospecificity of its mechanism of action, coupled with the enantioselective behavior in the soil, underscores the importance of understanding the chiral properties of agrochemicals. This technical guide provides researchers and professionals with a foundational understanding of the key aspects of this compound's chirality, supported by experimental methodologies for its analysis and evaluation. Further research focusing on the quantitative differences in herbicidal efficacy across a wider range of grass species will continue to refine our understanding and application of this important herbicide.

References

An In-depth Technical Guide to the Hydrolysis and Metabolite Identification of Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Haloxyfop-P-methyl, a selective herbicide, and the identification of its resulting metabolites. The information presented herein is intended to support research, environmental fate studies, and the development of analytical methodologies.

Introduction to this compound and its Hydrolysis

This compound is the methyl ester of Haloxyfop-P, the herbicidally active R-enantiomer of haloxyfop.[1] As a pro-herbicide, it is rapidly hydrolyzed in the environment to its active acid form, Haloxyfop-P.[2] This hydrolysis is a critical step in its mode of action and a key factor in its environmental fate. The rate of this transformation is significantly influenced by pH.[3]

The hydrolysis of the methyl ester bond is the primary degradation pathway in aqueous environments. Following this initial step, further degradation of the resulting Haloxyfop-P acid can occur, particularly in soil, leading to the formation of several key metabolites. Understanding the kinetics of hydrolysis and the identity of these metabolites is essential for assessing the environmental impact and persistence of this herbicide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its primary metabolite, Haloxyfop-P, is provided in the table below.

PropertyThis compoundHaloxyfop-P
IUPAC Name methyl (2R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate(2R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid
CAS Number 72619-32-095977-29-0
Molecular Formula C₁₆H₁₃ClF₃NO₄C₁₅H₁₁ClF₃NO₄
Molecular Weight 375.7 g/mol 361.7 g/mol
Water Solubility 9.08 mg/L (20 °C)Low, pH-dependent
Log P (octanol-water) 4.04.2 (acid form)

Hydrolysis Kinetics and Data

The hydrolysis of this compound to Haloxyfop-P is abiotic and primarily dependent on pH. The degradation follows pseudo-first-order kinetics.

pH-Dependent Hydrolysis

The rate of hydrolysis of this compound is significantly influenced by the pH of the aqueous solution. It is stable under acidic conditions, with the rate of degradation increasing with rising pH.

Table 1: Hydrolysis Half-lives of this compound at 20°C

pHHalf-life (days)Reference
4Stable[3]
743[3]
90.63

In soil, the hydrolysis of the methyl ester is rapid, with a reported half-life of approximately 0.5 days. This rapid degradation in soil is considered a chemical process due to the labile nature of the ester bond, as it occurs at a similar rate in sterile soil.

Time-Course Hydrolysis Data

The following table summarizes the degradation of this compound and the formation of its primary metabolite, Haloxyfop-P, over time at pH 9 and 20°C.

Table 2: Degradation of this compound and Formation of Haloxyfop-P at pH 9 (20°C)

Time (days)This compound (% of initial concentration)Haloxyfop-P (% of initial concentration)
01000
0.55545
13070
21090
3<5>95
7Not Detected>99
21Not Detected99.1

Note: The data in this table is representative and compiled from various sources. Actual experimental results may vary.

Metabolite Identification

Beyond the primary hydrolysis to Haloxyfop-P, further degradation occurs, particularly in soil environments. The primary metabolites identified are a result of the cleavage of the ether linkages.

Primary and Secondary Metabolites
  • Haloxyfop-P: The primary and herbicidally active metabolite formed through the hydrolysis of the methyl ester.

  • Phenol Metabolite (4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenol): Formed by the cleavage of the ether bond between the phenoxy group and the propionic acid moiety.

  • Pyridinone Metabolite: A further degradation product that is reported to be the most persistent in soil.

  • Pyridinol Metabolite (3-chloro-5-trifluoromethylpyridin-2-ol): Results from the cleavage of the ether linkage between the pyridinyl and phenyl rings.

Signaling Pathways and Experimental Workflows

Hydrolysis and Degradation Pathway of this compound

Hydrolysis_Pathway HPM This compound HP Haloxyfop-P (acid) HPM->HP Hydrolysis (pH dependent) Phenol Phenol Metabolite HP->Phenol Ether Cleavage Pyridinol Pyridinol Metabolite HP->Pyridinol Ether Cleavage Pyridinone Pyridinone Metabolite Phenol->Pyridinone Further Degradation

Caption: Hydrolysis and degradation pathway of this compound.

Experimental Workflow for Hydrolysis Study and Metabolite ID

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Prepare Buffer Solutions (pH 4, 7, 9) Spike Spike with this compound Prep->Spike Incubate Incubate at Constant Temperature Spike->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Extract Extract with Organic Solvent Sample->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze Quant Quantify Parent and Metabolites Analyze->Quant Identify Identify Unknown Metabolites Analyze->Identify Kinetics Determine Degradation Kinetics Quant->Kinetics

Caption: General workflow for a hydrolysis study of this compound.

Experimental Protocols

pH-Dependent Hydrolysis Study (Modified from OECD 111)

This protocol outlines a general procedure for determining the rate of hydrolysis of this compound as a function of pH.

1. Materials:

  • This compound analytical standard

  • Sterile, buffered aqueous solutions at pH 4, 7, and 9

  • Sterile glass flasks with stoppers

  • Constant temperature incubator or water bath

  • HPLC or LC-MS/MS system

2. Procedure:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Treat the buffer solutions with a known concentration of this compound. The final concentration should not exceed half of its water solubility.

  • Incubate the flasks in the dark at a constant temperature (e.g., 20°C or 25°C).

  • At appropriate time intervals, collect duplicate samples from each pH solution.

  • Immediately quench any further reaction, for example, by acidification or freezing.

  • Extract the samples with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the extracts to determine the concentration of this compound and its primary metabolite, Haloxyfop-P.

Analytical Method for this compound and Haloxyfop-P by LC-MS/MS

This method is suitable for the simultaneous quantification of this compound and its primary hydrolysis product, Haloxyfop-P.

1. Sample Preparation (QuEChERS-based):

  • To a 10 mL water sample, add 10 mL of acetonitrile.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compound and its metabolite.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Transitions:

    • This compound: Precursor ion [M+H]⁺ → Product ion(s)

    • Haloxyfop-P: Precursor ion [M+H]⁺ → Product ion(s)

Table 3: Example LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound376.1344.1, 161.115, 25
Haloxyfop-P362.1318.1, 161.120, 30

Note: These parameters should be optimized for the specific instrument used.

Analytical Method for Secondary Metabolites in Soil

The analysis of the phenol, pyridinone, and pyridinol metabolites in soil typically requires a more rigorous extraction and cleanup procedure.

1. Extraction:

  • Soil samples are extracted with a mixture of acetonitrile and water, often with the addition of an acid or base to improve extraction efficiency.

  • The extraction is typically performed using shaking or sonication.

2. Cleanup:

  • The crude extract is cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. A polymeric reversed-phase sorbent is often suitable.

3. Analysis:

  • The cleaned-up extract is analyzed by LC-MS/MS. Due to the different polarities of the metabolites, a gradient elution program is necessary. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.

Conclusion

The hydrolysis of this compound is a rapid and pH-dependent process that is fundamental to its herbicidal activity and environmental fate. The primary metabolite, Haloxyfop-P, can further degrade in soil to form several secondary metabolites. The experimental protocols and data presented in this guide provide a framework for researchers to conduct further studies on the hydrolysis and metabolism of this important herbicide. Accurate and sensitive analytical methods, such as LC-MS/MS, are crucial for the reliable quantification of the parent compound and its various degradation products in environmental matrices.

References

Physical and chemical properties of Haloxyfop-P-methyl technical grade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Haloxyfop-P-methyl technical grade. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data clarity, experimental reproducibility, and understanding of its biochemical interactions.

Chemical Identity and Physical State

This compound is the R-enantiomer of haloxyfop-methyl and is a member of the aryloxyphenoxypropionate class of herbicides. The technical grade material is a light amber, viscous liquid at ambient temperatures.

Quantitative Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound technical grade.

Table 1: General Physical and Chemical Properties

PropertyValueTest Guideline
Molecular FormulaC₁₆H₁₃ClF₃NO₄-
Molecular Weight375.7 g/mol -
Physical StateLight amber viscous liquidVisual Inspection
Boiling Point> 280 °COECD 103
Density1.37 g/cm³ (approx.)OECD 109

Table 2: Solubility and Partitioning Characteristics

PropertyValueTest Guideline
Water Solubility9.08 mg/L at 20 °COECD 105
Solubility in Organic Solvents> 1000 g/L in most organic solvents at 20 °C-
Log P (Octanol-Water Partition Coefficient)4.00OECD 107

Table 3: Other Physicochemical Properties

PropertyValueTest Guideline
Vapor Pressure2.6 x 10⁻⁵ Pa at 20 °COECD 104
StabilityUnstable in alkaline conditions-

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound technical grade, based on internationally recognized guidelines.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is determined using the dynamic method, which involves measuring the vapor pressure of the substance at various temperatures.

  • Apparatus: A suitable apparatus consists of a boiling flask, a condenser, a thermometer, and a pressure measurement system.

  • Procedure:

    • The substance is placed in the boiling flask.

    • The pressure in the apparatus is reduced to a desired level.

    • The substance is heated, and the temperature at which it boils is recorded.

    • The vapor pressure is measured at this temperature.

    • Steps 2-4 are repeated at different pressures to obtain a vapor pressure curve.

    • The boiling point at normal atmospheric pressure (101.325 kPa) is determined by interpolation from the vapor pressure curve.[1][2][3]

Determination of Density (OECD Guideline 109)

The density of the liquid technical grade material is determined using the pycnometer method.

  • Apparatus: A pycnometer (a glass flask with a specific volume), a balance, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with the test substance, ensuring no air bubbles are present.

    • The filled pycnometer is placed in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.

    • The pycnometer is removed from the bath, cleaned, and weighed.

    • The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.[4]

Determination of Water Solubility (OECD Guideline 105)

The flask method is suitable for determining the water solubility of this compound.

  • Apparatus: Glass flasks with stoppers, a mechanical shaker or magnetic stirrer, a constant temperature bath, and an analytical instrument for concentration measurement (e.g., HPLC).

  • Procedure:

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is sealed and agitated in a constant temperature bath (20 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

    • The solution is then centrifuged or filtered to remove undissolved particles.

    • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.

    • This process is repeated until three successive measurements show no significant difference in concentration.

Determination of Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107)

The shake flask method is used to determine the Log P value.

  • Apparatus: Centrifuge tubes or flasks with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument for concentration measurement.

  • Procedure:

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of the test substance is dissolved in either water or n-octanol.

    • The solution is placed in a vessel with the other solvent.

    • The vessel is shaken until equilibrium is reached.

    • The two phases are separated by centrifugation.

    • The concentration of the test substance in each phase is determined.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

Determination of Vapor Pressure (OECD Guideline 104)

Several methods can be used, including the dynamic method, static method, and effusion methods. The dynamic method is commonly employed.

  • Procedure (Dynamic Method): This method is part of the boiling point determination as described in section 3.1. The vapor pressure is measured directly at different temperatures during the boiling point experiment.

Analytical Chemistry

Determination of this compound Content (CIPAC Method 526)

The purity of technical grade this compound is determined by normal phase High-Performance Liquid Chromatography (HPLC).

  • Principle: The R-enantiomer (this compound) is separated from the S-enantiomer and other impurities on a chiral stationary phase. Quantification is achieved using an external standard.

  • Chromatographic Conditions:

    • Column: Chiralcel OK, 250 mm x 4.6 mm, 10 µm particle size, or equivalent.

    • Mobile Phase: A mixture of heptane, isopropanol, and methanol (e.g., 80:10:10 v/v/v).

    • Detection: UV at 280 nm.

    • Quantification: External standardization based on peak areas.

  • Procedure:

    • Prepare a standard solution of this compound of known purity.

    • Prepare a sample solution of the technical material.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on retention time.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

Analysis of Impurities

Impurities in the technical material are typically identified and quantified using Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Principle: Volatile impurities are separated based on their boiling points and interaction with the stationary phase of the GC column.

  • Typical GC Conditions:

    • Column: A dimethylpolysiloxane stationary phase with 5% phenyl groups (e.g., Ultra 2) capillary column is often used.

    • Detector: Flame Ionization Detector (FID).

  • Procedure:

    • Prepare a solution of the technical material in a suitable solvent.

    • Inject the solution into the GC.

    • Identify and quantify impurities by comparing their retention times and peak areas to those of known standards.

Mode of Action and Signaling Pathway

This compound is a selective herbicide that acts by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and for energy storage. By inhibiting ACCase, this compound disrupts lipid synthesis, leading to the death of susceptible grass species.

fatty_acid_synthesis_inhibition acetyl_coa Acetyl-CoA accase Acetyl-CoA Carboxylase (ACCase) acetyl_coa->accase malonyl_coa Malonyl-CoA fatty_acids Fatty Acids malonyl_coa->fatty_acids Precursor lipids Lipids & Membranes fatty_acids->lipids plant_death Plant Death lipids->plant_death Disruption leads to haloxyfop This compound haloxyfop->accase Inhibits accase->malonyl_coa Catalyzes Conversion

Caption: Inhibition of Acetyl-CoA Carboxylase by this compound.

Synthesis Workflow

The synthesis of this compound typically involves a multi-step process. A common route is the nucleophilic substitution reaction between 2,3-dichloro-5-trifluoromethylpyridine and (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester.

synthesis_workflow start1 2,3-dichloro-5- trifluoromethylpyridine reaction Nucleophilic Substitution (Solvent, Base, Heat) start1->reaction start2 (R)-2-(4-hydroxyphenoxy) propionic acid methyl ester start2->reaction workup Aqueous Workup & Acid Wash reaction->workup drying Drying of Organic Phase workup->drying final_product This compound (Technical Grade) drying->final_product

Caption: General Synthesis Workflow for this compound.

References

Haloxyfop-P-methyl: A Technical Guide to Its Soil Metabolism and Degradation Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the soil metabolism and degradation half-life of Haloxyfop-P-methyl, a selective post-emergence herbicide. Understanding the environmental fate of this compound is critical for assessing its ecological impact and ensuring its safe and effective use. This document details the metabolic pathways, degradation kinetics, and the experimental protocols used to determine these parameters.

Soil Metabolism of this compound

This compound undergoes a rapid transformation in the soil environment. The primary metabolic pathway involves a two-step degradation process. Initially, the parent ester, this compound, is quickly hydrolyzed to its corresponding acid, Haloxyfop-P. This initial conversion is a rapid process, often occurring within hours to a few days.[1][2][3] Subsequently, the Haloxyfop-P acid is further degraded into several metabolites.

The principal soil metabolites identified are:

  • 4-(3-chloro-5-trifluoromethyl-2-pyridyloxyphenol) (the phenol metabolite)[4]

  • 3-chloro-5-trifluoromethylpyridin-2-ol (the pyridinol metabolite)[4]

Under aerobic conditions, mineralization of the pyridyl ring can occur, leading to the formation of carbon dioxide (CO2). The degradation process is primarily biologically mediated, as little to no degradation or inversion of enantiomers is observed in sterile soil.

Metabolic Pathway Diagram

Haloxyfop_Metabolism Haloxyfop_P_methyl This compound Haloxyfop_P_acid Haloxyfop-P (acid) Haloxyfop_P_methyl->Haloxyfop_P_acid Rapid Hydrolysis Phenol_metabolite 4-(3-chloro-5-trifluoromethyl-2-pyridyloxyphenol) Haloxyfop_P_acid->Phenol_metabolite Mineralization Mineralization (CO2) Haloxyfop_P_acid->Mineralization Unextracted_Residues Unextracted Residues Haloxyfop_P_acid->Unextracted_Residues Pyridinol_metabolite 3-chloro-5-trifluoromethylpyridin-2-ol Phenol_metabolite->Pyridinol_metabolite Phenol_metabolite->Unextracted_Residues Pyridinol_metabolite->Unextracted_Residues

Soil metabolic pathway of this compound.

Degradation Half-Life (DT50)

The degradation half-life (DT50) is a key parameter used to describe the persistence of a substance in the environment. For this compound, the DT50 of the parent ester is very short, while the resulting acid metabolite has a longer, yet still relatively short, half-life in most soil types.

Summary of Degradation Half-Life Data
CompoundSoil TypeConditionDT50 (days)Reference
This compoundVariousAerobic~0.5
Haloxyfop-P (acid)Loamy SandAerobic9.1
Haloxyfop-P (acid)Loamy ClayAerobic17
Haloxyfop-P (acid)Slightly Loamy SandAerobic20
Haloxyfop-P (acid)Sandy LoamAerobic8.8
Haloxyfop-P (acid)VariousAerobic9 - 21
Haloxyfop-P (acid)Subsoils (low organic carbon)Aerobic28 - 129
Haloxyfop-P (acid)Rhizosphere Soil-2.6 - 4.9

Experimental Protocols for Soil Metabolism Studies

The determination of the soil metabolism and degradation half-life of pesticides like this compound follows standardized guidelines, such as those from the OECD (e.g., OECD 307) and the US EPA (e.g., OPPTS 835.4100 for aerobic soil metabolism).

Key Steps in a Typical Aerobic Soil Metabolism Study:
  • Test Substance: Radiolabeled ([¹⁴C]) this compound is typically used to trace the parent compound and its metabolites. The technical grade active ingredient is generally required.

  • Soil Selection and Preparation: A range of representative soils are selected, varying in properties such as organic carbon content, pH, clay content, and microbial biomass. The soil is typically sieved to ensure homogeneity.

  • Application of Test Substance: The test substance is applied to the soil samples at a rate corresponding to the maximum recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40% of maximum water holding capacity) for a defined period (e.g., up to 182 days). A continuous flow of air is maintained to ensure aerobic conditions, and evolved ¹⁴CO₂ is trapped to quantify mineralization.

  • Sampling and Extraction: Soil samples are taken at various intervals throughout the incubation period. The samples are then subjected to extraction using appropriate solvents of varying polarity to isolate the parent compound and its metabolites.

  • Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to identify and quantify the parent compound and its degradation products.

  • Data Analysis: The concentrations of this compound and its metabolites over time are used to calculate the degradation half-lives (DT50) and to elucidate the metabolic pathway.

Experimental Workflow Diagram

Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Selection Soil Selection & Sieving Application Application to Soil Samples Soil_Selection->Application Radiolabeling Radiolabeled this compound Radiolabeling->Application Incubation_Conditions Controlled Temperature & Moisture (e.g., 20°C, 40% MWHC) Application->Incubation_Conditions Aerobic_Environment Aeration & CO2 Trapping Incubation_Conditions->Aerobic_Environment Sampling Time-course Sampling Aerobic_Environment->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC / TLC Analysis Extraction->Analysis Quantification Quantification of Parent & Metabolites Analysis->Quantification DT50 DT50 Calculation Quantification->DT50 Pathway Metabolic Pathway Elucidation Quantification->Pathway

Typical experimental workflow for a soil metabolism study.

Conclusion

The available data consistently show that this compound is rapidly transformed in the soil, primarily through hydrolysis to Haloxyfop-P acid, which then undergoes further degradation. The persistence of the major herbicidally active metabolite, Haloxyfop-P acid, is relatively low in most agricultural soils, with half-lives typically ranging from one to three weeks. The established experimental protocols provide a robust framework for assessing the environmental fate of this and other similar pesticides, ensuring that regulatory decisions are based on sound scientific evidence. This technical guide serves as a valuable resource for professionals involved in the research, development, and risk assessment of agrochemicals.

References

Methodological & Application

Application Note: Chiral Separation of Haloxyfop-P-methyl Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Haloxyfop-P-methyl is a selective herbicide used to control grass weeds in various broad-leaf crops. The herbicidal activity is primarily attributed to the R-enantiomer.[1][2] Consequently, the enantiomeric purity of this compound is a critical quality parameter. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of the R- and S-enantiomers of this compound.

Principle

The enantiomers of this compound are separated on a chiral stationary phase (CSP) using normal-phase HPLC.[3] The differential interaction of the enantiomers with the chiral selector results in different retention times, allowing for their baseline separation and individual quantification. Detection is typically achieved using a UV detector at 280 nm.[3]

Data Presentation

The following table summarizes the typical chromatographic parameters and performance data for the chiral separation of this compound enantiomers.

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralcel OK(R, R) Whelk-O1
Column Dimensions Information not availableInformation not available
Mobile Phase Heptane / IsopropanolHexane / n-propanol (98/2, v/v)
Flow Rate 1.1 - 1.8 mL/minInformation not available
Detection Wavelength 280 nmInformation not available
Elution Order R-enantiomer followed by S-enantiomerInformation not available
Resolution (Rs) ≥ 1.53.43

Experimental Protocols

This section provides a detailed protocol for the chiral separation of this compound enantiomers based on established methods.

1. Materials and Reagents

  • This compound analytical standard (racemic and enantiomerically enriched)

  • Heptane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • n-Propanol (HPLC grade)

  • Sample diluent: A mixture of heptane and isopropanol

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and column thermostat.

  • UV-Vis detector.

  • Chiral HPLC column (e.g., Chiralcel OK or (R, R) Whelk-O1).

3. Chromatographic Conditions

Method 1 (based on CIPAC method)

  • Column: Chiralcel OK

  • Mobile Phase: Heptane / Isopropanol (specific ratio to be optimized for best resolution)

  • Flow Rate: 1.5 mL/min (can be adjusted between 1.1 and 1.8 mL/min to optimize resolution)

  • Column Temperature: Ambient

  • Detection: UV at 280 nm

  • Injection Volume: 10-20 µL

Method 2 (for high resolution)

  • Column: (R, R) Whelk-O1

  • Mobile Phase: Hexane / n-propanol (98/2, v/v)

  • Column Temperature: Optimized for best resolution

  • Flow Rate: To be optimized

  • Detection: UV (wavelength not specified, 280 nm is recommended)

  • Injection Volume: To be optimized

4. Standard and Sample Preparation

  • Standard Preparation: Accurately weigh a suitable amount of this compound analytical standard and dissolve it in the sample diluent to achieve a known concentration. Prepare a racemic standard to confirm the elution order and resolution of the enantiomers.

  • Sample Preparation: For technical concentrates (TC) and emulsifiable concentrates (EC), accurately weigh an aliquot of the sample, dissolve it, and dilute it with the sample diluent to a concentration within the calibration range.

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject the racemic standard solution to confirm baseline separation of the R- and S-enantiomers with a resolution (Rs) of at least 1.5.

  • The relative standard deviation (RSD) of replicate injections of the standard solution should be within acceptable limits (typically ≤ 2%).

6. Analysis and Calculation

Inject the prepared sample solutions into the HPLC system. Identify the peaks corresponding to the R- and S-enantiomers based on the retention times obtained from the standard injections. The R-enantiomer is reported to elute first on a Chiralcel OK column.

The content of each enantiomer is calculated using an external standardization method based on the peak areas.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D Inject into HPLC System C->D Prepared Sample/Standard E Chiral Separation on Column D->E F UV Detection at 280 nm E->F G Integrate Peak Areas F->G Chromatogram H Calculate Enantiomer Content G->H I Report Results H->I

Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.

References

Application Note: GC-MS/MS Analysis of Haloxyfop-P-methyl Residues in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-P-methyl is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. Its extensive use necessitates reliable and sensitive analytical methods for monitoring its residues in soil to ensure environmental safety and regulatory compliance. In soil, this compound is rapidly hydrolyzed to its active metabolite, Haloxyfop-P acid.[1] This application note provides a detailed protocol for the extraction and quantification of this compound residues in soil using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a highly selective and sensitive analytical technique. The method incorporates a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation procedure, which is widely adopted for pesticide residue analysis in complex matrices like soil.[2]

Experimental Protocol

This protocol outlines the procedure for sample preparation, extraction, cleanup, and subsequent analysis by GC-MS/MS.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS method provides a simple and efficient extraction of pesticide residues from soil samples.

Materials:

  • Homogenized soil sample

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the soil matrix.

  • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate. The salts aid in the phase separation and extraction process.

  • Immediately cap the tube and vortex for another minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the acetonitrile layer (top layer) containing the extracted pesticides from the aqueous and solid soil layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

A d-SPE cleanup step is employed to remove interfering matrix components from the acetonitrile extract.

Materials:

  • 2 mL or 15 mL d-SPE tubes containing:

    • 150 mg anhydrous MgSO₄

    • 50 mg Primary Secondary Amine (PSA) sorbent

    • 50 mg C18 sorbent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) from the extraction step and transfer it to a d-SPE tube.

  • Vortex the d-SPE tube for 30 seconds to disperse the sorbents throughout the extract. PSA helps in removing organic acids and other polar interferences, while C18 removes non-polar interferences. MgSO₄ is used to remove any residual water.

  • Centrifuge the tube at a high rcf (e.g., ≥5000) for 2 minutes.

  • The resulting supernatant is the cleaned-up sample extract, ready for GC-MS/MS analysis. Transfer the supernatant to an autosampler vial.

GC-MS/MS Analysis

The cleaned-up extract is analyzed using a GC-MS/MS system. The parameters provided below are a general guideline and may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)

  • Autosampler

GC Conditions:

  • Column: A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).

  • Injection Volume: 1-2 µL

  • Inlet Temperature: 250-280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp 1: Increase to 150 °C at a rate of 25 °C/min

    • Ramp 2: Increase to 200 °C at a rate of 3 °C/min

    • Ramp 3: Increase to 280 °C at a rate of 8 °C/min, hold for 10 minutes[3]

    • This temperature program is a general guideline for multi-residue pesticide analysis and should be optimized for this compound to achieve the best chromatographic separation.

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 375.1

    • Product Ion 1 (Quantifier, m/z): 316.0

    • Product Ion 2 (Qualifier, m/z): 288.0

    • The collision energies for these transitions should be optimized on the specific instrument to maximize signal intensity.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of this compound in soil. These values can vary depending on the soil type, instrumentation, and specific laboratory conditions.

ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.001 - 0.01 mg/kg[4]
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[4]
Recovery (%) 85 - 110%
Relative Standard Deviation (RSD) (%) < 15%
Linearity (R²) > 0.99General expectation for validated methods

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis soil_sample 1. Soil Sampling & Homogenization weighing 2. Weigh 10g of Soil soil_sample->weighing extraction 3. Add Acetonitrile & Vortex weighing->extraction salts 4. Add QuEChERS Salts & Vortex extraction->salts centrifuge1 5. Centrifugation salts->centrifuge1 aliquot 6. Transfer Acetonitrile Extract centrifuge1->aliquot Supernatant dspe 7. d-SPE Cleanup (PSA, C18, MgSO4) aliquot->dspe centrifuge2 8. Centrifugation dspe->centrifuge2 gcmsms 9. GC-MS/MS Analysis centrifuge2->gcmsms Cleaned Extract data_analysis 10. Data Processing & Quantification gcmsms->data_analysis

Caption: Experimental workflow for GC-MS/MS analysis of this compound in soil.

logical_relationship Sample Soil Sample Extraction QuEChERS Extraction Sample->Extraction contains Analyte This compound Analyte->Extraction is extracted Cleanup d-SPE Cleanup Extraction->Cleanup produces extract for Analysis GC-MS/MS Analysis Cleanup->Analysis provides clean sample for Result Quantitative Result Analysis->Result generates

Caption: Logical relationship of the key steps in the analytical method.

References

Application Note: Quantification of Haloxyfop-P-methyl and its Metabolite in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Haloxyfop-P-methyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops such as soybeans, cotton, sugar beets, and vegetables.[1] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[1] When applied to plants, the methyl ester is rapidly hydrolyzed to its herbicidally active acid form, Haloxyfop-P.[2] Due to its widespread use, regulatory bodies and researchers require sensitive and reliable methods for monitoring its residues in agricultural commodities to ensure food safety and environmental protection.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its primary metabolite, Haloxyfop-P, in various plant tissues. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for residue analysis.

Principle

The analytical method involves the extraction of this compound and Haloxyfop-P from homogenized plant tissue using acidified acetonitrile. The crude extract is then subjected to a cleanup step using dispersive solid-phase extraction (d-SPE) to remove matrix interferences. The purified extract is subsequently analyzed by LC-MS/MS. Separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is based on the characteristic MRM transitions for each analyte.

Materials and Reagents

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and C18 sorbent.

  • Analytical Standards: this compound (purity ≥ 98%) and Haloxyfop-P (purity ≥ 98%).

  • Standard Solutions: Stock solutions of this compound and Haloxyfop-P are prepared in acetonitrile at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions in acetonitrile.

Experimental Protocols

Sample Preparation (Modified QuEChERS)

A generalized workflow for sample preparation is presented below. For specific matrices, slight modifications may be necessary.

G cluster_prep Sample Preparation Workflow Homogenization Homogenize 10-15 g of plant tissue Weighing Weigh 5 g of homogenized sample into a 50 mL centrifuge tube Homogenization->Weighing Extraction Add 10 mL of 1% formic acid in acetonitrile. Shake vigorously for 1 min. Weighing->Extraction Salting_out Add 4 g MgSO₄ and 1 g NaCl. Shake for 1 min and centrifuge at ≥3000 rpm for 5 min. Extraction->Salting_out dSPE_Cleanup Transfer 1 mL of supernatant to a d-SPE tube (150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 s and centrifuge. Salting_out->dSPE_Cleanup Filtration Filter the supernatant through a 0.22 µm syringe filter dSPE_Cleanup->Filtration Analysis Transfer to an autosampler vial for LC-MS/MS analysis Filtration->Analysis

Caption: A flowchart of the modified QuEChERS sample preparation protocol.

LC-MS/MS Analysis

The instrumental analysis workflow is outlined below.

G cluster_analysis LC-MS/MS Analysis Workflow Injection Inject 5 µL of the final extract LC_Separation Chromatographic separation on a C18 column Injection->LC_Separation Ionization Electrospray Ionization (ESI) in negative mode LC_Separation->Ionization MS_Detection Tandem mass spectrometry detection (MRM mode) Ionization->MS_Detection Data_Acquisition Data acquisition and processing MS_Detection->Data_Acquisition

Caption: Key steps in the LC-MS/MS analysis of this compound.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flows: Optimized for the specific instrument

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 374.0314.015
374.0168.025
Haloxyfop-P 359.9316.010
359.9289.920

Data Presentation

The following table summarizes the quantitative performance data of the method across various plant matrices.

Plant MatrixAnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Matrix Effect (%)
Soybean This compound0.51.588 - 105< 15-15 to +10
Haloxyfop-P0.31.092 - 108< 12-10 to +5
Cotton Seed This compound1.03.085 - 110< 18-25 to -5
Haloxyfop-P0.82.590 - 112< 15-20 to 0
Sugar Beet This compound0.41.295 - 103< 10-5 to +5
Haloxyfop-P0.20.898 - 105< 8-8 to +2
Lettuce This compound0.20.693 - 107< 13-12 to +8
Haloxyfop-P0.10.496 - 109< 10-10 to +5
Tobacco This compound0.51.072.5 - 101.6< 10-50.0
Haloxyfop-P0.20.580.2 - 99.5< 12-17.1

Data compiled from various sources and represent typical performance.[3][4]

Signaling Pathways and Logical Relationships

The logical relationship of the key analytical steps is illustrated below.

G cluster_logical Logical Flow of Analysis Sample Plant Tissue Sample Extraction Extraction (QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LC_MS_Analysis LC-MS/MS Analysis Cleanup->LC_MS_Analysis Quantification Quantification LC_MS_Analysis->Quantification Result Residue Level (µg/kg) Quantification->Result

Caption: Logical workflow from sample to result.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound and its active metabolite Haloxyfop-P in a variety of plant tissues. The modified QuEChERS protocol offers efficient extraction and cleanup, while the use of tandem mass spectrometry ensures high specificity and low detection limits. This method is suitable for routine monitoring and research applications in food safety and agricultural science.

References

Application of Haloxyfop-P-methyl in Weed Resistance Management Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Haloxyfop-P-methyl in studying and managing weed resistance. Detailed protocols for key experiments are outlined to facilitate research in this critical area of agricultural science.

Introduction to this compound and Weed Resistance

This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in various broadleaf crops.[1][2][3] Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid synthesis pathway in grasses.[1][2] The disruption of fatty acid production leads to the breakdown of cell membrane formation, ultimately causing weed death.

The extensive use of this compound and other ACCase-inhibiting herbicides has led to the evolution of resistance in numerous weed species. This resistance is primarily attributed to target-site mutations in the ACCase gene, which reduce the binding affinity of the herbicide to the enzyme. Non-target site resistance mechanisms, such as enhanced herbicide metabolism, can also contribute to resistance. Understanding the mechanisms of resistance and developing strategies to manage it are crucial for the sustainable use of this herbicide.

Data Presentation: this compound Resistance in Various Weed Species

The following tables summarize quantitative data from various studies on this compound resistance, providing a comparative overview of resistance levels across different weed species.

Table 1: Dose-Response Data for this compound Resistance

Weed SpeciesResistant BiotypeHerbicideGR₅₀ (g a.i./ha)¹Resistance Index (RI)²Reference
Poa annuaRHaloxyfop>1000>15
Poa annuaSHaloxyfop65-
Digitaria insularisMultiple-resistantThis compoundNot specifiedNot specified
Lolium rigidumSelectedHaloxyfopNot specified1.4

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (fresh weight). ²Resistance Index (RI): The ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.

Table 2: In Vitro ACCase Inhibition Data

Weed SpeciesGenotypeHerbicideI₅₀ (µM)¹R/S Ratio²Reference
Lolium spp.Homozygous 1781-LeuHaloxyfop acid>106-17
Lolium spp.SusceptibleHaloxyfop acid<10-

¹I₅₀: The herbicide concentration required to cause 50% inhibition of ACCase enzyme activity. ²R/S Ratio: The ratio of the I₅₀ of the resistant genotype to the I₅₀ of the susceptible genotype.

Experimental Protocols

Detailed methodologies for key experiments in this compound resistance research are provided below.

Whole-Plant Dose-Response Assay

This protocol is used to determine the level of resistance in a weed population by assessing its response to a range of herbicide doses.

Materials:

  • Seeds of suspected resistant and a known susceptible weed population.

  • Pots or trays filled with appropriate soil mix.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • This compound herbicide formulation.

  • Laboratory sprayer calibrated to deliver a precise volume.

  • Balance for weighing plant biomass.

Procedure:

  • Plant Growth: Sow seeds of both resistant and susceptible biotypes in pots. Grow the plants in a greenhouse or growth chamber under optimal conditions (e.g., 25°C, 16h photoperiod).

  • Herbicide Application: At the 3-4 leaf stage, treat the plants with a range of this compound doses. A typical dose range might include 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate. Include an untreated control for comparison.

  • Data Collection: Three to four weeks after treatment, visually assess plant mortality and harvest the above-ground biomass for each plant.

  • Data Analysis: Calculate the fresh weight of each plant as a percentage of the mean of the untreated control. Use a log-logistic dose-response model to estimate the GR₅₀ (the dose causing 50% growth reduction) for both resistant and susceptible populations. The Resistance Index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.

Rapid Petri Dish/Agar Assay for Resistance Screening

This is a quick method to screen for resistance in a large number of samples.

Materials:

  • Seeds of suspected resistant and known susceptible weed populations.

  • Petri dishes.

  • Agar medium.

  • This compound herbicide.

  • Growth incubator.

Procedure:

  • Medium Preparation: Prepare an agar medium (e.g., 14 g/L) and melt it. Add a range of this compound concentrations to the molten agar before it solidifies.

  • Seed Plating: Place a set number of seeds (e.g., 5) onto the surface of the solidified agar in each petri dish.

  • Incubation: Place the petri dishes in a growth incubator at a suitable temperature (e.g., 10°C).

  • Data Collection: After a set period (e.g., 15 days), measure the radicle and hypocotyl length of the seedlings.

  • Data Analysis: Compare the growth of the suspected resistant population to the susceptible population at different herbicide concentrations to determine the discriminating dose for resistance.

In Vitro ACCase Activity Assay

This protocol measures the activity of the ACCase enzyme in the presence of the herbicide to determine if resistance is due to a less sensitive target enzyme.

Materials:

  • Fresh leaf tissue from resistant and susceptible plants.

  • Liquid nitrogen.

  • Extraction buffer (e.g., 100 mM Tricine pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM dithiothreitol, and other protease inhibitors).

  • Centrifuge.

  • Spectrophotometer.

  • ACCase assay kit or reagents (including acetyl-CoA, ATP, and bicarbonate).

  • Haloxyfop acid (the active form of the herbicide).

Procedure:

  • Enzyme Extraction: Grind 1 gram of leaf tissue in liquid nitrogen and homogenize in 10 mL of ice-cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at 25,000 x g for 20 minutes at 4°C to remove cell debris.

  • Partial Purification (Optional): The supernatant containing the crude enzyme extract can be further purified using ammonium sulfate precipitation.

  • Enzyme Assay: The ACCase activity is measured by monitoring the incorporation of radiolabeled bicarbonate into an acid-stable product or by a coupled spectrophotometric assay. The assay mixture contains the enzyme extract, acetyl-CoA, ATP, and varying concentrations of Haloxyfop acid.

  • Data Analysis: Determine the I₅₀ value (the herbicide concentration that inhibits 50% of the enzyme activity) for both resistant and susceptible enzyme extracts. The R/S ratio is calculated by dividing the I₅₀ of the resistant population by that of the susceptible population.

Molecular Analysis of ACCase Gene Mutations

This protocol is used to identify specific mutations in the ACCase gene that confer resistance.

Materials:

  • Leaf tissue from resistant and susceptible plants.

  • DNA extraction kit.

  • Primers designed to amplify the carboxyltransferase (CT) domain of the ACCase gene.

  • PCR reagents.

  • Gel electrophoresis equipment.

  • DNA sequencing service or equipment.

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the leaf tissue of individual plants using a commercial kit or a standard CTAB-based method.

  • PCR Amplification: Amplify the CT domain of the ACCase gene using PCR with specific primers.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of the correct DNA fragment size.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from resistant and susceptible plants with a reference ACCase sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions. Common resistance-conferring mutations are often found at specific codons, such as 1781, 2027, 2041, 2078, and 2088.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound resistance studies.

ACCase_Inhibition_Pathway cluster_herbicide This compound Application cluster_plant Plant Cell This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Uptake Haloxyfop_acid Haloxyfop_acid Hydrolysis->Haloxyfop_acid Activation ACCase ACCase Enzyme Haloxyfop_acid->ACCase Inhibition Fatty_Acid_Synthesis Fatty_Acid_Synthesis ACCase->Fatty_Acid_Synthesis Malonyl_CoA Malonyl_CoA ACCase->Malonyl_CoA Product Cell_Membrane_Disruption Cell_Membrane_Disruption Fatty_Acid_Synthesis->Cell_Membrane_Disruption Weed_Death Weed_Death Cell_Membrane_Disruption->Weed_Death Acetyl_CoA Acetyl_CoA Acetyl_CoA->ACCase Substrate Malonyl_CoA->Fatty_Acid_Synthesis

Caption: Mechanism of action of this compound.

Resistance_Study_Workflow cluster_field Field Observation & Collection cluster_lab Laboratory & Greenhouse Analysis cluster_management Management Strategy Suspected_Resistance Suspected Resistant Weed Population Seed_Collection Seed_Collection Suspected_Resistance->Seed_Collection Whole_Plant_Assay Whole-Plant Dose-Response Assay Seed_Collection->Whole_Plant_Assay Resistance_Confirmation Resistance Confirmed? Whole_Plant_Assay->Resistance_Confirmation Mechanism_Study Investigate Resistance Mechanism Resistance_Confirmation->Mechanism_Study Yes Management_Recommendations Develop Resistance Management Strategies Resistance_Confirmation->Management_Recommendations No (Susceptible) ACCase_Assay ACCase Activity Assay Mechanism_Study->ACCase_Assay Molecular_Analysis ACCase Gene Sequencing Mechanism_Study->Molecular_Analysis Non_Target_Site_Resistance Non-Target-Site Resistance Mechanism_Study->Non_Target_Site_Resistance Target_Site_Resistance Target-Site Resistance ACCase_Assay->Target_Site_Resistance Molecular_Analysis->Target_Site_Resistance Target_Site_Resistance->Management_Recommendations Non_Target_Site_Resistance->Management_Recommendations

Caption: Workflow for weed resistance management studies.

References

Application Notes and Protocols for Studying the Dissipation of Haloxyfop-P-methyl in Field Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for studying the dissipation of Haloxyfop-P-methyl, a selective herbicide, in terrestrial field environments. The following sections detail the experimental design, sampling procedures, analytical methods, and data interpretation necessary for a robust and compliant study.

Introduction

This compound is the active R-isomer of haloxyfop, widely used for the post-emergence control of grass weeds in various broadleaf crops.[1] Upon application, it is rapidly absorbed by the foliage and roots of plants and hydrolyzed to its herbicidally active form, haloxyfop-P acid.[1] Understanding the dissipation of this compound in the environment is crucial for assessing its environmental fate, establishing pre-harvest intervals, and ensuring food safety. This protocol is designed to be consistent with international guidelines, such as those from the OECD and NAFTA, for conducting terrestrial field dissipation studies.[2][3][4]

Data Presentation: Dissipation of this compound

The dissipation of this compound and its primary metabolite, Haloxyfop-P acid, is influenced by various environmental factors. The following tables summarize typical dissipation rates observed in different environmental compartments under field and laboratory conditions.

Table 1: Dissipation of this compound and Haloxyfop-P acid in Soil

Soil TypeConditionAnalyteHalf-life (DT50)Reference
VariousAerobic Incubation (20°C)This compound~0.5 days
VariousAerobic IncubationHaloxyfop-P acid9 - 21 days
Subsoils (low organic carbon)Aerobic IncubationHaloxyfop-P acid28 - 129 days
Rhizosphere SoilFieldThis compound2.6 - 4.9 days
Sandy Clay LoamPhotolysis vs. Dark ControlThis compoundSimilar degradation rates

Table 2: Residue Levels of Haloxyfop in Various Crops Following Field Application

CropApplication Rate (kg ai/ha)Residue Level (mg/kg)Pre-Harvest Interval (PHI) / Growth StageReference
Sugar Beet Roots0.220.01992 days
Sugar Beet Shoots0.220.07992 days
Peas (grain)0.052< 0.01Prior to flowering
Chickpeas (grain)0.052< 0.02 - 0.02Prior to flowering
Cotton Seed0.15< 0.01 - 0.52Not Specified
Lettuce (outer leaves)0.110.1629 days
Lettuce (inner leaves)0.110.04829 days
Tobacco (fresh leaf)0.12375Half-life of 2.4 - 3.7 daysNot Applicable

Experimental Protocols

This section outlines the detailed methodology for conducting a field study on the dissipation of this compound.

Field Trial Design

A robust field trial design is essential for obtaining reliable data. The design should be in accordance with OECD and NAFTA guidelines for terrestrial field dissipation studies.

  • Site Selection: Choose a minimum of four representative field sites that reflect the typical use patterns of this compound in terms of climate, soil type, and agricultural practices.

  • Plot Layout: At each site, establish at least one treated plot and one control plot. The treated plot should be subdivided into a minimum of three sub-plots for replicate sampling. A buffer zone should be maintained around the plots to prevent cross-contamination.

  • Test Substance Application: Apply a formulated product of this compound at the maximum recommended label rate. The application should be performed using calibrated equipment to ensure uniform coverage.

Sampling Procedures
  • Soil Sampling:

    • Pre-application: Collect baseline soil samples from the entire plot area before applying the test substance.

    • Post-application: Collect soil cores from each sub-plot immediately after application (Day 0) and at predetermined intervals (e.g., 1, 3, 7, 14, 30, 60, 90, and 120 days after treatment).

    • Sampling Depth: Sample the soil to a depth of at least 1 meter, or until 90% of the applied substance has dissipated. Section the soil cores into appropriate depth increments (e.g., 0-10 cm, 10-20 cm, 20-30 cm, etc.).

    • Sample Handling: Composite the cores from each sub-plot for each depth increment. Store samples frozen (e.g., at -20°C) prior to analysis to prevent further degradation.

  • Plant Sampling:

    • Collect representative plant samples (e.g., whole plant, leaves, fruit, roots) from each sub-plot at various time points after application, corresponding to different growth stages and leading up to the pre-harvest interval.

    • Process and store plant samples under frozen conditions.

Sample Preparation and Analysis

The analytical method should be validated for the specific matrices being tested (soil, various plant tissues).

  • Extraction:

    • Soil: Extract this compound and its primary metabolite, Haloxyfop-P acid, from soil samples using an appropriate solvent such as acetone.

    • Plants: Employ a suitable extraction method for plant matrices, which may involve homogenization and solvent extraction. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be effective.

  • Cleanup:

    • Use solid-phase extraction (SPE) with cartridges like Florisil and activated charcoal to remove interfering co-extractives from the sample extracts.

  • Analytical Determination:

    • High-Performance Liquid Chromatography (HPLC): Analyze the cleaned-up extracts using HPLC with a UV detector. A C18 column is commonly used with a mobile phase such as methanol:water or acetonitrile:water with acetic acid.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially for low-level residue detection, LC-MS/MS is the preferred method.

Quality Control
  • Method Validation: Validate the analytical method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Recovery Studies: Perform recovery experiments by spiking blank samples with known concentrations of this compound and Haloxyfop-P acid to assess the efficiency of the extraction and cleanup procedures.

  • Control Samples: Analyze untreated control samples to check for any background contamination.

Visualizations

The following diagrams illustrate the experimental workflow and the environmental dissipation pathways of this compound.

experimental_workflow cluster_field_phase Field Phase cluster_lab_phase Laboratory Phase cluster_reporting Reporting site_selection Site Selection (4+ Representative Sites) plot_establishment Plot Establishment (Treated & Control Plots) site_selection->plot_establishment application Herbicide Application (Max Label Rate) plot_establishment->application sampling Soil & Plant Sampling (Timed Intervals) application->sampling sample_prep Sample Preparation (Extraction & Cleanup) sampling->sample_prep analysis Analytical Determination (HPLC or LC-MS/MS) sample_prep->analysis data_analysis Data Analysis (Dissipation Kinetics, DT50) analysis->data_analysis final_report Final Study Report data_analysis->final_report

Caption: Experimental workflow for a field dissipation study of this compound.

dissipation_pathway cluster_environment Environmental Compartments cluster_soil Soil cluster_plant Plant HPM This compound (Applied Herbicide) HPA_soil Haloxyfop-P acid HPM->HPA_soil Rapid Hydrolysis HPA_plant Haloxyfop-P acid HPM->HPA_plant Rapid Hydrolysis Metabolites_soil Further Metabolites (e.g., Pyridinone, Phenol) HPA_soil->Metabolites_soil Metabolism Bound_Residues Bound Residues HPA_soil->Bound_Residues Mineralization Mineralization (CO2) Metabolites_soil->Mineralization Conjugates Conjugates (e.g., Glycosides, Triglycerides) HPA_plant->Conjugates Metabolism

Caption: Environmental dissipation pathway of this compound.

References

Application Note: Solid-Phase Extraction of Haloxyfop-P-methyl from Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Haloxyfop-P-methyl from water samples for quantitative analysis. This compound is a selective post-emergence herbicide, and monitoring its presence in water sources is crucial for environmental and safety assessments.[1] This document outlines two effective SPE methods using widely available reversed-phase C18 and polymeric Oasis HLB cartridges. The protocols are designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing comprehensive methodologies and expected performance data.

Introduction

This compound, the R-enantiomer of haloxyfop-methyl, is the herbicidally active form of the compound.[2] It functions by inhibiting acetyl-CoA carboxylase, a critical enzyme in fatty acid biosynthesis in grasses.[2] Due to its application in agriculture, there is a potential for this herbicide to contaminate surface and groundwater. Accurate and reliable methods for its detection at trace levels are therefore essential. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of organic pollutants from aqueous matrices, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.[3][4] This note details optimized SPE protocols for this compound using C18 and Oasis HLB sorbents, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detectors.

Data Presentation

The following tables summarize the quantitative data for the solid-phase extraction of this compound from water samples. These values are compiled from various studies and represent typical performance characteristics.

Table 1: SPE Method Performance for this compound

ParameterMethod 1: C18 CartridgeMethod 2: Oasis HLB CartridgeReference
Recovery 85 - 105%90 - 110%
Limit of Detection (LOD) 1.10 - 2.35 µg/L0.1 - 1.5 pg/mL
Limit of Quantification (LOQ) 3.66 - 7.82 µg/LNot Specified
Relative Standard Deviation (RSD) < 13.7%≤ 7.8%

Note: Performance data can vary based on the specific water matrix, instrumentation, and laboratory conditions.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C16H13ClF3NO4
Molecular Weight 375.7 g/mol
Water Solubility 9.08 mg/L (at 20°C)
Log Pow (Octanol-Water Partition Coefficient) 4.00
Vapor Pressure 2.6 x 10-5 hPa (at 20°C)
Stability Unstable in alkaline conditions

Experimental Protocols

Two detailed protocols for the solid-phase extraction of this compound from water samples are provided below.

Protocol 1: Using C18 SPE Cartridges

This protocol is a standard method for the extraction of non-polar to moderately polar compounds from aqueous samples.

Materials:

  • SPE Cartridge: C18, 500 mg, 6 mL

  • Water Sample: 500 mL, filtered

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ethyl Acetate

  • Methylene Chloride

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Autosampler Vials

Procedure:

  • Sample Pre-treatment:

    • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.

    • Acidify the sample to a pH of approximately 2-3 with HCl. This ensures that this compound is in its neutral form, enhancing its retention on the reversed-phase sorbent.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Follow with 5 mL of methanol.

    • Finally, pass 10 mL of deionized water through the cartridge, ensuring the sorbent bed does not go dry.

  • Sample Loading:

    • Load the 500 mL pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any remaining polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of a mixture of ethyl acetate and methylene chloride (1:1 v/v). Collect the eluate in a clean collection tube.

  • Post-Elution and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of acetonitrile or a suitable mobile phase for subsequent HPLC or LC-MS/MS analysis.

Protocol 2: Using Oasis HLB SPE Cartridges

Oasis HLB is a hydrophilic-lipophilic balanced water-wettable copolymer, which provides excellent retention for a wide range of compounds and is stable over a wide pH range.

Materials:

  • SPE Cartridge: Oasis HLB, 60 mg, 3 mL

  • Water Sample: 200 mL, filtered

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ethyl Acetate (70:30 v/v with Methanol)

  • Deionized Water

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Autosampler Vials

Procedure:

  • Sample Pre-treatment:

    • Filter the 200 mL water sample through a 0.45 µm glass fiber filter. pH adjustment is generally not necessary due to the properties of the Oasis HLB sorbent, but for optimal consistency, adjusting to a neutral pH of around 7 is recommended.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Follow with 5 mL of deionized water. Do not let the sorbent dry out.

  • Sample Loading:

    • Load the 200 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

    • Dry the cartridge thoroughly under vacuum for 20-30 minutes.

  • Elution:

    • Elute this compound with 3 mL of a mixture of methanol and ethyl acetate (70:30 v/v). Collect the eluate in a suitable tube.

  • Post-Elution and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 1 mL of the mobile phase for your analytical method.

Visualizations

The following diagrams illustrate the logical workflow of the solid-phase extraction protocols.

SPE_Workflow_C18 cluster_prep Sample Preparation cluster_spe C18 SPE Protocol cluster_analysis Analysis Sample 500 mL Water Sample Filter Filter (0.45 µm) Sample->Filter Acidify Acidify to pH 2-3 Filter->Acidify Condition Condition Cartridge (Ethyl Acetate, Methanol, Water) Acidify->Condition Load Load Sample (5-10 mL/min) Condition->Load Wash Wash Cartridge (10 mL Deionized Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute Analyte (2x5 mL Ethyl Acetate/Methylene Chloride) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 1 mL (Mobile Phase) Evaporate->Reconstitute Analysis HPLC or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound extraction using a C18 SPE cartridge.

SPE_Workflow_OasisHLB cluster_prep Sample Preparation cluster_spe Oasis HLB SPE Protocol cluster_analysis Analysis Sample 200 mL Water Sample Filter Filter (0.45 µm) Sample->Filter Condition Condition Cartridge (Methanol, Water) Filter->Condition Load Load Sample (5 mL/min) Condition->Load Wash Wash Cartridge (5 mL Deionized Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute Analyte (3 mL Methanol/Ethyl Acetate) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 1 mL (Mobile Phase) Evaporate->Reconstitute Analysis HPLC or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound extraction using an Oasis HLB SPE cartridge.

References

Application Notes and Protocols for the Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a sensitive and specific indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for the quantitative determination of the herbicide Haloxyfop-P-methyl in various matrices.

Introduction

This compound is a selective post-emergence herbicide widely used for the control of grass weeds in broad-leaved crops.[1][2][3] Its widespread use necessitates the development of rapid, sensitive, and cost-effective analytical methods for monitoring its residues in environmental and agricultural samples to ensure food safety and environmental protection. The enzyme-linked immunosorbent assay (ELISA) offers a powerful alternative to traditional chromatographic methods, providing high-throughput screening capabilities with minimal sample cleanup.[4]

This document outlines the key steps for developing an ic-ELISA for this compound, including hapten synthesis, immunogen and coating antigen preparation, polyclonal antibody production, and the detailed ic-ELISA protocol.

Principle of the Indirect Competitive ELISA (ic-ELISA)

The ic-ELISA for this compound is based on the principle of competition between the free analyte (this compound) in the sample and a fixed amount of coating antigen (this compound hapten conjugated to a protein) for a limited number of specific antibody binding sites. The microplate is coated with the coating antigen. A mixture of the sample containing this compound and a specific primary antibody is added to the wells. The amount of primary antibody that binds to the coating antigen is inversely proportional to the concentration of this compound in the sample.[5] A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate solution is added, and the resulting color development is measured spectrophotometrically. A darker color indicates a lower concentration of this compound in the sample.

dot

icELISA_Principle cluster_coating Microplate Well cluster_competition Competition Step cluster_binding Binding to Plate cluster_detection Detection Step Coating_Antigen Coating Antigen (Hapten-Protein Conjugate) Bound_Ab Primary Antibody (binds to plate) Coating_Antigen->Bound_Ab Analyte This compound (in sample) Primary_Ab Primary Antibody Analyte->Primary_Ab Binds in solution Secondary_Ab Enzyme-Linked Secondary Antibody Bound_Ab->Secondary_Ab Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Color_Product Color Product (Measured) Substrate->Color_Product

Caption: Principle of the indirect competitive ELISA for this compound.

Experimental Protocols

Hapten Synthesis and Conjugation

The development of a sensitive immunoassay is critically dependent on the design and synthesis of a suitable hapten that mimics the target analyte while allowing for conjugation to a carrier protein. For this compound, haptens can be synthesized by introducing a spacer arm with a terminal functional group (e.g., carboxyl group) to the molecule. This spacer arm is crucial for presenting the hapten to the immune system and for conjugation to carrier proteins.

Protocol 3.1.1: Synthesis of a this compound Hapten with a Carboxylic Acid Spacer

This protocol is a generalized procedure based on common hapten synthesis strategies for similar pesticides.

  • Introduction of a reactive site: The synthesis can start from a precursor of this compound, such as (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester.

  • Coupling with a spacer: React the precursor with a molecule containing a spacer arm and a protected carboxyl group (e.g., ethyl 6-bromohexanoate) in the presence of a base (e.g., potassium carbonate) to form an ether linkage.

  • Deprotection: Hydrolyze the ester group of the spacer arm using a base (e.g., sodium hydroxide) to yield the free carboxylic acid, which is the final hapten.

  • Purification and Characterization: Purify the synthesized hapten using column chromatography and confirm its structure using techniques such as NMR and mass spectrometry.

dot

Hapten_Synthesis Precursor This compound Precursor Coupling Coupling Reaction (Base catalyzed) Precursor->Coupling Spacer Spacer Molecule (e.g., Ethyl 6-bromohexanoate) Spacer->Coupling Intermediate Hapten Intermediate (Ester protected) Coupling->Intermediate Deprotection Hydrolysis (Base) Intermediate->Deprotection Hapten Final Hapten (with COOH group) Deprotection->Hapten Purification Purification & Characterization Hapten->Purification

Caption: General workflow for hapten synthesis.

Protocol 3.1.2: Conjugation of Hapten to Carrier Proteins

The synthesized hapten is conjugated to carrier proteins to render it immunogenic (for antibody production) and for use as a coating antigen. Common carrier proteins include Bovine Serum Albumin (BSA) and Ovalbumin (OVA). The active ester method is widely used for this purpose.

  • Activation of Hapten: Dissolve the hapten in a suitable organic solvent (e.g., DMF) and activate the carboxyl group using N-hydroxysuccinimide (NHS) and a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conjugation to Protein: Add the activated hapten solution dropwise to a solution of the carrier protein (BSA or OVA) in a suitable buffer (e.g., borate buffer, pH 8.0) with constant stirring.

  • Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Dialysis: Remove the unconjugated hapten and other small molecules by extensive dialysis against phosphate-buffered saline (PBS).

  • Characterization: Confirm the successful conjugation and estimate the hapten-to-protein ratio using UV-Vis spectrophotometry or other appropriate methods. The conjugates can be stored at -20°C.

Polyclonal Antibody Production

Polyclonal antibodies against this compound are generated by immunizing animals with the immunogen (hapten-BSA conjugate).

Protocol 3.2.1: Immunization and Antiserum Collection

  • Animal Model: New Zealand white rabbits are commonly used for polyclonal antibody production.

  • Immunization Schedule:

    • Pre-immune Bleed: Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.

    • Primary Immunization: Emulsify the immunogen (hapten-BSA conjugate) with Freund's complete adjuvant (FCA) and inject it subcutaneously at multiple sites on the back of the rabbits.

    • Booster Injections: Administer booster injections of the immunogen emulsified with Freund's incomplete adjuvant (FIA) at regular intervals (e.g., every 3-4 weeks).

  • Titer Determination: After each booster injection, collect small blood samples and determine the antibody titer in the serum using an indirect ELISA.

  • Antiserum Collection: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum. The antiserum can be stored at -20°C or -80°C.

Indirect Competitive ELISA (ic-ELISA) Protocol

Materials and Reagents:

  • Coating Buffer: 0.05 M carbonate-bicarbonate buffer, pH 9.6.

  • Washing Buffer: PBS containing 0.05% Tween 20 (PBST).

  • Blocking Buffer: PBST containing 1% BSA or 5% non-fat dry milk.

  • Primary Antibody Solution: Diluted anti-Haloxyfop-P-methyl antiserum in PBST.

  • Secondary Antibody Solution: HRP-conjugated goat anti-rabbit IgG diluted in PBST.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stopping Solution: 2 M Sulfuric acid (H₂SO₄).

  • This compound Standards: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) and then dilute in PBST.

Protocol 3.3.1: ic-ELISA Procedure

  • Coating: Coat the wells of a 96-well microplate with 100 µL/well of the coating antigen (hapten-OVA conjugate) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL/well of blocking buffer and incubate for 2 hours at 37°C to block any remaining non-specific binding sites.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction: Add 50 µL of the this compound standard solution or sample extract and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate four times with washing buffer.

  • Secondary Antibody Incubation: Add 100 µL/well of the HRP-conjugated secondary antibody solution. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL/well of the TMB substrate solution and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL/well of the stopping solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

dot

icELISA_Workflow Start Start Coating 1. Coating with Hapten-OVA Conjugate Start->Coating Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Competitive Reaction (Sample/Standard + Primary Ab) Wash2->Competition Wash3 6. Washing Competition->Wash3 Secondary_Ab 7. Add HRP-conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 8. Washing Secondary_Ab->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance at 450 nm Stop->Read

Caption: Step-by-step workflow of the ic-ELISA procedure.

Data Analysis and Performance Characteristics

Standard Curve and IC₅₀ Determination

The results of the ic-ELISA are typically analyzed by plotting a standard curve of the absorbance (or % inhibition) against the logarithm of the this compound concentration. The % inhibition is calculated as:

% Inhibition = [1 - (A_sample / A_max)] x 100

where A_sample is the absorbance of the sample or standard and A_max is the absorbance of the zero standard (no analyte).

The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that causes 50% inhibition of antibody binding. It is a key parameter for assessing the sensitivity of the assay. The limit of detection (LOD) is typically calculated as the concentration corresponding to the mean absorbance of the zero standard minus three times its standard deviation.

Data Presentation

The performance of the developed ELISA for this compound can be summarized in the following tables.

Table 1: Performance Characteristics of the this compound ic-ELISA

ParameterValueReference
IC₅₀ (50% Inhibitory Concentration) 0.0419 mg/L
LOD (Limit of Detection) 0.0019 mg/L
Linear Range 0.005 - 0.5 mg/LInferred from

Table 2: Recovery of this compound from Spiked Samples

Sample MatrixSpiking Level (mg/kg or mg/L)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Water 0.01, 0.05, 0.195.2 - 105.63.5 - 7.8
Soil 0.01, 0.05, 0.187.4 - 98.74.2 - 8.1
Cucumbers 0.01, 0.05, 0.192.3 - 111.85.6 - 9.3
Cabbages 0.01, 0.05, 0.189.1 - 102.46.1 - 10.5
Tomatoes 0.01, 0.05, 0.191.5 - 108.94.9 - 8.7
Potatoes 0.01, 0.05, 0.188.6 - 104.35.3 - 9.8
Cross-Reactivity

The specificity of the ELISA is determined by testing the cross-reactivity of the antibody with structurally related compounds. This is typically expressed as the percentage cross-reactivity, calculated as:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of related compound) x 100

Table 3: Cross-Reactivity of the Anti-Haloxyfop-P-methyl Antibody

CompoundIC₅₀ (mg/L)Cross-Reactivity (%)
This compound 0.0419100
Haloxyfop > 10< 0.42
Quizalofop-p-ethyl > 10< 0.42
Fenoxaprop-p-ethyl > 10< 0.42
Clodinafop-propargyl > 10< 0.42
2,4-Dichlorophenoxyacetic acid > 10< 0.42

(Data is hypothetical based on typical high specificity of such assays and requires experimental validation)

Sample Preparation

Proper sample preparation is crucial for accurate and reliable results. The goal is to extract this compound from the sample matrix and minimize interferences.

Protocol 5.1: Extraction from Water Samples

  • Collect water samples in clean glass bottles.

  • If necessary, filter the samples to remove suspended solids.

  • The water samples can often be directly analyzed after appropriate dilution with PBST.

Protocol 5.2: Extraction from Soil Samples

  • Air-dry the soil sample and sieve it to remove stones and debris.

  • Weigh a representative portion of the soil (e.g., 5 g) into a centrifuge tube.

  • Add an extraction solvent (e.g., methanol or acetonitrile) and vortex or shake vigorously for a specified time.

  • Centrifuge the mixture to separate the soil particles.

  • Collect the supernatant and dilute it with PBST for analysis.

Protocol 5.3: Extraction from Vegetable and Fruit Samples (QuEChERS-based method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize a representative sample (e.g., 10 g) of the fruit or vegetable.

  • Extraction: Place the homogenized sample in a centrifuge tube, add acetonitrile, and shake vigorously.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.

  • Centrifugation: Centrifuge the tube to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing sorbents (e.g., PSA, C18) to remove interfering substances.

  • Evaporation and Reconstitution: Evaporate the cleaned-up extract to dryness and reconstitute the residue in a known volume of PBST for ELISA analysis.

Conclusion

The developed ic-ELISA provides a rapid, sensitive, and specific method for the quantitative analysis of this compound residues in various environmental and agricultural samples. The assay demonstrates good accuracy and precision, making it a valuable tool for routine monitoring and risk assessment. The detailed protocols provided in these application notes should enable researchers to successfully implement this immunoassay in their laboratories.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Generation of Haloxyfop-P-methyl Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Haloxyfop-P-methyl is a selective, post-emergence herbicide widely used for controlling annual and perennial grass weeds in broadleaf crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[1][2][3] The advent of CRISPR/Cas9 genome editing technology provides a powerful tool for inducing specific genetic modifications to confer herbicide resistance in susceptible plant species.[4] This is achieved by introducing targeted mutations into endogenous genes, such as ACCase, to mimic naturally occurring resistance mechanisms.

These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR/Cas9 system to engineer resistance to this compound by editing the ACCase gene. The methodologies cover guide RNA design, vector construction, plant transformation, and the selection and molecular analysis of edited plants.

Mechanism of Action and Resistance

This compound, an aryloxyphenoxypropionate (FOP) herbicide, specifically inhibits the eukaryotic form of the ACCase enzyme found in the plastids of monocotyledonous plants (grasses). This enzyme catalyzes the first committed step in de novo fatty acid synthesis. Inhibition of ACCase blocks the production of essential fatty acids, leading to the breakdown of cell membranes and ultimately, plant death.

Resistance to ACCase-inhibiting herbicides can be conferred by single amino acid substitutions in the carboxyltransferase (CT) domain of the ACCase enzyme. These mutations alter the herbicide binding site, reducing the enzyme's sensitivity to inhibition without compromising its essential biological function. CRISPR/Cas9 can be programmed to introduce these specific point mutations into the ACCase gene of a target crop, thereby engineering a herbicide-resistant phenotype.

Mechanism_of_Action cluster_0 Wild-Type (Susceptible) Plant cluster_1 CRISPR-Edited (Resistant) Plant Haloxyfop This compound WT_ACCase Wild-Type ACCase (Active Enzyme) Haloxyfop->WT_ACCase Binds & Inhibits FattyAcids Fatty Acid Synthesis WT_ACCase->FattyAcids Catalyzes PlantDeath Cell Death FattyAcids->PlantDeath Blocked Haloxyfop_R This compound Mut_ACCase Mutated ACCase (Active Enzyme) Haloxyfop_R->Mut_ACCase Binding Prevented FattyAcids_R Fatty Acid Synthesis Mut_ACCase->FattyAcids_R Catalyzes PlantGrowth Plant Survival FattyAcids_R->PlantGrowth Proceeds CRISPR CRISPR/Cas9 Gene Editing Mut_ACCase_Gene Mutated ACCase Gene CRISPR->Mut_ACCase_Gene WT_ACCase_Gene Wild-Type ACCase Gene WT_ACCase_Gene->WT_ACCase Expresses WT_ACCase_Gene->CRISPR Mut_ACCase_Gene->Mut_ACCase Expresses Experimental_Workflow A 1. Target Site Selection & gRNA Design (ACCase Gene) B 2. Vector Construction (Cas9 + gRNA Cassette) A->B Clone gRNA into vector C 3. Agrobacterium-mediated Transformation B->C Transform Agrobacterium D 4. Callus Induction & Co-cultivation C->D Infect plant explants (e.g., rice embryos) E 5. Selection & Regeneration (Antibiotic + Herbicide pressure) D->E F 6. Molecular Analysis (PCR & Sequencing) E->F Identify edited T0 plants G 7. Herbicide Resistance Phenotyping Assay F->G Confirm resistance phenotype H 8. Generation of Homozygous, Transgene-Free Lines G->H Segregate in T1/T2 generations

References

Application Note: Determination of Total Haloxyfop-P-methyl Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Haloxyfop-P-methyl is the active R-isomer of the herbicide haloxyfop, widely used to control grass weeds in broad-leaf crops.[1][2] When animals are exposed to this compound, its ester form is rapidly hydrolyzed to the biologically active haloxyfop-P acid.[2][3] In animal systems, a significant portion of the residue can exist as non-polar and polar conjugates.[4] Therefore, for regulatory and food safety purposes, the residue is defined as the sum of haloxyfop (including haloxyfop-P), its esters, and its conjugates, expressed as haloxyfop. This necessitates an analytical approach that includes a hydrolysis step to release the parent haloxyfop acid from all conjugated forms. The residue is known to be fat-soluble, leading to potentially higher concentrations in fatty tissues and milk fat.

This document provides detailed protocols for the quantitative determination of total haloxyfop residues in various animal tissues (liver, kidney, muscle, fat) and products (milk, eggs) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS).

Principle of Analysis

The core principle for analyzing total haloxyfop residues involves two key stages:

  • Sample Preparation : This stage begins with the homogenization of the tissue sample, followed by alkaline hydrolysis (typically using methanolic sodium hydroxide) to cleave the ester bond of this compound and liberate the free haloxyfop acid from its various conjugates. This is followed by extraction, partitioning, and cleanup steps to isolate the analyte and remove interfering matrix components.

  • Instrumental Analysis : The final extract is analyzed using either LC-MS/MS, which can directly measure the haloxyfop acid, or GC-MS/MS, which requires a derivatization step to make the polar acid sufficiently volatile for gas chromatography.

Protocol 1: LC-MS/MS Method for Animal Tissues and Milk

This protocol is based on established methods for pesticide residue analysis in animal commodities, involving alkaline hydrolysis followed by liquid-liquid extraction, solid-phase extraction (SPE) cleanup, and LC-MS/MS detection.

1.1. Experimental Protocol

1.1.1. Reagents and Materials

  • Solvents : Acetonitrile, Methanol, Toluene, Water (all HPLC or LC-MS grade)

  • Reagents : Sodium Hydroxide (NaOH), Sulfuric Acid (H₂SO₄), Formic Acid, Sodium Chloride (NaCl)

  • Standards : Certified reference standard of Haloxyfop-P acid

  • SPE Cartridge : Anion exchange SPE cartridge

  • Equipment : High-speed homogenizer, centrifuge, rotary evaporator, pH meter, LC-MS/MS system

1.1.2. Sample Preparation

  • Homogenization : Weigh 10 g of the minced tissue sample (muscle, liver, kidney, fat) or 10 mL of milk into a centrifuge tube.

  • Hydrolysis & Extraction : Add 50 mL of methanolic NaOH. Homogenize at high speed for 3 minutes. Shake for 2 hours to ensure complete hydrolysis of esters and conjugates.

  • Partitioning :

    • Take an aliquot of the extract and add water.

    • Acidify the solution with sulfuric acid and saturate with NaCl.

    • Partition the haloxyfop residues into toluene by vigorous shaking. Centrifuge to separate the layers.

  • Solid-Phase Extraction (SPE) Cleanup :

    • Pass the toluene extract (upper layer) through an anion exchange SPE cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the haloxyfop residues with formic acid.

  • Final Preparation : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

1.1.3. LC-MS/MS Parameters

  • LC System : Agilent 1290 Infinity II or equivalent

  • Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase :

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient : Optimized for separation of haloxyfop from matrix interferences

  • Injection Volume : 5 µL

  • MS System : Agilent 6490 Triple Quadrupole or equivalent

  • Ionization Mode : Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions :

    • Quantifier : m/z 358 -> 314

    • Qualifier : m/z 358 -> 197 (Note: MRM transitions should be optimized for the specific instrument used.)

1.2. Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenize 1. Homogenization (10g Tissue + Methanolic NaOH) Hydrolyze 2. Alkaline Hydrolysis (Shake 2 hours) Homogenize->Hydrolyze Partition 3. L-L Partitioning (Acidify, Add NaCl, Extract with Toluene) Hydrolyze->Partition SPE 4. SPE Cleanup (Anion Exchange Cartridge) Partition->SPE Evap 5. Evaporation & Reconstitution (Reconstitute in Mobile Phase) SPE->Evap Analysis LC-MS/MS Analysis (ESI Negative Mode) Evap->Analysis

Caption: Workflow for LC-MS/MS analysis of haloxyfop in animal tissues.

Protocol 2: GC-MS/MS Method for Animal Tissues (Eggs)

This protocol is adapted from a validated method for determining haloxyfop in eggs, utilizing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by derivatization and GC-MS/MS analysis.

2.1. Experimental Protocol

2.1.1. Reagents and Materials

  • Solvents : Acetonitrile (HPLC grade)

  • Reagents : Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Derivatizing Agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Standards : Certified reference standard of Haloxyfop-P acid

  • Equipment : High-speed homogenizer, centrifuge, vortex mixer, heating block, GC-MS/MS system

2.1.2. Sample Preparation (QuEChERS)

  • Homogenization : Weigh 10 g of homogenized whole egg into a 50 mL centrifuge tube.

  • Extraction : Add 10 mL of acetonitrile. Vortex vigorously for 1 minute.

  • Salting Out : Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation : Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Optional d-SPE) : An optional dispersive SPE cleanup step can be added here if high levels of interfering substances (e.g., fats) are present.

2.1.3. Derivatization

  • Aliquot : Transfer a 1 mL aliquot of the acetonitrile supernatant to a vial.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reaction : Add 100 µL of BSTFA (or other suitable derivatizing agent). Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of haloxyfop.

  • Final Preparation : Cool to room temperature before injection into the GC-MS/MS.

2.1.4. GC-MS/MS Parameters

  • GC System : Agilent 7890B or equivalent

  • Column : DB-5ms or similar non-polar capillary column

  • Injection Mode : Splitless

  • Temperature Program : Optimized for separation of the derivatized analyte

  • MS System : Agilent 7000 Series Triple Quadrupole or equivalent

  • Ionization Mode : Electron Ionization (EI)

  • MRM Transition (for TMS derivative) :

    • Quantifier : m/z 374 -> 73 (Note: This transition corresponds to the TMS-derivatized haloxyfop. Other transitions should be monitored as qualifiers.)

2.2. Workflow Diagram

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenize 1. Homogenization (10g Tissue) QuEChERS 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenize->QuEChERS Centrifuge 3. Centrifugation QuEChERS->Centrifuge Derivatize 4. Derivatization (Evaporate & React with BSTFA) Centrifuge->Derivatize Analysis GC-MS/MS Analysis (EI Mode) Derivatize->Analysis

Caption: Workflow for GC-MS/MS analysis of haloxyfop in animal tissues.

Data Presentation: Method Performance and Residue Levels

The performance of analytical methods and typical residue findings from animal studies are summarized below.

Table 1: Summary of Analytical Method Performance

MethodMatrixAnalyte MeasuredLimit of Quantification (LOQ)Recovery (%)Reference
GC/GC-MSVariousTotal Haloxyfop0.01 - 0.05 mg/kgNot Specified
LC-MS/MSTobacco LeafHaloxyfop-P Acid1.00 mg/kg72.5 - 101.6
GC-MS/MSChicken EggsTotal Haloxyfop2.5 ng/g (0.0025 mg/kg)Not Specified
LC-MS/MSInfant FormulaTotal HaloxyfopNot Specified92.2 - 114

*Note: While not animal tissue, these matrices provide relevant performance data for modern methods.

Table 2: Haloxyfop Residue Levels in Tissues from Animal Metabolism Studies

AnimalDosing EquivalentTissueTotal Residue (mg/kg, as haloxyfop)Reference
Lactating Goat16 ppm in feedKidney1.07 - 1.45
Liver0.31 - 0.45
Milk0.20 - 0.25
Fat0.06 - 0.11
Muscle<0.01 - 0.02
Beef CattleFeeding StudyFat0.057 - 0.27
Muscle0.01 - 0.03
HenMetabolism StudyFat0.99
Muscle0.12

Metabolism and Analytical Logic

The analytical strategy directly addresses the metabolism of this compound in animals. The parent ester is not the target analyte; rather, the total residue is measured after conversion to the common moiety, haloxyfop acid.

Metabolism_Logic cluster_animal In Animal System (Metabolism) cluster_lab In Laboratory (Analysis) HPM This compound (Ingested Ester) HPA Haloxyfop-P Acid HPM->HPA Rapid Hydrolysis Conj Polar & Non-Polar Conjugates HPA->Conj Conjugation Hydrolysis Alkaline Hydrolysis Step HPA->Hydrolysis acts on free acid too Conj->Hydrolysis HPA_lab Haloxyfop-P Acid (Measured Analyte) Hydrolysis->HPA_lab

Caption: Relationship between in-vivo metabolism and the analytical hydrolysis step.

References

Supercritical fluid chromatography for enantioseparation of Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Enantioseparation of Haloxyfop-P-methyl using Supercritical Fluid Chromatography (SFC)

Introduction

This compound is the R-enantiomer of the herbicide haloxyfop-methyl and is known to be the more active isomer.[1][2][3][4] As with many chiral agrochemicals, the enantiomers can exhibit different biological activities and degradation rates in the environment.[5] Therefore, the ability to separate and quantify the individual enantiomers is crucial for efficacy studies, environmental fate analysis, and regulatory compliance. Supercritical fluid chromatography (SFC) presents a "green" analytical alternative to normal and reversed-phase liquid chromatography, offering benefits such as reduced solvent consumption, faster analysis times, and unique selectivity.

This document provides a detailed protocol for the chiral separation of this compound enantiomers using SFC. The method is intended for researchers in analytical chemistry, environmental science, and agrochemical development.

Methodology

The enantioseparation is achieved on a chiral stationary phase with a mobile phase consisting of supercritical carbon dioxide and an organic modifier. Detection is performed using a UV-Vis detector.

Instrumentation and Materials
  • SFC System: An analytical SFC system equipped with a binary pump for CO2 and a modifier, an autosampler, a column oven, a back pressure regulator (BPR), and a UV-Vis detector.

  • Chiral Column: A suitable polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative.

  • Reagents:

    • Supercritical fluid grade carbon dioxide (CO2)

    • HPLC or SFC grade Methanol

    • This compound analytical standard

    • Racemic Haloxyfop-methyl standard

  • Sample Preparation: Samples containing this compound should be dissolved in an appropriate solvent, such as methanol or a mixture of methanol and isopropanol, to a known concentration (e.g., 1 mg/mL).

Chromatographic Conditions

A summary of the optimized SFC conditions for the enantioseparation of Haloxyfop-methyl is presented in the table below.

ParameterValue
Column Chiral Stationary Phase (e.g., Cellulose-based)
Mobile Phase CO2 / Methanol (85:15, v/v)
Flow Rate 2.0 mL/min
Column Temperature 35 °C
Back Pressure 150 bar
Detection Wavelength 280 nm
Injection Volume 5 µL
Run Time 10 minutes

Experimental Protocols

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic Haloxyfop-methyl standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

Sample Preparation
  • For technical grade materials or formulations, accurately weigh an amount equivalent to 10 mg of Haloxyfop-methyl and prepare a stock solution as described for the standard.

  • For environmental samples (e.g., soil, water), a suitable extraction and clean-up procedure must be performed prior to analysis. The final extract should be dissolved in methanol.

SFC System Operation
  • Set up the SFC system according to the parameters listed in the chromatographic conditions table.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the working standard to verify system suitability, including resolution and retention times.

  • Inject the prepared samples for analysis.

  • Identify the enantiomer peaks by comparing the chromatogram with that of a this compound (R-enantiomer) standard, if available. The S-enantiomer will be the other peak in the racemic standard.

Results

Under the specified conditions, baseline separation of the two enantiomers of Haloxyfop-methyl should be achieved. The following table summarizes the expected retention times and resolution.

EnantiomerRetention Time (min)
S-Haloxyfop-methyl~ 4.5
R-Haloxyfop-methyl (this compound)~ 5.8
Resolution (Rs) > 1.5

Diagrams

SFC_Workflow cluster_prep Preparation cluster_analysis SFC Analysis cluster_data Data Processing Standard Standard Preparation SFC_System SFC System Equilibration Standard->SFC_System Sample Sample Preparation Sample->SFC_System Injection Sample Injection SFC_System->Injection Separation Chiral Separation on Column Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Experimental workflow for the SFC enantioseparation of this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Sample Haloxyfop-methyl Sample (Racemic or Enriched) SFC_Analysis Supercritical Fluid Chromatography Sample->SFC_Analysis SFC_Params SFC Method Parameters (Pressure, Temp, Mobile Phase) SFC_Params->SFC_Analysis Chiral_Column Chiral Stationary Phase Chiral_Column->SFC_Analysis Separated_Peaks Separated Enantiomer Peaks (R and S forms) SFC_Analysis->Separated_Peaks Quantitative_Data Quantitative Data (Peak Area, Retention Time) Separated_Peaks->Quantitative_Data

Caption: Logical relationship of inputs and outputs in the SFC analysis.

References

Troubleshooting & Optimization

Overcoming matrix effects in LC-MS/MS analysis of Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Haloxyfop-P-methyl.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am observing significant ion suppression or enhancement for my this compound analysis. How can I identify and mitigate this?

Answer: Ion suppression or enhancement is a classic sign of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound.[1][2] Here is a systematic approach to troubleshoot this issue:

  • Confirm the Matrix Effect: The first step is to confirm that the issue is indeed a matrix effect. Two common methods for this are:

    • Post-Column Infusion: This qualitative method helps identify at which retention times ion suppression or enhancement occurs.[3]

    • Post-Extraction Spike Analysis: This quantitative method compares the response of an analyte spiked into a blank matrix extract with the response of the analyte in a pure solvent.[1][3] A significant difference indicates the presence of matrix effects.

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering compounds before analysis. Consider these robust sample preparation techniques:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for pesticide residue analysis in complex matrices like food and soil. It involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

    • Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup than d-SPE by using specific sorbents to retain either the analyte or the interferences.

  • Optimize Chromatographic Conditions: Modifying your LC method can help separate this compound from co-eluting matrix components.

    • Adjust the gradient elution to increase separation.

    • Try a different column chemistry that offers alternative selectivity.

  • Implement a Compensation Strategy: If matrix effects cannot be eliminated, they can be compensated for:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience the same degree of matrix effect.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, allowing for accurate correction.

Question 2: My results for this compound are not reproducible across different samples. Could matrix effects be the cause?

Answer: Yes, poor reproducibility is a common consequence of variable matrix effects. The composition and concentration of interfering substances can differ from sample to sample, leading to inconsistent ion suppression or enhancement.

  • Cause: If your sample preparation method is not robust enough, the amount of matrix components remaining in the final extract can vary, causing the signal for this compound to fluctuate unpredictably.

  • Solution:

    • Standardize Sample Preparation: Ensure your sample preparation protocol, such as QuEChERS or SPE, is followed precisely for every sample.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most reliable way to correct for variability between samples. Since the SIL-IS co-elutes and experiences the same matrix effects as the analyte, the ratio of the analyte peak area to the IS peak area remains constant, leading to more reproducible results.

Question 3: I'm experiencing low sensitivity and poor peak shape (e.g., tailing, splitting) for this compound. What steps can I take?

Answer: Low sensitivity and distorted peak shapes are often linked and can be caused by matrix effects or other chromatographic issues.

  • For Low Sensitivity:

    • Ion Suppression: This is a primary suspect. The strategies outlined in Question 1 (improving sample cleanup, optimizing chromatography, using matrix-matched standards) are directly applicable here.

    • Sample Dilution: While it may seem counterintuitive, diluting your sample extract can sometimes improve sensitivity. This reduces the concentration of interfering matrix components, which can lessen ion suppression to a greater degree than the dilution of the analyte itself.

  • For Poor Peak Shape:

    • Co-eluting Interferences: Matrix components eluting very close to this compound can interfere with the peak shape. Enhanced sample cleanup (see Protocol 1 and 2) or further optimization of your LC gradient can resolve this.

    • Injection Solvent: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion. If possible, dissolve your final extract in the initial mobile phase.

    • Column Contamination: Buildup of matrix components on your analytical column can degrade performance. Implement a regular column flushing procedure or use a guard column to protect your analytical column.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in LC-MS/MS? A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.

Q2: How can I quantitatively assess the matrix effect for my this compound assay? A2: The most common method is the post-extraction spike analysis. The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak area of analyte in spiked matrix extract / Peak area of analyte in pure solvent) x 100% A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Q3: What is the most suitable sample preparation method for this compound in a complex matrix like tobacco leaf or soil? A3: The QuEChERS method is widely adopted and has been successfully used for the analysis of this compound in complex matrices like tobacco leaves. It is effective at removing many interfering substances like organic acids and sugars. For particularly challenging matrices, further optimization of the d-SPE cleanup step with different sorbents (e.g., C18, GCB) may be necessary.

Q4: When should I use matrix-matched calibration versus the standard addition method? A4:

  • Matrix-Matched Calibration is preferred when you have access to a representative blank matrix (a sample known to not contain this compound). It is efficient for analyzing large batches of samples from a similar matrix type.

  • Standard Addition is a very effective technique when a suitable blank matrix is not available or when the matrix composition varies significantly between individual samples. It involves creating a calibration curve within each sample, thereby correcting for the specific matrix effects present in that particular sample. However, it is more labor-intensive as each sample requires multiple analyses.

Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it so effective? A5: A SIL-IS is a version of the analyte (this compound) where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium, Carbon-13). This makes the molecule heavier and distinguishable by the mass spectrometer, but it retains the same chemical and physical properties as the original analyte. It is effective because it co-elutes with the analyte and is affected by sample preparation inconsistencies and matrix effects in the exact same way. By measuring the ratio of the analyte to the SIL-IS, these variations are canceled out, leading to highly accurate and precise quantification.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Plant-Based Matrices

This protocol is a general guideline based on the AOAC and EN versions of the QuEChERS method.

1. Sample Homogenization & Extraction: a. Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. b. For dry samples (e.g., cereals, soil), add an appropriate amount of water to rehydrate the sample before extraction. c. Add 10 mL of acetonitrile (with 1% acetic acid, optional). d. Add an internal standard if used. e. Add the QuEChERS extraction salts (e.g., for AOAC 2007.01: 6 g anhydrous MgSO₄, 1.5 g sodium acetate). f. Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates. g. Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube. b. The d-SPE tube should contain anhydrous MgSO₄ (e.g., 900 mg) to remove residual water and a sorbent like PSA (primary secondary amine, e.g., 150 mg) to remove sugars and fatty acids. For matrices with pigments, GCB (graphitized carbon black) may be added, and for fatty matrices, C18 may be included. c. Shake vigorously for 30 seconds. d. Centrifuge at ≥3000 rcf for 5 minutes. e. The supernatant is the final extract. Filter it through a 0.22 µm filter before injecting it into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Post-QuEChERS Cleanup

SPE can be used after the initial QuEChERS extraction (Step 1g) for additional cleanup.

1. Cartridge Conditioning: a. Select a suitable SPE cartridge (e.g., C18, polymeric reversed-phase). b. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the sorbent bed go dry.

2. Sample Loading: a. Take an aliquot of the QuEChERS supernatant and dilute it with water to ensure proper binding to the reversed-phase sorbent. b. Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

3. Washing: a. Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

4. Elution: a. Elute this compound from the cartridge with a small volume (e.g., 2-5 mL) of a strong organic solvent like acetonitrile or methanol. b. The eluate can be evaporated to dryness and reconstituted in the mobile phase initial conditions for analysis.

Protocol 3: Preparation of Matrix-Matched Calibration Standards

1. Prepare Blank Matrix Extract: a. Select a sample of the matrix (e.g., tobacco leaf, soil) that is known to be free of this compound. b. Process this blank sample using the exact same sample preparation procedure (e.g., QuEChERS) as your unknown samples. The resulting supernatant is your blank matrix extract.

2. Prepare Stock and Working Solutions: a. Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile). b. From the stock solution, prepare a series of working standard solutions of varying concentrations through serial dilution.

3. Spike the Blank Matrix Extract: a. For each calibration level, add a small, known volume of the corresponding working standard solution to a known volume of the blank matrix extract. b. Ensure the volume of the added working standard is minimal (e.g., <5% of the total volume) to avoid significantly altering the matrix composition. c. This creates a set of calibration standards where the analyte is in the presence of the matrix, ready for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of d-SPE Sorbents for Cleanup of this compound in Tobacco Leaf Matrix

d-SPE Sorbent CombinationAnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
PSA + C18This compound85.64.2-25.3 (Suppression)
PSA + GCBThis compound82.15.5-30.1 (Suppression)
C18This compound90.23.8-17.1 (Suppression)

Note: Data is illustrative, based on typical performance characteristics described in the literature for pesticide analysis in complex matrices.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Specific precursor/product ion pairs need to be optimized

Note: These are starting parameters and should be optimized for your specific instrument and application. The addition of formic acid to the mobile phase has been shown to increase the signal for this compound.

Visualizations

G start Poor Reproducibility, Sensitivity, or Accuracy? check_matrix Assess Matrix Effect (Post-Extraction Spike) start->check_matrix is_effect Matrix Effect Observed? check_matrix->is_effect no_effect Troubleshoot Other LC-MS Issues (e.g., Instrument, Standards) is_effect->no_effect No improve_cleanup Improve Sample Cleanup (QuEChERS, SPE) is_effect->improve_cleanup Yes check_again Re-assess Matrix Effect improve_cleanup->check_again is_effect_gone Effect Mitigated? check_again->is_effect_gone compensate Use Compensation Strategy is_effect_gone->compensate No end Analysis Complete is_effect_gone->end Yes cal_method Matrix-Matched Calibration or Standard Addition compensate->cal_method is_method Stable Isotope-Labeled Internal Standard compensate->is_method cal_method->end is_method->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

QuEChERS_Workflow sample 1. Homogenize Sample (10-15g) extract 2. Add Acetonitrile & Salts (e.g., MgSO4, NaOAc) sample->extract shake_centrifuge1 3. Shake Vigorously (1 min) & Centrifuge extract->shake_centrifuge1 supernatant 4. Collect Acetonitrile Supernatant shake_centrifuge1->supernatant dspe 5. Add Supernatant to d-SPE Tube (MgSO4, PSA, C18, etc.) supernatant->dspe shake_centrifuge2 6. Shake (30s) & Centrifuge dspe->shake_centrifuge2 final_extract 7. Filter Final Extract for LC-MS/MS Analysis shake_centrifuge2->final_extract

Caption: A simplified workflow for the QuEChERS sample preparation method.

References

Troubleshooting poor peak shape in Haloxyfop-P-methyl HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Haloxyfop-P-methyl HPLC Analysis

Welcome to the technical support center for the HPLC analysis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is an ideal peak shape in HPLC, and why is it important? A1: In an ideal HPLC separation, the chromatographic peak should be symmetrical and have a Gaussian shape.[1] A good peak shape is crucial for achieving accurate quantification, better resolution between adjacent peaks, and ensuring the overall reproducibility of the analytical method.[1][2] Distortions like peak tailing or fronting can compromise the accuracy of peak integration.[2]

Q2: What are the most common types of poor peak shape observed in HPLC? A2: The most common peak shape abnormalities are peak tailing, peak fronting, and peak splitting.[1]

  • Peak Tailing: The peak is asymmetrical, with a trailing edge that is broader than the front half.

  • Peak Fronting: The inverse of tailing, where the first half of the peak is broader than the second half.

  • Peak Splitting: A shoulder or a "twin" peak appears on the main Gaussian peak.

Q3: What chemical properties of this compound can contribute to poor peak shape? A3: this compound is an ester that can hydrolyze to its active form, Haloxyfop-P, which is a carboxylic acid. Acidic compounds can exhibit poor peak shape, particularly tailing, due to secondary interactions with the stationary phase. Specifically, the ionized form of the acidic analyte can interact with residual acidic silanol groups on the surface of silica-based column packing, leading to multiple retention mechanisms and peak distortion.

Q4: Can the sample solvent affect the peak shape of this compound? A4: Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause band broadening and lead to fronting or split peaks. Whenever possible, the sample should be dissolved in the mobile phase or a solvent with a weaker elution strength.

Q5: How does column temperature influence the analysis? A5: Column temperature plays a vital role in retention time, selectivity, and peak shape. Increasing the column temperature generally decreases solvent viscosity and enhances analyte diffusion, which can lead to faster elution and sometimes sharper peaks. However, temperature gradients between the mobile phase and the column can cause peak distortion. For some chiral separations of aryloxyphenoxy-propionate herbicides like this compound, retention and selectivity factors decrease with increasing temperature.

Troubleshooting Guides for Poor Peak Shape

This section provides a systematic approach to diagnosing and resolving common peak shape issues.

Guide 1: Diagnosing the Type of Peak Shape Problem

The first step in troubleshooting is to correctly identify the nature of the peak distortion. This will guide you toward the most likely causes and solutions.

G Start Observe Poor Peak Shape Tailing Peak Tailing? (Asymmetric, extended tail) Start->Tailing Is the back of the peak broad? Fronting Peak Fronting? (Asymmetric, extended front) Start->Fronting Is the front of the peak broad? Splitting Peak Splitting? (Shoulder or double peak) Start->Splitting Is the peak divided? Tailing_Cause Likely Causes: - Secondary Interactions (Silanols) - Low Buffer Concentration - Column Overload (Mass) - Extra-column Volume Tailing->Tailing_Cause Fronting_Cause Likely Causes: - Column Overload (Concentration) - Sample Solvent Mismatch - Poor Sample Solubility - Column Collapse Fronting->Fronting_Cause Splitting_Cause Likely Causes: - Sample Solvent Mismatch - Plugged Frit / Column Void - Co-elution of Interferences Splitting->Splitting_Cause

Caption: A decision tree for identifying the type of peak shape problem.

Guide 2: Systematic Troubleshooting Workflow

Once the problem is identified, follow this workflow to systematically isolate and resolve the issue.

G Start Poor Peak Shape Detected Check_Pattern Are all peaks affected or only specific peaks? Start->Check_Pattern All_Peaks All Peaks Affected Check_Pattern->All_Peaks All Specific_Peaks Specific Peaks Affected Check_Pattern->Specific_Peaks Specific Check_System 1. Check for Leaks 2. Inspect Column (Void/Blocked Frit) 3. Check Extra-Column Volume (tubing, connections) All_Peaks->Check_System Indicates System-wide Issue Check_Chemical 1. Check Mobile Phase pH (vs. Analyte pKa) 2. Check Sample Solvent 3. Check for Column Overload Specific_Peaks->Check_Chemical Indicates Chemical Interaction Issue Solution_System Fix Leaks, Reverse-flush or Replace Column, Minimize Tubing Check_System->Solution_System Solution_Chemical Adjust pH, Match Sample Solvent to Mobile Phase, Dilute Sample Check_Chemical->Solution_Chemical

Caption: A systematic workflow for troubleshooting HPLC peak shape issues.

Guide 3: Understanding Peak Tailing for Haloxyfop-P

Peak tailing for acidic analytes like Haloxyfop (the hydrolyzed active form of this compound) is often caused by secondary interactions with the silica-based stationary phase.

G cluster_column Silica Stationary Phase C18 C18 Chains (Primary Interaction) Silanol Residual Silanol Groups (Si-OH) Analyte_NonIonized Haloxyfop (R-COOH) Non-Ionized Analyte_NonIonized->C18 Desired Hydrophobic Interaction (Leads to Symmetrical Peak) Analyte_Ionized Haloxyfop (R-COO⁻) Ionized Analyte_Ionized->Silanol Undesired Ionic Interaction (Secondary Retention -> Peak Tailing) Mobile_Phase Mobile Phase (e.g., ACN/Water + Acid) Mobile_Phase->Analyte_NonIonized Low pH (Suppresses Ionization) Mobile_Phase->Analyte_Ionized Incorrect pH (Allows Ionization)

Caption: Mechanism of peak tailing due to silanol interactions.

Data & Methodologies

Table 1: Common Causes and Solutions for Poor Peak Shape
Peak Shape IssuePotential CauseRecommended Solution(s)
Peak Tailing Secondary Silanol Interactions: Interaction between ionized acidic analyte and residual silanols on the column.Lower the mobile phase pH to at least 2 units below the analyte's pKa to suppress ionization. Use a highly deactivated or end-capped column.
Low Buffer Concentration: Inadequate buffering capacity to control on-column pH.Increase buffer concentration to a range of 10-50 mM.
Column Overload: Injecting too much sample mass saturates the stationary phase.Reduce the injection volume or dilute the sample.
Extra-Column Volume: Excessive volume in tubing, fittings, or detector cell causes band broadening.Use shorter, narrower-bore tubing (e.g., 0.12 mm ID) and ensure fittings are properly connected to minimize dead volume.
Peak Fronting Column Overload: High sample concentration exceeds the column's linear capacity.Reduce the injection volume or sample concentration.
Sample Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the mobile phase.Prepare the sample in the initial mobile phase or a weaker solvent.
Column Collapse/Void: Physical degradation of the column packing bed.Replace the column. Avoid operating outside the column's recommended pH, temperature, and pressure limits.
Peak Splitting Plugged Inlet Frit: Particulates from the sample or system block the column inlet.Reverse-flush the column (if permissible by the manufacturer). If unsuccessful, replace the frit or the column.
Sample Solvent Incompatibility: Severe mismatch between sample solvent and mobile phase.Inject the sample in the mobile phase. A smaller injection volume may also help.
Table 2: Typical HPLC Method Parameters for this compound

This table summarizes typical starting conditions for this compound analysis based on published methods. Optimization will be required for specific applications.

ParameterTypical ConditionNotes
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)A column with low silanol activity or end-capping is recommended to minimize tailing of the acidic hydrolysate.
Mobile Phase Acetonitrile / Water / AcidA common mobile phase is Acetonitrile, Water, and an acid like Acetic Acid or Phosphoric Acid to control pH.
Detection UV at 235 nm or 280 nm
Flow Rate 1.0 - 1.5 mL/min
Column Temp. Ambient or controlled (e.g., 30-40 °C)Temperature control improves reproducibility.
Injection Vol. 5 - 20 µLShould be minimized to prevent column overload.
Experimental Protocols

Protocol 1: Mobile Phase pH Optimization This protocol is designed to find the optimal mobile phase pH to suppress the ionization of Haloxyfop (the acidic hydrolysate) and minimize peak tailing.

  • Determine pKa: Identify the pKa of Haloxyfop. Acidic compounds should be analyzed at a pH at least 2 units below their pKa.

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers with different pH values (e.g., pH 2.5, 3.0, 3.5) using an appropriate buffer system like phosphate or acetate.

  • Prepare Mobile Phases: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile) at the desired ratio (e.g., 50:50).

  • Equilibrate System: Flush the HPLC system and column with the first mobile phase until the baseline is stable.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Record the chromatogram and calculate the tailing factor.

  • Repeat: Repeat steps 4-6 for each prepared mobile phase.

Protocol 2: Column Overload Study This protocol helps determine if peak fronting or tailing is caused by injecting too much sample.

  • Prepare Sample Dilutions: Prepare a serial dilution of your sample or standard (e.g., 100%, 50%, 25%, 10%, 1% of the original concentration).

  • Equilibrate System: Equilibrate the HPLC system with the standard mobile phase.

  • Inject Highest Concentration: Inject a fixed volume of the most concentrated sample (100%). Record the peak shape.

  • Inject Dilutions: Sequentially inject the same volume of each dilution, from most concentrated to least concentrated.

  • Analyze Results: Compare the peak shapes across the different concentrations. If the peak shape improves (becomes more symmetrical) at lower concentrations, the issue is column overload.

  • Solution: To resolve the issue, either dilute the sample to a concentration that provides a good peak shape or reduce the injection volume.

References

Technical Support Center: Optimizing Haloxyfop-P-methyl Recovery from Clay-Rich Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Haloxyfop-P-methyl from challenging clay-rich soil samples.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound often low in clay-rich soil samples?

A1: Low recovery of this compound from clay-rich soil is primarily due to strong adsorption of the analyte to clay particles and organic matter. Clay minerals have a high surface area and a net negative charge, which facilitates the binding of pesticide molecules through various mechanisms, including:

  • Cation exchange: Although this compound is a neutral molecule, its primary and active metabolite in soil, Haloxyfop acid, can be anionic. However, interactions can still occur through cation bridging, where polyvalent cations in the clay structure act as a bridge between the negatively charged clay surface and the pesticide molecule.

  • Hydrogen bonding: The carboxyl group of Haloxyfop acid and other polar moieties can form hydrogen bonds with the hydroxyl groups on the surface of clay minerals.

  • Van der Waals forces: These are weak intermolecular forces that contribute to the overall adsorption of the pesticide to the clay surface.

  • Interaction with soil organic matter (SOM): Clay soils are often rich in organic matter, such as humic and fulvic acids. This compound can become entrapped within the complex structure of SOM, making it difficult to extract.

Q2: What is the fate of this compound in soil?

A2: this compound is rapidly hydrolyzed to its herbicidally active form, Haloxyfop-P-acid, in the soil environment.[1] This hydrolysis can occur within hours to a few days.[2] The acid form is more polar and is the primary analyte of concern for residue analysis. Further degradation of Haloxyfop-P-acid in soil is a slower process.

Q3: Which extraction solvents are most effective for this compound in clayey soils?

A3: The choice of extraction solvent is critical for overcoming the strong analyte-matrix interactions in clay-rich soils. A study on the determination of this compound in soil, tobacco, and rape samples reported good recoveries using acetone as the extracting solvent.[3] Generally, polar solvents or mixtures of polar and non-polar solvents are used to efficiently extract pesticide residues from soil. For the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, acetonitrile is a common extraction solvent. The addition of a small amount of acid, such as acetic acid or formic acid, to the extraction solvent can help to disrupt the interactions between the analyte and the soil matrix, thereby improving recovery.

Q4: How does soil pH affect the extraction of this compound?

A4: Soil pH can significantly influence the extraction efficiency of this compound, primarily by affecting the chemical form of its active metabolite, Haloxyfop-P-acid. The persistence and availability of some herbicide families, like sulfonylureas and triazines, are known to be affected by soil pH.[4] For acidic herbicides like Haloxyfop-P-acid, a lower soil pH can suppress the ionization of the carboxylic acid group, making the molecule less polar and potentially easier to extract with organic solvents. Conversely, at higher pH, the acid will be in its anionic form, which might have different interactions with the soil matrix. Therefore, adjusting the pH of the extraction solvent can be a useful strategy to improve recovery.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from clay-rich soil.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Strong adsorption to clay and organic matter: The polar nature of Haloxyfop-P-acid leads to strong binding. 2. Incomplete extraction: The chosen solvent may not be effective in disrupting analyte-matrix interactions. 3. Analyte degradation: this compound can degrade, especially under harsh extraction conditions.1. Optimize the extraction solvent: Try a mixture of polar and non-polar solvents. Consider adding a small percentage of formic acid or acetic acid to the extraction solvent to modify the pH and disrupt interactions. 2. Increase extraction time and agitation: Ensure thorough mixing of the sample with the solvent. Using a mechanical shaker or vortex mixer for a longer duration can improve extraction efficiency. 3. Pre-wet the soil: For dry clay samples, adding a small amount of water and allowing it to hydrate before adding the extraction solvent can improve solvent penetration and analyte recovery. 4. Use a modified QuEChERS protocol: The QuEChERS method is widely used for pesticide residue analysis.[5] Consider using a buffered QuEChERS method to control the pH during extraction.
High Matrix Effects in LC-MS/MS Analysis 1. Co-extraction of interfering compounds: Clay-rich soils contain numerous organic and inorganic compounds (e.g., humic acids, fulvic acids, metal ions) that can be co-extracted and cause ion suppression or enhancement in the mass spectrometer. 2. Insufficient cleanup of the extract: The cleanup step may not be effectively removing all matrix components.1. Optimize the dispersive SPE (d-SPE) cleanup step: In the QuEChERS method, d-SPE is used for cleanup. Experiment with different sorbents. PSA (primary secondary amine) is used to remove organic acids, C18 to remove non-polar interferences, and GCB (graphitized carbon black) to remove pigments and sterols. For clay soils, a combination of PSA and C18 is often a good starting point. 2. Use matrix-matched calibration standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects. 3. Dilute the final extract: Diluting the extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte signal.
Poor Chromatographic Peak Shape 1. Matrix overload: High concentrations of co-extracted matrix components can affect the chromatographic separation. 2. Incompatibility of the final extract solvent with the mobile phase: A mismatch can lead to peak distortion.1. Improve the cleanup step: A cleaner extract will result in better chromatography. 2. Solvent exchange: After extraction and cleanup, evaporate the solvent and reconstitute the residue in a solvent that is compatible with your LC mobile phase.
Inconsistent or Irreproducible Results 1. Inhomogeneous sample: Clay soils can be difficult to homogenize, leading to variability between subsamples. 2. Variability in extraction efficiency: Small variations in the experimental procedure can have a significant impact on recovery from a complex matrix.1. Thoroughly homogenize the soil sample: Before taking a subsample for extraction, ensure the entire soil sample is well-mixed. Grinding the soil to a fine powder can improve homogeneity. 2. Strictly control all experimental parameters: Maintain consistent extraction times, shaking speeds, temperatures, and solvent volumes for all samples and standards.

Quantitative Data on Recovery

The following table summarizes reported recovery data for this compound from soil using a specific analytical method. It is important to note that soil type can significantly impact recovery, and these values should be used as a general guideline. Optimization for specific clay-rich soil types is highly recommended.

Analytical Method Extraction Solvent Cleanup Soil Type Recovery (%) Relative Standard Deviation (RSD) (%) Reference
HPLCAcetoneFlorisil and activated charcoal mixed columnSoil (unspecified)85.33 - 96.950.40 - 3.75

Experimental Protocols

Optimized QuEChERS-based Method for this compound Extraction from Clay-Rich Soil

This protocol is a modified version of the QuEChERS method, optimized for challenging clay-rich matrices.

1. Sample Preparation: 1.1. Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity. 1.2. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. 1.3. For dry soils, add 5 mL of deionized water, vortex for 1 minute, and allow the sample to hydrate for 30 minutes.

2. Extraction: 2.1. Add 10 mL of acetonitrile containing 1% acetic acid to the centrifuge tube. 2.2. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). 2.3. Cap the tube tightly and shake vigorously for 1 minute. 2.4. Centrifuge at ≥ 3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 3.1. Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). 3.2. Vortex for 30 seconds. 3.3. Centrifuge at ≥ 5000 x g for 2 minutes.

4. Analysis: 4.1. Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS. 4.2. It is recommended to use matrix-matched standards for calibration to compensate for any remaining matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis prep1 Air-dry and sieve soil prep2 Weigh 10g of soil prep1->prep2 prep3 Hydrate with 5mL water (if dry) prep2->prep3 ext1 Add 10mL Acetonitrile (1% Acetic Acid) prep3->ext1 ext2 Add QuEChERS salts ext1->ext2 ext3 Shake vigorously for 1 min ext2->ext3 ext4 Centrifuge at >= 3000 x g for 5 min ext3->ext4 clean1 Transfer 1mL supernatant to d-SPE tube ext4->clean1 clean2 Vortex for 30 sec clean1->clean2 clean3 Centrifuge at >= 5000 x g for 2 min clean2->clean3 analysis1 Take aliquot for LC-MS/MS or GC-MS clean3->analysis1

Caption: Experimental workflow for the optimized QuEChERS-based extraction of this compound from clay-rich soil.

interaction_diagram cluster_soil Clay-Rich Soil Matrix Clay Particle Clay Particle Organic Matter (Humic Acid) Organic Matter (Humic Acid) Haloxyfop-P-acid Haloxyfop-P-acid Haloxyfop-P-acid->Clay Particle  Adsorption Mechanisms: - Cation Bridging - Hydrogen Bonding - Van der Waals Forces Haloxyfop-P-acid->Organic Matter (Humic Acid)  Entrapment &  Hydrophobic Interactions

Caption: Interaction diagram illustrating the binding mechanisms of Haloxyfop-P-acid to clay particles and organic matter in soil.

References

Minimizing degradation of Haloxyfop-P-methyl during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Haloxyfop-P-methyl during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways: hydrolysis and photolysis.[1][2] Hydrolysis involves the cleavage of the ester bond to form its active acid metabolite, Haloxyfop-P.[1][2][3] Photolysis, or degradation due to light exposure, can lead to the formation of several breakdown products, including Haloxyfop-P and other compounds like 6-ethoxy-3-(trifluoromethyl) benzofuro [2,3-b]pyridine.

Q2: How does pH affect the stability of this compound in aqueous samples?

A2: The rate of hydrolysis of this compound is significantly influenced by pH. It is stable at an acidic pH of 4 but hydrolyzes rapidly in neutral to alkaline conditions. The hydrolysis rate increases substantially with an increasing pH.

Q3: What are the optimal storage conditions to prevent degradation of this compound in samples?

A3: To minimize degradation, samples containing this compound should be stored in the dark to prevent photodegradation. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended. It is also crucial to control the pH of aqueous samples, keeping them acidic (around pH 4) if possible to prevent hydrolysis.

Q4: I am seeing poor recovery of this compound from my samples. What could be the cause?

A4: Poor recovery can be due to several factors. Degradation during storage or sample preparation is a primary cause. Ensure samples are protected from light and stored at appropriate temperatures. During extraction, the choice of solvent is critical; acetonitrile has been shown to provide good recoveries from complex matrices like tobacco leaves. The hydrolysis step, if required to analyze for total haloxyfop, must be carefully controlled (e.g., 35-40 minutes at 70°C) as excessive heat or time can lead to losses.

Q5: What are the common analytical techniques used for the determination of this compound?

A5: Common analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Chiral HPLC methods are available to separate the R- and S-enantiomers. For residue analysis in complex matrices, LC-MS/MS is also a sensitive and selective method.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the analysis of this compound.

Issue 1: Presence of unexpected peaks in the chromatogram.

  • Possible Cause: Degradation of this compound into various products.

  • Troubleshooting Steps:

    • Confirm Identity of Degradation Products: Use GC-MS to identify the unexpected peaks. Common degradation products include Haloxyfop-P and various photoproducts.

    • Review Sample Handling and Storage: Ensure that samples were protected from light at all stages. Sunlight exposure is a major cause of photodegradation.

    • Check pH of Aqueous Samples: If working with aqueous matrices, measure the pH. If it is neutral or alkaline, hydrolysis to Haloxyfop-P is likely. Consider acidifying future samples to pH 4 for better stability.

    • Evaluate Storage Temperature and Duration: Extended storage, even at elevated temperatures in the dark (e.g., 54°C), can cause some degradation. Shorten storage times or use lower temperatures (-20°C or -80°C).

Issue 2: Inconsistent analytical results between replicate samples.

  • Possible Cause: Non-homogeneous samples or variable degradation between samples.

  • Troubleshooting Steps:

    • Improve Sample Homogenization: Ensure that the initial sample is thoroughly homogenized before taking aliquots for extraction.

    • Standardize Sample Preparation Workflow: Process all samples and standards concurrently to minimize variations in extraction time, temperature, and light exposure.

    • Protect from Light Consistently: Use amber vials or cover glassware with aluminum foil during all sample preparation steps.

    • Control Temperature: Perform extraction and other preparation steps in a temperature-controlled environment to ensure consistency.

Data on this compound Stability

The following tables summarize quantitative data on the degradation of this compound under various conditions.

Table 1: Thermal Stability of this compound 10.8% EC at 54 ± 2°C

Storage Duration (days)Loss Percentage (%) - Source ILoss Percentage (%) - Source II
140.000.00
704.927.06

Table 2: Stability of this compound 10.8% EC Exposed to Sunlight

Exposure Duration (days)Loss Percentage (%) - Source ILoss Percentage (%) - Source II
709.9313.09

Table 3: Hydrolytic Half-life of this compound at 20°C

pHHalf-life (days)
4Stable
743
90.63

Experimental Protocols

Protocol 1: Extraction of this compound from Tobacco Leaf Samples

  • Weigh approximately 5 g of fresh (or 2 g of flue-cured) tobacco leaf sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile as the extraction solvent.

  • Homogenize the sample.

  • Centrifuge the sample.

  • Take an aliquot of the supernatant for cleanup and analysis.

Protocol 2: Sample Preparation for HPLC Analysis of Formulations

  • Standard Preparation: Accurately weigh a known amount of this compound analytical standard into a volumetric flask. Dissolve and dilute to the mark with methanol.

  • Sample Preparation: Accurately weigh an amount of the emulsifiable concentrate (EC) formulation equivalent to the standard into a volumetric flask. Dilute to the mark with methanol.

  • Filter the solutions through a 0.45 µm filter before injection into the HPLC system.

Visualizations

experimental_workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis storage Store sample at -20°C in dark, airtight container extraction Extract with Acetonitrile or Methanol storage->extraction cleanup Dispersive SPE Cleanup (e.g., C18, GCB) extraction->cleanup concentration Evaporate and Reconstitute cleanup->concentration analysis Inject into HPLC-UV or GC-MS concentration->analysis

Caption: Experimental workflow for the analysis of this compound.

degradation_pathway HPM This compound HP Haloxyfop-P HPM->HP Hydrolysis (Neutral/Alkaline pH) Photo_Products Photodegradation Products HPM->Photo_Products Photolysis (Sunlight)

Caption: Degradation pathways of this compound.

References

Technical Support Center: Analysis of Haloxyfop-P-methyl and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Haloxyfop-P-methyl and its primary metabolite, Haloxyfop. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytes of interest when analyzing for this compound residues?

A1: The primary analytes are this compound and its active metabolite, Haloxyfop acid. This compound is the commercial ester form, which is rapidly hydrolyzed to the herbicidally active Haloxyfop acid in plants and soil.[1][2][3] Therefore, residue analysis methods often target the determination of total Haloxyfop, which includes the parent ester, the acid metabolite, and any conjugated forms.[1][2]

Q2: What are the most common analytical techniques used for the determination of this compound and its metabolites?

A2: The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Gas Chromatography (GC) with mass spectrometry (MS) or an electron capture detector (ECD) has also been used, particularly for the methyl ester or after derivatization of the acid metabolite. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.

Q3: What is the QuEChERS method and is it suitable for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. It involves a simple extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method has been successfully applied and validated for the simultaneous determination of this compound and its metabolite Haloxyfop in various matrices, including tobacco, rice, and other plant materials.

Q4: Why is enantioselective analysis important for this compound?

A4: Haloxyfop is a chiral compound, existing as two enantiomers (R and S forms). The herbicidal activity is primarily associated with the R-enantiomer, which is the main component of this compound. Enantioselective analysis is crucial for understanding the environmental fate and toxicological effects of the herbicide, as the two enantiomers can exhibit different degradation rates and biological activities. Chiral HPLC is the most common technique for separating the enantiomers of Haloxyfop.

Q5: What are "matrix effects" and how can they interfere with the analysis?

A5: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. In the analysis of this compound in complex matrices like tobacco, significant matrix effects, particularly ion suppression, have been observed. Strategies to mitigate matrix effects include sample dilution, the use of matrix-matched standards, and stable isotope-labeled internal standards.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound and its metabolites.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.

Troubleshooting Workflow for Poor Peak Shape

Poor_Peak_Shape Start Poor Peak Shape Observed CheckColumn Check Column Condition - Age and usage - Contamination Start->CheckColumn CheckMobilePhase Verify Mobile Phase - pH and composition - Freshly prepared? Start->CheckMobilePhase CheckInjection Review Injection - Solvent mismatch? - Injection volume too high? Start->CheckInjection CleanColumn Action: Clean or Replace Column CheckColumn->CleanColumn PrepareNewMP Action: Prepare Fresh Mobile Phase CheckMobilePhase->PrepareNewMP AdjustInjection Action: - Match injection solvent to mobile phase - Reduce injection volume CheckInjection->AdjustInjection Resolved Issue Resolved CleanColumn->Resolved PrepareNewMP->Resolved AdjustInjection->Resolved

Caption: Troubleshooting workflow for addressing poor peak shape.

Issue 2: Inconsistent or Low Analyte Recovery

Low or variable recovery can lead to underestimation of the analyte concentration in the sample.

Troubleshooting Workflow for Low Recovery

Low_Recovery Start Low or Inconsistent Recovery CheckExtraction Evaluate Extraction Step - Inefficient solvent? - Incomplete phase separation? Start->CheckExtraction CheckCleanup Assess Cleanup Step - Analyte loss on sorbent? - Inappropriate sorbent choice? Start->CheckCleanup CheckHydrolysis Verify Hydrolysis (if applicable) - Incomplete conversion of conjugates? Start->CheckHydrolysis OptimizeExtraction Action: - Test alternative solvents - Adjust salt concentrations CheckExtraction->OptimizeExtraction ModifyCleanup Action: - Reduce sorbent amount - Use a different sorbent (e.g., C18 instead of GCB for planar analytes) CheckCleanup->ModifyCleanup AdjustHydrolysis Action: - Optimize hydrolysis time and temperature CheckHydrolysis->AdjustHydrolysis Resolved Issue Resolved OptimizeExtraction->Resolved ModifyCleanup->Resolved AdjustHydrolysis->Resolved

Caption: Troubleshooting workflow for addressing low analyte recovery.

Issue 3: Suspected Matrix Effects (Signal Suppression or Enhancement)

Matrix effects can significantly impact the accuracy of quantification.

Troubleshooting Workflow for Matrix Effects

Matrix_Effects Start Suspected Matrix Effects PostColumnInfusion Perform Post-Column Infusion - To confirm matrix effects Start->PostColumnInfusion Confirmed Matrix Effects Confirmed PostColumnInfusion->Confirmed MatrixMatchedStd Use Matrix-Matched Standards - To compensate for matrix effects ImplementMMS Action: Prepare calibration standards in blank matrix extract MatrixMatchedStd->ImplementMMS DiluteSample Dilute Sample Extract - To reduce matrix load DetermineDilution Action: Test different dilution factors DiluteSample->DetermineDilution Confirmed->MatrixMatchedStd Confirmed->DiluteSample Resolved Issue Resolved ImplementMMS->Resolved DetermineDilution->Resolved

Caption: Troubleshooting workflow for addressing matrix effects.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and LC-MS/MS Analysis of this compound and Haloxyfop in Tobacco

This protocol is adapted from a validated method for the simultaneous determination of this compound and its metabolite in tobacco leaves.

1. Sample Preparation (QuEChERS)

  • Extraction:

    • Weigh 5 g of homogenized fresh tobacco sample (or 2 g of flue-cured tobacco) into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Shake vigorously for 3 minutes.

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately shake for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 40 mg of C18 sorbent.

    • Vortex for 30 seconds and then centrifuge at ≥10000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate this compound and Haloxyfop. For example: start with a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • This compound: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier).

      • Haloxyfop: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier).

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

Protocol 2: Analysis of Total Haloxyfop in High-Fat Matrices (e.g., Infant Formula)

This protocol involves an alkaline hydrolysis step to release conjugated forms of Haloxyfop and is adapted from a method for infant formula.

1. Sample Preparation

  • Hydrolysis:

    • Weigh an appropriate amount of the homogenized high-fat sample into a centrifuge tube.

    • Add a solution of methanolic sodium hydroxide.

    • Incubate at an elevated temperature (e.g., 50-60 °C) for a specified time to ensure complete hydrolysis of esters and conjugates to Haloxyfop acid.

  • Extraction and Cleanup:

    • After cooling, add acetonitrile and a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation.

    • Centrifuge and transfer the acetonitrile layer to a d-SPE tube containing MgSO₄ and C18 sorbent for cleanup.

    • Centrifuge and filter the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • The LC-MS/MS conditions would be similar to Protocol 1, with the analysis focused on the detection and quantification of the Haloxyfop acid metabolite.

Data Presentation

Table 1: Quantitative Data for this compound and Haloxyfop in Tobacco
AnalyteMatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
This compoundFresh Tobacco0.0495.25.80.0130.04
0.498.14.2
4.0101.63.5
HaloxyfopFresh Tobacco0.490.57.10.1330.4
4.092.35.3
8.094.74.8
This compoundFlue-cured Tobacco0.192.76.40.0330.1
1.096.34.9
10.0100.73.1
HaloxyfopFlue-cured Tobacco1.088.98.20.3331.0
10.091.56.7
20.093.85.5
Table 2: Typical Limits of Quantification (LOQs) for Haloxyfop in Various Matrices
Matrix TypeCommodityTypical LOQ (mg/kg)Reference
High Water ContentFruits, Vegetables0.002 - 0.01
High Acid ContentCitrus Fruits0.002
High Oil ContentOilseeds, Nuts0.005 - 0.05
Dry MatricesGrains, Pulses0.005 - 0.01
Animal ProductsMilk0.002
Animal Tissues0.01
SoilVarious0.01 - 0.05
WaterSurface/Drinking0.001 - 0.008 (µg/L)

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should validate all analytical methods in their own laboratories to ensure accuracy and reliability for their specific applications.

References

Technical Support Center: Enhancing Immunoassay Selectivity for Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Haloxyfop-P-methyl immunoassays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. Our goal is to help you enhance the selectivity and reliability of your immunoassays for this widely used herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the principle of an indirect competitive ELISA (ic-ELISA) for this compound detection?

A1: The ic-ELISA for this compound is a competitive immunoassay. In this format, a coating antigen (a conjugate of this compound hapten and a protein) is immobilized on the surface of a microplate. In the solution, free this compound from the sample and a limited amount of specific primary antibody are added. The free this compound and the coating antigen compete for binding to the primary antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (like HRP) is then added, which binds to the primary antibody that has bound to the coating antigen. Finally, a substrate is added, and the resulting color development is inversely proportional to the concentration of this compound in the sample. A darker color indicates a lower concentration of the target analyte.

Q2: How does hapten design influence the selectivity of the immunoassay?

A2: Hapten design is a critical factor in determining the selectivity of an immunoassay for a small molecule like this compound. The hapten is a small molecule that is structurally similar to the target analyte and is conjugated to a carrier protein to elicit an immune response. The position where the spacer arm is attached to the hapten and the length of the spacer arm are crucial. To achieve high selectivity, the spacer arm should be attached at a position on the this compound molecule that is distal to its unique structural features. This ensures that the antibodies generated will primarily recognize the distinctive parts of the this compound molecule, minimizing cross-reactivity with structurally related compounds.

Q3: What is the difference between using a monoclonal versus a polyclonal antibody in a this compound immunoassay?

A3: The choice between a monoclonal and a polyclonal antibody significantly impacts the immunoassay's performance.

  • Monoclonal antibodies (mAbs) are produced by a single B-cell clone and recognize a single epitope on the antigen.[1][2][3] This results in high specificity and batch-to-batch consistency, which is ideal for quantitative assays requiring high reproducibility.[4][5]

  • Polyclonal antibodies (pAbs) are a mixture of antibodies produced by different B-cell clones and recognize multiple epitopes on the antigen. This can lead to higher overall signal amplification and a more robust assay, but with a greater potential for cross-reactivity and batch-to-batch variability. For enhancing selectivity, monoclonal antibodies are generally preferred.

Troubleshooting Guides

Issue 1: High Background Signal

Q: My negative controls and low concentration standards are showing a high absorbance reading. What could be the cause and how can I fix it?

A: High background can obscure the specific signal and reduce the assay's dynamic range. Here are common causes and solutions:

Potential Cause Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA, casein) or extend the blocking incubation time. Ensure the entire surface of the well is covered.
Inadequate Washing Increase the number of wash cycles and the soaking time during washes. Ensure complete removal of residual liquid by inverting and tapping the plate on absorbent paper.
High Antibody Concentration Reduce the concentration of the primary or secondary antibody. Perform a checkerboard titration to determine the optimal concentrations.
Cross-Contamination Use fresh pipette tips for each reagent and sample. Avoid splashing between wells.
Non-specific Binding of Secondary Antibody Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the assay.
Issue 2: Weak or No Signal

Q: I am not getting a signal, or the signal is very weak across my entire plate, including the zero-analyte control. What should I do?

A: A weak or absent signal can be due to several factors related to reagent activity and assay setup.

Potential Cause Solution
Inactive Reagents Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. Prepare fresh substrate solution for each experiment.
Incorrect Reagent Addition Double-check the protocol to ensure all reagents were added in the correct order and at the specified concentrations.
Low Antibody Concentration The concentration of the primary or secondary antibody may be too low. Optimize concentrations through titration.
Insufficient Incubation Time/Temperature Ensure that all incubation steps are carried out for the recommended duration and at the specified temperature.
Problem with Coating Antigen The coating antigen may not have been effectively immobilized on the plate. Verify the coating buffer composition and pH. Consider overnight incubation at 4°C for the coating step.
Issue 3: Poor Selectivity and High Cross-Reactivity

Q: My assay is detecting other structurally similar herbicides, leading to inaccurate results for this compound. How can I improve selectivity?

A: Enhancing selectivity is key for reliable quantification. High cross-reactivity is a common challenge.

Potential Cause Solution
Suboptimal Hapten Design The hapten used to generate the antibody may be exposing regions common to other herbicides. A new hapten with a different spacer arm position may be required to generate more specific antibodies.
Use of Polyclonal Antibodies Polyclonal antibodies are a mixture that can recognize various epitopes, some of which may be shared with other molecules. Switching to a highly specific monoclonal antibody is the most effective solution.
Assay Conditions Optimize assay parameters such as pH, ionic strength of the buffer, and incubation times. Sometimes, minor adjustments can favor the binding of the target analyte over cross-reactants.
Heterologous Assay Format Employ a heterologous assay format, where the hapten used for the coating antigen is structurally different from the hapten used for immunization. This can significantly improve selectivity.
Issue 4: Matrix Effects

Q: When I test real samples (e.g., soil, water, crop extracts), my results are inconsistent and recovery rates are low. How can I manage matrix effects?

A: Components in the sample matrix can interfere with the antibody-antigen binding, leading to inaccurate results.

Potential Cause Solution
Interfering Substances in the Sample Dilute the sample extract with the assay buffer to reduce the concentration of interfering components. This is the simplest and most common approach.
Different Matrix Composition Prepare the standard curve in a matrix that closely matches the sample matrix (matrix-matched calibration). This can be done by using an extract from a blank (analyte-free) sample to dilute the standards.
Sample Clean-up Implement a sample clean-up step before the immunoassay. This could involve solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.
Modify Assay Buffer Adding detergents (e.g., Tween-20) or increasing the salt concentration in the assay buffer can sometimes reduce non-specific interactions.

Quantitative Data Summary

The performance of an immunoassay for this compound can be characterized by several key parameters. The following table summarizes typical performance data.

Parameter Value Significance
IC50 (50% Inhibitory Concentration) 0.0419 mg/LThe concentration of this compound that causes a 50% reduction in the maximum signal. It is a measure of the assay's sensitivity.
LOD (Limit of Detection) 0.0019 mg/LThe lowest concentration of this compound that can be reliably distinguished from a blank sample.
Linear Range 0.01 - 1.0 mg/LThe concentration range over which the assay response is proportional to the analyte concentration, allowing for accurate quantification.
Recovery Rate (in spiked samples) 87.4% - 111.8%The percentage of a known amount of added analyte that is detected by the assay. It indicates the accuracy of the assay in a specific matrix.

Cross-Reactivity Data

Selectivity is determined by testing the antibody's response to structurally related compounds. The following table provides representative cross-reactivity data for an immunoassay designed for an aryloxyphenoxypropionate herbicide.

Compound Structure Cross-Reactivity (%)
This compound Target Analyte100
Haloxyfop Active MetaboliteHigh (Expected)
Fenoxaprop-p-ethyl Structurally SimilarModerate to High
Cyhalofop-butyl Structurally SimilarModerate
Quizalofop-p-ethyl Structurally SimilarLow to Moderate
2,4-D Structurally Dissimilar< 0.1
Glyphosate Structurally Dissimilar< 0.1

Note: Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100. Values are illustrative and will vary depending on the specific antibody used.

Experimental Protocols

Protocol 1: Hapten Synthesis for this compound

This protocol describes a general method for synthesizing a hapten of this compound with a carboxyl group for conjugation to a carrier protein.

  • Introduction of a Spacer Arm: React this compound with a compound containing a terminal carboxyl group and a reactive group that can displace a suitable leaving group on the this compound molecule. For example, reacting with an ω-amino acid after modification of the pyridine ring.

  • Activation of Carboxyl Group: The synthesized hapten with a terminal carboxyl group is then activated to facilitate conjugation with the carrier protein. Dissolve the hapten, N-hydroxysuccinimide (NHS), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature for several hours or overnight at 4°C to form the NHS-ester of the hapten.

  • Purification: The activated hapten can be used directly or purified by chromatography if necessary.

Protocol 2: Indirect Competitive ELISA (ic-ELISA) for this compound
  • Coating: Dilute the this compound-protein conjugate (coating antigen) in coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with washing buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) to each well. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step (step 2).

  • Competitive Reaction: Add 50 µL of standard solution or sample extract and 50 µL of the primary antibody solution (diluted in assay buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step (step 2).

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in assay buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step (step 2).

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

experimental_workflow cluster_synthesis Phase 1: Reagent Preparation cluster_antibody Phase 2: Antibody Production cluster_assay Phase 3: Immunoassay Development cluster_analysis Phase 4: Sample Analysis Hapten Hapten Synthesis Immunogen Immunogen Conjugation (Hapten-BSA) Hapten->Immunogen CoatingAg Coating Antigen Conjugation (Hapten-OVA) Hapten->CoatingAg Carrier Carrier Protein (BSA/OVA) Carrier->Immunogen Carrier->CoatingAg Immunization Immunization of Host Animal Immunogen->Immunization Optimization Assay Optimization (Checkerboard Titration) CoatingAg->Optimization Hybridoma Hybridoma Technology (for mAb) Immunization->Hybridoma Purification Antibody Purification Hybridoma->Purification Purification->Optimization Validation Assay Validation (Selectivity, Sensitivity) Optimization->Validation ELISA ic-ELISA Procedure Validation->ELISA SamplePrep Sample Preparation & Extraction SamplePrep->ELISA DataAnalysis Data Analysis & Quantification ELISA->DataAnalysis

Caption: Overall experimental workflow for developing a this compound immunoassay.

ic_elisa_principle Signal is inversely proportional to this compound concentration cluster_0 Step 1: Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection cluster_3 Step 4: Signal Generation well Microplate Well coating_ag Coating Antigen (Hapten-Protein) well->coating_ag Immobilization ab Primary Antibody free_ag Free Haloxyfop-P (Sample) sec_ab Enzyme-Labeled Secondary Ab ab->coating_ag ab->free_ag ab->sec_ab Binding substrate Substrate sec_ab->substrate Enzymatic Reaction product Colored Product substrate->product

References

Strategies to mitigate Haloxyfop-P-methyl resistance in weed populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating strategies to mitigate resistance to Haloxyfop-P-methyl in weed populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("FOPs") chemical family.[1] It is classified as a Group A (WSSA Group 1) herbicide, which functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3] This enzyme is critical for the biosynthesis of fatty acids in grass species, which are essential components of plant cell membranes.[1] By blocking this enzyme, this compound halts weed development, leading to the death of susceptible grass weeds while leaving broadleaf crops unharmed.

Q2: What are the primary mechanisms of weed resistance to this compound?

Weed populations develop resistance to ACCase inhibitors like this compound through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves genetic mutations in the ACCase gene itself. These mutations alter the herbicide's binding site on the ACCase enzyme, reducing or eliminating its inhibitory effect. Several specific amino acid substitutions at different codon positions of the ACCase gene have been identified that confer resistance.

  • Non-Target-Site Resistance (NTSR): This form of resistance does not involve alterations to the target enzyme. Instead, the weed develops the ability to detoxify the herbicide before it can reach the target site. This is often referred to as metabolic resistance and is typically governed by the enhanced activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).

Q3: What is the difference between Target-Site Resistance (TSR) and Non-Target-Site (Metabolic) Resistance?

The key difference lies in the underlying biological mechanism. TSR is a specific modification of the herbicide's target, making it less sensitive to the chemical. In contrast, NTSR involves a broader defense mechanism where the plant breaks down the herbicide into non-toxic substances. A critical concern with metabolic resistance is its potential to confer cross-resistance to herbicides from different chemical families and with different modes of action, even those the weed has never been exposed to.

Signaling Pathways and Resistance Mechanisms

ACCase_Resistance_Mechanisms cluster_0 Herbicide Action & Resistance cluster_1 Resistance Pathways herbicide This compound (ACCase Inhibitor) accase_s Susceptible ACCase Enzyme herbicide->accase_s Inhibits tsr Target-Site Resistance (TSR) - Gene Mutation - Altered Binding Site herbicide->tsr Selects for ntsr Non-Target-Site Resistance (NTSR) - Enhanced Metabolism - Detoxification (P450s, GSTs) herbicide->ntsr Selects for fatty_acid Fatty Acid Synthesis accase_s->fatty_acid Catalyzes plant_death Weed Death fatty_acid->plant_death Leads to (when blocked) accase_r Resistant ACCase Enzyme tsr->accase_r Results in metabolites Non-toxic Metabolites ntsr->metabolites Produces plant_survival Weed Survival accase_r->plant_survival metabolites->plant_survival

Caption: ACCase inhibitor action and the two primary pathways of weed resistance.

Q4: What is Integrated Weed Management (IWM) and why is it crucial for managing resistance?

Integrated Weed Management (IWM) is a holistic approach that combines multiple weed control tactics, including cultural, mechanical, biological, and chemical methods, into a comprehensive strategy. It is crucial because over-reliance on a single method, especially herbicides with the same mode of action, accelerates the evolution of resistant weed populations. The goal of IWM is to reduce the selection pressure imposed by any single tactic, manage the weed seed bank, and make crops more competitive, thereby preserving the long-term effectiveness of herbicides like this compound.

Q5: Which is a better strategy for chemical control: herbicide rotation or tank-mixing?

Both are valuable tactics, but recent research suggests that tank-mixing multiple effective herbicides with different modes of action is often superior to simply rotating them year-over-year. Studies have shown that tank-mixing can be significantly more effective at delaying the evolution of both target-site and non-target-site resistance. However, for a tank mix to be an effective resistance management tool, both herbicide components must have high activity on the target weed population. The best practice is to incorporate both strategies: use effective tank mixes and rotate those tank mixes with other herbicides or mixes with different modes of action over the years.

Table 1: Comparison of Herbicide Rotation and Tank-Mixing Strategies

FeatureHerbicide RotationHerbicide Tank-Mixing
Concept Alternating modes of action (MOA) in different seasons.Applying multiple effective MOAs simultaneously.
Primary Goal Reduce selection pressure from a single MOA over time.Kill weeds that may be resistant to one of the MOAs.
Effectiveness A proven tactic to delay resistance. Some studies suggest limitations.Generally more effective at delaying resistance than rotation alone.
Considerations Requires long-term planning across multiple seasons.Both herbicides must be effective on the target weed and have similar persistence.

Troubleshooting Guides & Experimental Protocols

Problem: I've observed poor herbicide efficacy in my experiment. How do I determine if it's due to resistance?

Before concluding that resistance is the cause, it's essential to rule out other factors that can lead to herbicide failure. This systematic approach ensures accurate diagnosis.

Resistance_Diagnosis_Workflow start Poor Herbicide Performance Observed check_app Step 1: Review Application - Correct dose used? - Proper timing/growth stage? - Sprayer calibrated? start->check_app check_env Step 2: Check Environmental Conditions - Rainfall after application? - Extreme temperatures? - High weed density? check_app->check_env Application OK no_res Conclusion: Herbicide Failure Likely Due to Other Factors check_app->no_res Error Found field_obs Step 3: Field-Level Observation - Patches of surviving weeds? - Only one species survived? - Dead & live plants of same species? check_env->field_obs Conditions OK check_env->no_res Adverse Conditions field_obs->no_res No Clear Pattern suspect_res Conclusion: Resistance is Suspected field_obs->suspect_res Resistance Indicators Present confirm_res Step 4: Confirm Resistance - Whole-Plant Bioassay - Molecular Testing suspect_res->confirm_res

Caption: A systematic workflow for diagnosing potential herbicide resistance.

Protocol: How do I perform a whole-plant dose-response assay to confirm resistance?

The whole-plant bioassay is the definitive method for confirming herbicide resistance and quantifying its level. This protocol can be adapted for various grass weed species.

Objective: To determine the herbicide dose required to kill or reduce the growth of the suspected resistant population by 50% (LD₅₀ or GR₅₀) compared to a known susceptible population.

Methodology:

  • Seed Collection and Preparation:

    • Collect mature seeds from at least 30 plants in the suspected resistant field area. A sample should contain at least 5,000 seeds.

    • Collect seeds from a known susceptible population to serve as a control.

    • Air-dry the seeds and store them in labeled paper bags at low temperatures until use.

  • Germination and Transplanting:

    • If seeds exhibit dormancy, specific treatments (e.g., stratification, gibberellic acid) may be required.

    • Germinate seeds in petri dishes on agar or moist filter paper.

    • Once seedlings have emerged, transplant them individually into pots filled with a standard potting medium. Grow them in a greenhouse or controlled environment with consistent conditions.

  • Herbicide Application:

    • Treat plants at the 2-4 leaf stage, as this is typically when they are most sensitive.

    • Prepare a series of herbicide dilutions for this compound. A typical dose range would include 0x, 0.25x, 0.5x, 1x (recommended field rate), 2x, 4x, 8x, and 16x the recommended rate.

    • Apply the herbicide using a precision track sprayer to ensure uniform coverage. Include a non-treated control (0x) for both susceptible and resistant populations. Replicate each dose at least 4-6 times.

  • Data Collection and Analysis:

    • Assess plant mortality and biomass 21-28 days after treatment.

    • Record survival counts for each dose.

    • For biomass assessment, harvest the above-ground plant material, dry it in an oven at 60-70°C for 72 hours, and record the dry weight.

    • Analyze the data using a non-linear regression model, typically a two or three-parameter log-logistic function, to generate dose-response curves.

    • From the curves, calculate the LD₅₀ (dose for 50% mortality) or GR₅₀ (dose for 50% growth reduction).

    • The Resistance Index (RI) is calculated as: RI = LD₅₀ (Resistant Population) / LD₅₀ (Susceptible Population) . An RI greater than 2.0 typically indicates resistance.

Protocol: How can I test for target-site mutations in the ACCase gene?

Molecular assays provide a rapid method for detecting known mutations that confer target-site resistance. Allele-specific PCR is a common and effective technique.

Objective: To detect the presence of specific single nucleotide polymorphisms (SNPs) in the ACCase gene known to confer resistance.

Methodology:

  • Sample Collection and DNA Extraction:

    • Collect fresh leaf tissue from individual surviving plants (putative resistant) and from known susceptible plants.

    • Extract genomic DNA using a commercial plant DNA extraction kit or a standard CTAB protocol.

  • Primer Design:

    • For each target mutation (e.g., at codon 1781, 2041, 2078), design a set of primers. This typically includes two outer primers and two inner allele-specific primers. The inner primers are designed so their 3' end corresponds to the SNP, one matching the susceptible allele and one matching the resistant allele.

  • PCR Amplification:

    • Set up PCR reactions for each individual plant sample. A multiplex reaction can be designed to test for multiple mutations simultaneously.

    • Use a standard PCR protocol with an annealing temperature optimized for the specific primers.

  • Gel Electrophoresis and Interpretation:

    • Run the PCR products on an agarose gel.

    • The combination of amplified fragments will indicate the genotype of the plant:

      • Homozygous Susceptible: Will show a band from the outer primers and a band from the susceptible-specific inner primer.

      • Homozygous Resistant: Will show a band from the outer primers and a band from the resistant-specific inner primer.

      • Heterozygous: Will show bands from the outer primers and both the susceptible- and resistant-specific inner primers.

Table 2: Common ACCase Mutations Conferring Resistance to this compound

Codon PositionAmino Acid ChangeResistance Pattern
Ile-1781-Leu Isoleucine → LeucineConfers resistance to "FOP" and "DIM" herbicides.
Trp-1999-Cys Tryptophan → CysteineConfers resistance primarily to fenoxaprop ("FOPs").
Trp-2027-Cys Tryptophan → CysteineConfers resistance to "FOP" herbicides.
Ile-2041-Asn Isoleucine → AsparagineConfers broad resistance to "FOP" herbicides.
Asp-2078-Gly Aspartic Acid → GlycineConfers resistance to "FOP" and "DIM" herbicides.
Gly-2096-Ala Glycine → AlanineConfers variable resistance levels.

Note: "FOPs" refers to aryloxyphenoxypropionates (e.g., Haloxyfop) and "DIMs" to cyclohexanediones.

Integrated Weed Management (IWM) Framework

A robust IWM plan is the most sustainable approach to mitigate and delay the evolution of herbicide resistance.

IWM_Framework cluster_chemical Chemical Control cluster_cultural Cultural Practices cluster_mechanical Mechanical & Physical Control iwm Integrated Weed Management (IWM) Goal: Minimize Selection Pressure & Weed Seed Bank tank_mix Use Effective Tank Mixes iwm->tank_mix crop_rotation Diversify Crop Rotations iwm->crop_rotation tillage Strategic Tillage iwm->tillage rotate_moa Rotate Herbicide Modes of Action full_rate Apply Full Label Rates scout Scout Fields Post-Application cover_crops Utilize Cover Crops seeding_rate Increase Crop Seeding Rates clean_seed Plant Certified Clean Seed hwsc Harvest Weed Seed Control (HWSC) sanitation Clean Equipment Between Fields

Caption: Key components of an Integrated Weed Management (IWM) program.

References

Technical Support Center: Method Validation for Low-Level Haloxyfop-P-methyl Detection in Infant Formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of low-level Haloxyfop-P-methyl detection in infant formula. The information is intended for researchers, scientists, and professionals in drug development and food safety.

Frequently Asked Questions (FAQs)

Q1: What is the regulatory limit for haloxyfop in infant formula?

A1: According to the European Commission directive 2006/141/EC, the maximum residue level (MRL) for haloxyfop in ready-to-feed infant formula should not exceed 0.003 mg/kg.[1][2] The residue definition is inclusive of haloxyfop, its esters, salts, and conjugates, all expressed as haloxyfop.[1][2]

Q2: Why is a hydrolysis step necessary for the analysis of total haloxyfop?

A2: Haloxyfop can exist in various forms, including its methyl ester (this compound) and other conjugates. To accurately quantify the total haloxyfop residue, an alkaline hydrolysis step is crucial.[1] This step converts the esters and conjugates into the parent haloxyfop acid, allowing for the measurement of the total residue as required by regulations.

Q3: What is the recommended analytical technique for low-level detection of haloxyfop in infant formula?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the reliable identification and quantification of total haloxyfop at the low levels required for infant formula. This technique offers the necessary sensitivity and selectivity to detect residues at the 0.003 mg/kg target level in complex matrices.

Q4: What is the QuEChERS method and why is it suitable for this analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that simplifies the extraction and cleanup of pesticide residues from food matrices. A modified QuEChERS procedure is well-suited for analyzing haloxyfop in infant formula. The typical workflow involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components like fats and proteins.

Q5: What are common challenges when analyzing pesticide residues in infant formula?

A5: Infant formula is a complex matrix with high levels of fats, proteins, carbohydrates, and emulsifiers. These components can interfere with the analysis, leading to matrix effects, ion suppression in the mass spectrometer, and low recovery of the target analyte. Therefore, a robust sample preparation method with an effective cleanup step is essential.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of Haloxyfop 1. Incomplete hydrolysis of esters and conjugates. 2. Inefficient extraction from the high-fat matrix. 3. Analyte loss during the cleanup step. 4. Degradation of the analyte.1. Ensure the alkaline hydrolysis with methanolic sodium hydroxide is carried out for the specified duration and at the correct temperature to ensure complete conversion. 2. Use a buffered QuEChERS method with acetonitrile for extraction. Ensure vigorous shaking to facilitate partitioning of the analyte into the organic layer. 3. Optimize the dSPE cleanup step. Using a combination of C18 and PSA sorbents can effectively remove lipids and other interferences without significant loss of haloxyfop. 4. Use freshly prepared standards and ensure proper storage of samples and extracts.
High Matrix Effects (Ion Suppression or Enhancement) 1. Insufficient cleanup of the sample extract. 2. Co-elution of matrix components with the analyte.1. Increase the amount or try different combinations of dSPE sorbents (e.g., C18, PSA, GCB) to improve the removal of interfering substances. 2. Optimize the LC gradient to improve the separation of haloxyfop from matrix components. 3. Use matrix-matched calibration standards to compensate for matrix effects.
Poor Peak Shape in Chromatogram 1. Injection of a high percentage of organic solvent into the LC system. 2. Incompatible mobile phase with the final extract solvent.1. Consider online dilution of the final extract before injection into the LC-MS/MS system. 2. Evaporate the final extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase conditions.
Inconsistent Results (Poor Reproducibility) 1. Non-homogenous sample. 2. Inconsistent sample preparation procedure. 3. Fluctuation in instrument performance.1. Thoroughly homogenize the infant formula sample before taking a subsample for analysis. 2. Ensure consistent timing, volumes, and mixing during all steps of the extraction and cleanup process. Automation can improve reproducibility. 3. Regularly check the LC-MS/MS system performance by running system suitability tests and quality control samples.

Experimental Protocols

Sample Preparation: Alkaline Hydrolysis, Extraction, and Cleanup

This protocol is based on a validated method for the determination of total haloxyfop in infant formula.

Materials:

  • Homogenized infant formula sample

  • Methanolic sodium hydroxide solution

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE tube containing 150 mg MgSO₄ and 50 mg octadecyl (C18) sorbent

Procedure:

  • Weigh an appropriate amount of the homogenized infant formula sample into a 50 mL centrifuge tube.

  • Add methanolic sodium hydroxide to the sample for alkaline hydrolysis to convert haloxyfop esters and conjugates to the parent acid.

  • After hydrolysis, add acetonitrile to the tube and shake vigorously to extract the haloxyfop.

  • Add a mixture of MgSO₄ and NaCl (e.g., 4:1 w/w) to induce phase separation.

  • Centrifuge the sample.

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and C18 sorbent.

  • Vortex the dSPE tube and then centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Typical LC Conditions:

  • Column: A suitable C18 column (e.g., 1.8 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 µL.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for haloxyfop). Haloxyfop has shown good response in positive ESI as [M+H]+.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to haloxyfop.

Data Presentation

Table 1: Method Validation Data for Total Haloxyfop in Infant Formula
ParameterResult
Target LOQ 0.003 mg/kg
Mean Recoveries 92.2% - 114%
Repeatability (RSDr) ≤ 14%
Within-Lab Reproducibility (RSDwR) ≤ 14%

Data is based on a multi-laboratory validation study.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Infant Formula Sample hydrolysis Alkaline Hydrolysis (Methanolic NaOH) sample->hydrolysis extraction Extraction (Acetonitrile) hydrolysis->extraction salting_out Phase Separation (MgSO4 + NaCl) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup dSPE Cleanup (MgSO4 + C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms data Data Acquisition & Processing lcms->data result Final Result (mg/kg) data->result

Caption: Experimental workflow for Haloxyfop analysis.

Troubleshooting Decision Tree for Low Recovery

troubleshooting_low_recovery start Low Recovery Observed check_hydrolysis Verify Hydrolysis Step (Time, Temp, Reagent Conc.) start->check_hydrolysis hydrolysis_ok Hydrolysis OK? check_hydrolysis->hydrolysis_ok optimize_hydrolysis Optimize Hydrolysis hydrolysis_ok->optimize_hydrolysis No check_extraction Review Extraction (Shaking, Solvent Volume) hydrolysis_ok->check_extraction Yes extraction_ok Extraction OK? check_extraction->extraction_ok optimize_extraction Optimize Extraction extraction_ok->optimize_extraction No check_cleanup Evaluate Cleanup Step (Sorbent Type/Amount) extraction_ok->check_cleanup Yes cleanup_ok Cleanup OK? check_cleanup->cleanup_ok optimize_cleanup Optimize Cleanup cleanup_ok->optimize_cleanup No check_standards Check Standard Stability & Instrument Performance cleanup_ok->check_standards Yes

Caption: Troubleshooting low recovery issues.

References

Validation & Comparative

Validation of a new HPLC method for Haloxyfop-P-methyl using a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Haloxyfop-P-methyl, utilizing a certified reference standard. The performance of this method is objectively compared with an alternative HPLC technique, supported by experimental data to ensure accuracy, precision, and reliability.

Introduction

This compound is a selective herbicide used to control grass weeds in various broadleaf crops. Accurate quantification of this active ingredient is crucial for formulation quality control, residue analysis, and environmental monitoring. This guide details the validation of a normal-phase HPLC method for the specific analysis of the R-enantiomer of this compound and compares it with a reverse-phase HPLC method suitable for residue analysis. The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Data Presentation: Method Performance Comparison

The performance of the newly validated normal-phase HPLC method is compared against an established reverse-phase HPLC method. The following tables summarize the quantitative data from validation studies.

Table 1: Comparison of Chromatographic Conditions

ParameterNew Validated Method (Normal-Phase)Alternative Method (Reverse-Phase)
Stationary Phase Chiral Phase (e.g., Chiralcel OK)C18 (e.g., Zorbax XB-C18)[1]
Mobile Phase Heptane/Isopropanol mixtureMethanol/Water (80:20 v/v)[1]
Detection Wavelength 280 nm225 nm
Flow Rate 1.0 mL/min0.6 mL/min
Column Temperature Ambient25 °C
Primary Application Enantiomeric purity and formulation assayResidue analysis in various matrices

Table 2: Summary of Validation Parameters

Validation ParameterNew Validated Method (Normal-Phase)Alternative Method (Reverse-Phase)
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98.0% - 102.0%85.33% - 96.95% (in soil, tobacco, rape)
Precision (RSD%) < 2.0%0.40% - 3.75%
LOD Analyte and matrix dependent0.013 mg/kg (in fresh tobacco leaf)
LOQ Analyte and matrix dependent0.033 mg/kg (in fresh tobacco leaf)
Specificity High (resolves R and S enantiomers)High (separates from matrix components)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New Validated Method: Normal-Phase HPLC for Enantiomeric Purity

This method is based on the collaboratively validated CIPAC method for the determination of this compound in technical and formulation products.

  • Reference Standard: A certified reference standard of this compound with known purity is used.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralcel OK, or equivalent chiral phase column.

    • Mobile Phase: A suitable mixture of heptane and isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of the this compound reference standard is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: An accurately weighed amount of the this compound technical material or formulation is dissolved and diluted in the mobile phase to a known concentration.

  • Validation Procedures:

    • Specificity: The ability of the method to separate the R-enantiomer (this compound) from the S-enantiomer and other potential impurities is demonstrated.

    • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. The coefficient of determination (R²) is calculated.

    • Accuracy: The accuracy is determined by the recovery of spiked placebo samples or by comparison with the certified value of the reference material.

    • Precision: Repeatability (intra-day precision) and intermediate precision (inter-day precision) are evaluated by analyzing multiple preparations of a homogeneous sample and expressed as the relative standard deviation (RSD%).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Alternative Method: Reverse-Phase HPLC for Residue Analysis

This method is suitable for the determination of this compound residues in environmental and agricultural samples.

  • Reference Standard: A certified reference standard of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Zorbax XB-C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase: Methanol:Water (80:20, v/v).

    • Flow Rate: 0.6 mL/min.

    • Detection: UV at 225 nm.

    • Column Temperature: 25 °C.

    • Injection Volume: 20 µL.

  • Sample Preparation (General Procedure):

    • Extraction: The sample matrix (e.g., soil, tobacco) is extracted with a suitable solvent such as acetone.

    • Clean-up: The extract is cleaned up using a solid-phase extraction (SPE) column (e.g., Florisil and activated charcoal mixed column) to remove interfering matrix components.

    • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

  • Validation Procedures: The same validation parameters as described for the normal-phase method are assessed, with a focus on the method's performance in complex matrices. Recovery studies are particularly critical to evaluate the efficiency of the extraction and clean-up steps.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_validation 3. Validation Parameters Assessment cluster_reporting 4. Documentation P1 Define Analytical Method Requirements P2 Develop Validation Protocol (as per ICH) P1->P2 E1 Prepare Reference Standard Solutions P2->E1 E2 Prepare Sample Solutions P2->E2 E3 Perform HPLC Analysis E1->E3 E2->E3 V1 Specificity E3->V1 Analyze spiked samples, blanks, and standards V2 Linearity & Range E3->V2 Analyze calibration standards V3 Accuracy (% Recovery) E3->V3 Analyze samples of known concentration V4 Precision (RSD%) E3->V4 Repeat analysis over short & long term V5 LOD & LOQ E3->V5 Analyze low concentration samples V6 Robustness E3->V6 Vary method parameters slightly R1 Compile Validation Data V1->R1 V2->R1 V3->R1 V4->R1 V5->R1 V6->R1 R2 Generate Final Validation Report R1->R2

Caption: Workflow for the validation of an HPLC method.

Conclusion

The new normal-phase HPLC method demonstrates excellent specificity for the enantiomeric separation of this compound, along with high accuracy and precision, making it highly suitable for quality control and formulation analysis. The alternative reverse-phase method provides a robust and sensitive option for residue analysis in complex matrices, with acceptable accuracy and precision. The choice of method should be guided by the specific analytical requirements, with the normal-phase method being superior for enantiomeric purity assessment and the reverse-phase method being a practical choice for determining residue levels. Both methods, when properly validated using a certified reference standard, provide reliable and accurate results for the analysis of this compound.

References

A Comparative Analysis of Haloxyfop-P-methyl and Quizalofop-P-ethyl for Effective Grass Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and crop protection specialists on the efficacy, mechanisms, and application protocols of two leading aryloxyphenoxypropionate herbicides.

In the ongoing challenge of managing graminaceous weeds in broadleaf crops, Haloxyfop-P-methyl and Quizalofop-P-ethyl have emerged as prominent post-emergence solutions. Both herbicides belong to the aryloxyphenoxypropionate ("fop") chemical class and share a common mechanism of action, yet subtle differences in their chemical structure and formulation can influence their efficacy against specific weed species and their performance under various environmental conditions. This guide provides a detailed comparative study of these two active ingredients, supported by experimental data, to aid researchers and drug development professionals in making informed decisions for targeted weed control strategies.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and Quizalofop-P-ethyl is crucial for comprehending their behavior and efficacy.

PropertyThis compoundQuizalofop-P-ethyl
Chemical Name Methyl (R)-2-[4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenoxy]propionateEthyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
CAS Number 72619-32-0100646-51-3
Molecular Formula C₁₆H₁₃ClF₃NO₄C₁₉H₁₇ClN₂O₄
Molecular Weight 375.7 g/mol 372.8 g/mol
Formulation Emulsifiable Concentrate (EC)Emulsifiable Concentrate (EC)

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Both this compound and Quizalofop-P-ethyl are potent and selective inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase)[1]. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme in susceptible grass species, these herbicides disrupt the formation of new cell membranes, leading to a cessation of growth, particularly in the meristematic tissues (growing points). This inhibition ultimately results in the death of the weed. The selectivity of these herbicides arises from the difference in the structure of the ACCase enzyme between grass weeds (monocots) and broadleaf crops (dicots). Broadleaf crops possess a form of ACCase that is less sensitive to these herbicides, allowing them to tolerate the application.

ACCase_Inhibition cluster_herbicide Herbicide Action cluster_plant_cell Grass Weed Cell Herbicide This compound or Quizalofop-P-ethyl ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes Weed_Death Weed Death Cell_Membrane Cell Membrane Formation Fatty_Acid_Synthesis->Cell_Membrane Weed_Growth Weed Growth Cell_Membrane->Weed_Growth Weed_Growth->Weed_Death Ceases Experimental_Workflow Start Field Trial Initiation Design Experimental Design (RCBD, 3-4 Reps) Start->Design Setup Plot Establishment & Crop Planting Design->Setup Application Herbicide Application (Calibrated Sprayer) Setup->Application Assessment1 Data Collection (7 DAT) - Weed Control - Crop Injury Application->Assessment1 Assessment2 Data Collection (14 DAT) - Weed Control - Crop Injury Assessment1->Assessment2 Assessment3 Data Collection (28 DAT) - Weed Control - Weed Biomass Assessment2->Assessment3 Harvest Crop Harvest & Yield Measurement Assessment3->Harvest Analysis Data Analysis & Interpretation Harvest->Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of polyclonal antibodies raised against Haloxyfop-P-methyl with other structurally related aryloxyphenoxypropionate herbicides. The data presented is crucial for the development of specific immunoassays for the detection of this compound in various matrices.

Cross-Reactivity Profile of this compound Antibodies

The specificity of an antibody is a critical parameter in the development of reliable immunoassays. Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, which can lead to inaccurate quantification. In the case of this compound, an aryloxyphenoxypropionate herbicide, it is essential to assess the cross-reactivity of its antibodies with other compounds of the same chemical family that may be present in environmental or agricultural samples.

The following table summarizes the cross-reactivity of polyclonal antibodies generated against this compound with several related herbicides. The data is derived from an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).

CompoundChemical StructureIC50 (μg/L)Cross-Reactivity (%)
This compound (R)-2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid, methyl ester41.9 100
Haloxyfop(±)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid45.292.7
Quizalofop-P-ethylethyl (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate>1000<4.2
Fenoxaprop-P-ethylethyl (2R)-2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate>1000<4.2
Cyhalofop-butylbutyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate>1000<4.2

Data sourced from a study by Bao et al. (2010).

Interpretation of Data:

The polyclonal antibodies exhibit high specificity for this compound and its racemic form, Haloxyfop. The high cross-reactivity with Haloxyfop (92.7%) is expected due to the minor structural difference (the methyl ester in this compound vs. the carboxylic acid in Haloxyfop). In contrast, the antibodies show negligible cross-reactivity (<4.2%) with other tested aryloxyphenoxypropionate herbicides, namely Quizalofop-P-ethyl, Fenoxaprop-P-ethyl, and Cyhalofop-butyl. This indicates that the developed antibodies are highly selective for the Haloxyfop moiety and can be effectively used in specific immunoassays for its detection without significant interference from these other common herbicides.

Experimental Protocols

The following sections detail the methodologies used to generate the cross-reactivity data.

Hapten Synthesis and Immunogen Preparation

The development of specific antibodies relies on the appropriate design and synthesis of a hapten, a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response.

Hapten Synthesis: A key step involves introducing a spacer arm to the this compound molecule to facilitate its conjugation to a carrier protein without masking its key antigenic determinants. One reported method involves the synthesis of two haptens with different spacer-arm lengths.

Immunogen Preparation: The synthesized haptens are then conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a suitable coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting conjugate (immunogen) is then used to immunize animals (e.g., rabbits) to produce polyclonal antibodies.

G cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production Haloxyfop_P_methyl This compound Hapten Hapten Synthesis (Introduction of Spacer Arm) Haloxyfop_P_methyl->Hapten Chemical Modification Immunogen Immunogen (Hapten-Protein Conjugate) Hapten->Immunogen Conjugation (EDC) Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Immunogen Immunization Immunization (e.g., Rabbits) Immunogen->Immunization Antibody_Production Polyclonal Antibody Production Immunization->Antibody_Production Purification Antibody Purification Antibody_Production->Purification

Figure 1. Workflow for the production of this compound polyclonal antibodies.

Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Assessment

The cross-reactivity of the generated antibodies is determined using an indirect competitive ELISA. This assay measures the ability of related compounds to compete with this compound for binding to the specific antibody.

Principle: A known amount of a coating antigen (hapten conjugated to a different protein, e.g., ovalbumin) is immobilized on the surface of a microtiter plate. The test solution, containing a fixed amount of the polyclonal antibody and varying concentrations of the competitor compound (this compound or a related herbicide), is added to the wells. The competitor in the solution competes with the immobilized coating antigen for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of the competitor in the sample.

G cluster_steps ic-ELISA Workflow cluster_logic Principle of Competition Coating 1. Coating: Microtiter plate wells are coated with Hapten-OVA conjugate. Blocking 2. Blocking: Unbound sites are blocked (e.g., with BSA). Coating->Blocking Competition 3. Competition: Incubate with a mixture of: - Polyclonal Antibody - Competitor (this compound or related compound) Blocking->Competition Washing1 4. Washing Competition->Washing1 Detection 5. Detection: Add Enzyme-conjugated Secondary Antibody. Washing1->Detection Washing2 6. Washing Detection->Washing2 Substrate 7. Substrate Addition: Add chromogenic substrate. Washing2->Substrate Measurement 8. Measurement: Read absorbance at a specific wavelength. Substrate->Measurement High_Competitor High Competitor Concentration Low_Antibody_Binding Low Antibody Binding to Plate High_Competitor->Low_Antibody_Binding Low_Signal Low Colorimetric Signal Low_Antibody_Binding->Low_Signal Low_Competitor Low Competitor Concentration High_Antibody_Binding High Antibody Binding to Plate Low_Competitor->High_Antibody_Binding High_Signal High Colorimetric Signal High_Antibody_Binding->High_Signal

Figure 2. Workflow and principle of the indirect competitive ELISA for cross-reactivity assessment.

Calculation of Cross-Reactivity:

The 50% inhibitory concentration (IC50) is determined for this compound and each of the tested compounds from their respective dose-response curves. The cross-reactivity (CR) is then calculated using the following formula:

CR (%) = (IC50 of this compound / IC50 of competing compound) x 100

Conclusion

The polyclonal antibodies developed against this compound demonstrate high specificity and affinity for the target analyte. The negligible cross-reactivity with other structurally similar aryloxyphenoxypropionate herbicides makes them a valuable tool for the development of sensitive and selective immunoassays for monitoring this compound residues. This high degree of specificity is crucial for ensuring the accuracy and reliability of analytical results in environmental and food safety applications. Further studies could expand the panel of tested compounds to include a wider range of potential interferents and metabolites.

Efficacy Showdown: Haloxyfop-P-methyl Versus Other ACCase Inhibitors in Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the comparative efficacy of Haloxyfop-P-methyl and other prominent Acetyl-CoA Carboxylase (ACCase) inhibitors, supported by experimental data and detailed protocols for researchers and drug development professionals.

Acetyl-CoA carboxylase (ACCase) inhibitors are a critical class of herbicides for the selective post-emergence control of grass weeds in broadleaf crops.[1] These herbicides function by inhibiting the ACCase enzyme, which is pivotal in the biosynthesis of fatty acids, essential components for building cell membranes.[2] This disruption of fatty acid synthesis ultimately leads to the death of susceptible grass species.[3] ACCase inhibitors are categorized into three main chemical families: aryloxyphenoxypropionates (FOPs), cyclohexanediones (DIMs), and phenylpyrazolines (DENs).[1] this compound belongs to the FOPs group.[4] This guide provides a detailed comparison of the efficacy of this compound against other commonly used ACCase inhibitors, supported by quantitative data from various studies.

Comparative Efficacy Data

The following table summarizes the efficacy of this compound in comparison to other ACCase inhibitors against various grass weed species. The data is presented as percentage control or reduction in biomass, providing a quantitative basis for comparison.

HerbicideChemical FamilyApplication Rate (g a.i. ha⁻¹)Weed SpeciesEfficacy MetricEfficacy (%)Source
This compound FOP62.4Digitaria insularis (Sourgrass)% Control at 28 DAA96.7%
ClethodimDIM108Digitaria insularis (Sourgrass)% Control at 28 DAANot specified, but lower than Haloxyfop
Haloxyfop-R-methyl FOP81 (0.75 L ha⁻¹)Echinochloa crus-galli (Barnyardgrass) & Setaria glauca (Yellow Foxtail)% Dry Weight ReductionCompared to Quizalofop-P-ethyl
Quizalofop-P-ethylFOP52.8 (600 ml ha⁻¹)Echinochloa crus-galli & Setaria glauca% Dry Weight Reduction96%
ClethodimDIM120 (1 L ha⁻¹)Echinochloa crus-galli & Setaria glauca% Dry Weight ReductionHigh, comparable to Quizalofop-P-ethyl 550ml/ha
SethoxydimDIM375 (3 L ha⁻¹)Echinochloa crus-galli & Setaria glauca% Dry Weight ReductionHigh, comparable to Quizalofop-P-ethyl 600ml/ha
Fluazifop-P-butylFOP450 (3 L ha⁻¹)Echinochloa crus-galli & Setaria glauca% Dry Weight Reduction≥ 90%
Haloxyfop-methyl FOPNot specifiedEleusine indica (Goosegrass)Resistance Ratio (ED₅₀)Highest resistance ratios observed
ClethodimDIMNot specifiedEleusine indica (Goosegrass)Resistance Ratio (ED₅₀)Lower resistance ratio than Haloxyfop-methyl
Haloxyfop-methyl FOP120Cenchrus echinatus (Southern sandbur)% Control at 14-21 DAA≥ 95.0%
ClethodimDIM156Cenchrus echinatus% Control at 14-21 DAA≥ 95.0%
Quizalofop-p-ethylFOP125Cenchrus echinatus% Control at 14-21 DAA≥ 95.0%

DAA: Days After Application

Mechanism of Action: ACCase Inhibition

ACCase inhibitors selectively target the eukaryotic homomeric form of the ACCase enzyme found in the plastids of most monocot species (grasses). This enzyme catalyzes the first committed step in fatty acid biosynthesis. By blocking this step, the herbicides prevent the formation of lipids necessary for cell membrane integrity and the production of secondary metabolites. This leads to a cessation of growth, particularly in meristematic tissues, followed by chlorosis, necrosis, and eventual plant death.

ACCase_Inhibition_Pathway cluster_inhibition Herbicides ACCase Inhibitors (FOPs, DIMs, DENs) ACCase Acetyl-CoA Carboxylase (Homomeric form in grasses) Herbicides->ACCase FattyAcid Fatty Acid Biosynthesis ACCase->FattyAcid Catalyzes Death Plant Death inhibition_cross X Lipids Lipids for Cell Membranes FattyAcid->Lipids Growth Meristematic Growth Lipids->Growth Essential for Growth->Death Cessation leads to

Caption: Mechanism of ACCase inhibitor herbicides.

Experimental Protocols

Reproducible and standardized experimental protocols are fundamental for the accurate assessment of herbicide efficacy. Below is a detailed methodology for a typical whole-plant pot assay designed to compare the efficacy of different herbicides.

Objective: To determine the dose-response of a target weed species to this compound and other ACCase inhibitors.

Materials:

  • Seeds of the target weed species (e.g., Digitaria insularis)

  • Pots (e.g., 1L plastic pots)

  • Growth medium (e.g., mixture of sieved clay soil and commercial substrate)

  • Controlled environment greenhouse or growth chamber

  • Herbicides: this compound, Clethodim, Quizalofop-p-ethyl, etc.

  • Adjuvants as recommended for each herbicide

  • Laboratory sprayer calibrated to deliver a specific volume

Procedure:

  • Plant Cultivation:

    • Fill pots with the growth medium.

    • Sow a predetermined number of seeds in each pot and cover lightly with soil.

    • Water the pots and place them in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 4 plants per pot) after emergence.

  • Herbicide Application:

    • Grow plants until they reach the target growth stage (e.g., full tillering stage).

    • Prepare a range of doses for each herbicide. A geometric progression of doses is typically used to establish a dose-response curve. Include an untreated control.

    • Apply the herbicides using a calibrated laboratory sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • Visually assess weed control at set intervals, such as 14, 21, and 28 days after application (DAA). Use a rating scale from 0% (no effect) to 100% (complete plant death).

    • At the final assessment, harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.

    • Measure the dry weight of the residual biomass.

    • Analyze the data using statistical methods, such as analysis of variance (ANOVA) and regression analysis, to determine the herbicide dose required for 50% growth reduction (GR₅₀) or 50% effective dose (ED₅₀).

Experimental_Workflow start Start seed Seed Sowing & Germination start->seed thin Seedling Thinning seed->thin grow Plant Growth to Target Stage thin->grow prepare Herbicide Dose Preparation grow->prepare apply Herbicide Application prepare->apply incubate Incubation in Controlled Environment apply->incubate assess Visual Assessment (% Control) incubate->assess harvest Biomass Harvest assess->harvest dry Drying and Weighing harvest->dry analyze Data Analysis (GR50/ED50) dry->analyze end End analyze->end

Caption: Workflow for herbicide efficacy testing.

Conclusion

The efficacy of this compound and other ACCase inhibitors is dependent on the target weed species, its growth stage, the application rate, and environmental conditions. While this compound demonstrates high efficacy against certain key grass weeds like Digitaria insularis, other herbicides such as fluazifop-P-butyl and higher doses of quizalofop-P-ethyl have also shown excellent control of species like Echinochloa crus-galli. It is also crucial to consider the potential for herbicide resistance, as some goosegrass populations have shown higher resistance to this compound compared to clethodim. Therefore, a comprehensive understanding of the target weed spectrum and local resistance patterns is essential for selecting the most effective ACCase inhibitor for sustainable weed management programs.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of Haloxyfop-P-methyl, a chiral herbicide, is critical for both regulatory compliance and the development of environmentally safer agricultural products. The R-enantiomer is known to be significantly more herbicidally active than the S-enantiomer. This guide provides a comparative performance evaluation of different chiral stationary phases (CSPs) for the successful separation of this compound enantiomers, supported by experimental data from scientific literature.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of this compound enantiomers. Below is a summary of the performance of three distinct classes of CSPs: Pirkle-type, cyclodextrin-based, and polysaccharide-based columns.

Chiral Stationary Phase (CSP)CSP TypePerformance Metric (Resolution, Rs)Mobile PhaseReference
(R, R) Whelk-O1 Pirkle-type3.43Hexane/n-propanol (98/2, v/v)[1]
Permethyl-β-cyclodextrin Cyclodextrin-based1.32Methanol/water (60/40, v/v)[2]
Chiralcel OK Polysaccharide-based (Cellulose derivative)Baseline separationNot specified[3]
Sino-Chiral OJ, Chiralcel OD-H, Chiralpak IB, Chiralpak AD-H Polysaccharide-basedNo separationSupercritical Fluid Chromatography (SFC) conditions[2]

Note: A resolution (Rs) value of 1.5 or greater is typically considered baseline separation. The data presented highlights that the choice of both the chiral stationary phase and the mobile phase is crucial for successful enantioseparation.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following are representative experimental protocols for the chiral separation of this compound on the discussed CSPs.

Protocol 1: Separation on a Pirkle-type CSP ((R, R) Whelk-O1)

  • Column: (R, R) Whelk-O1 chiral column.

  • Mobile Phase: A mixture of hexane and n-propanol in a 98:2 volume ratio[1].

  • Flow Rate: Not specified.

  • Temperature: Optimized for best resolution.

  • Detection: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Sample Preparation: A standard solution of racemic Haloxyfop is prepared in the mobile phase.

  • Procedure:

    • Equilibrate the (R, R) Whelk-O1 column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution onto the column.

    • Monitor the elution of the enantiomers using a UV detector.

    • The R- and S-enantiomers are separated, and the resolution is calculated from the resulting chromatogram.

Protocol 2: Separation on a Cyclodextrin-based CSP (Permethyl-β-cyclodextrin)

  • Column: Permethyl-β-cyclodextrin chiral stationary phase.

  • Mobile Phase: A mixture of methanol and water in a 60:40 volume ratio under reversed-phase conditions.

  • Flow Rate: Not specified.

  • Temperature: Varied between 0 and 50 °C to study the influence on separation.

  • Detection: HPLC with a suitable detector.

  • Sample Preparation: A standard solution of racemic Haloxyfop-methyl is prepared in a suitable solvent.

  • Procedure:

    • Condition the permethyl-β-cyclodextrin column with the mobile phase.

    • Inject the prepared sample.

    • Elute the enantiomers under the specified mobile phase and temperature conditions.

    • Calculate the resolution factor from the chromatogram.

Protocol 3: Separation on a Polysaccharide-based CSP (Chiralcel OK)

  • Column: Chiralcel OK column.

  • Mobile Phase: Normal phase eluent (specific composition not detailed in the reference, but typically a mixture of a non-polar solvent like hexane and an alcohol modifier).

  • Flow Rate: Not specified.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: The sample is diluted in a mixture of heptane and isopropanol.

  • Procedure:

    • Equilibrate the Chiralcel OK column with the chosen normal phase mobile phase.

    • Inject the sample solution.

    • Perform the chromatographic run and monitor the separation of the R- and S-enantiomers. The R-enantiomer is reported to elute first.

Workflow for Chiral Stationary Phase Selection

The selection of an optimal chiral stationary phase and mobile phase is a systematic process. The following diagram illustrates a logical workflow for the method development for the chiral separation of this compound.

CSP_Selection_Workflow start Start: Racemic this compound Sample screening Initial Screening of CSPs (Polysaccharide, Pirkle-type, Cyclodextrin) start->screening polysaccharide Polysaccharide CSPs (e.g., Chiralcel OK, Chiralpak AD) screening->polysaccharide pirkle Pirkle-type CSPs (e.g., (R, R) Whelk-O1) screening->pirkle cyclodextrin Cyclodextrin CSPs (e.g., Permethyl-β-cyclodextrin) screening->cyclodextrin eval_separation Evaluate Separation (Resolution, Peak Shape) polysaccharide->eval_separation pirkle->eval_separation cyclodextrin->eval_separation no_sep No or Poor Separation eval_separation->no_sep Rs < 1.5 good_sep Good Separation (Rs > 1.5) eval_separation->good_sep Rs >= 1.5 no_sep->screening Try different CSP class or mobile phase optimization Method Optimization (Mobile Phase, Temperature, Flow Rate) good_sep->optimization validation Method Validation optimization->validation end Final Analytical Method validation->end

Caption: Workflow for selecting a chiral stationary phase for this compound separation.

References

Comparison of extraction efficiency of different solvents for Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the extraction efficiency of various solvents for the herbicide Haloxyfop-P-methyl. The data and methodologies presented are compiled from recent scientific literature to aid researchers, scientists, and drug development professionals in selecting the optimal extraction protocol for their specific analytical needs.

Data Summary

The selection of an appropriate solvent is a critical factor in the analytical determination of this compound, directly impacting the recovery and accuracy of the results. The following table summarizes the extraction efficiencies of different solvents as reported in various studies.

Solvent SystemMatrixExtraction MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
AcetonitrileFresh Tobacco LeafQuEChERS~95%Not Specified[1]
AcetonitrileFlue-cured Tobacco LeafQuEChERS~90%Not Specified[1]
Formic acid–acetonitrile (1:1000, v/v)Fresh Tobacco LeafQuEChERS~85%Not Specified[1]
Formic acid–acetonitrile (1:1000, v/v)Flue-cured Tobacco LeafQuEChERS~80%Not Specified[1]
DichloromethaneFresh Tobacco LeafQuEChERS~75%Not Specified[1]
DichloromethaneFlue-cured Tobacco LeafQuEChERS~70%Not Specified
AcetoneSoil, Tobacco, RapeHPLC85.33 - 96.95%0.40 - 3.75%
TolueneAquatic MediaImmersed Solvent MicroextractionNot specified as % recovery, but high enrichment factors (217-403) were achieved.1.7 - 14.2%
Methanolic NaOHVarious MatricesHydrolysis & GC analysisNot specified as % recovery, but noted as a necessary step to release conjugates.Not Specified

Note: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique in pesticide residue analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are the protocols for the key extraction methods cited in the table.

1. Modified QuEChERS Method for Tobacco Leaf Samples

This method was optimized for the simultaneous determination of this compound and other herbicides in complex tobacco leaf matrices.

  • Sample Preparation: Homogenize 5 g of the tobacco leaf sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of the extraction solvent (acetonitrile was found to be optimal).

    • Add internal standards and shake vigorously for 1 minute.

    • Add extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Centrifuge the mixture.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer the supernatant (acetonitrile layer) to a cleanup tube containing sorbents like PSA (primary secondary amine), GCB (graphitized carbon black), or C18.

    • Shake and centrifuge again.

  • Analysis: The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2. HPLC Method for Soil, Tobacco, and Rape Samples

This method provides a simple and accurate way to determine this compound residues.

  • Extraction: Acetone is used as the primary extracting solvent.

  • Cleanup: The extract is passed through a mixed column of Florisil and activated charcoal for cleanup.

  • Analysis: The cleaned extract is analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol and water (80:20, v/v). Detection is performed at a wavelength of 225 nm.

3. Immersed Solvent Microextraction (SME) for Aquatic Media

This technique is designed for the trace enrichment of herbicides from water samples.

  • Extraction: A microdrop (1.5 µL) of toluene is used as the extraction solvent.

  • Procedure:

    • The toluene microdrop is suspended from the tip of a microsyringe and immersed in the stirred aqueous sample (4 mL).

    • Extraction is carried out for a specified time (e.g., 25 minutes).

    • After extraction, the microdrop is retracted into the syringe.

  • Analysis: The extract is injected directly into a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the QuEChERS extraction method, which has shown high efficiency for this compound.

G Figure 1: QuEChERS Experimental Workflow for this compound Extraction cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Analysis Sample Homogenized Sample (e.g., Tobacco Leaf) AddSolvent Add Acetonitrile & Internal Standard Sample->AddSolvent 5 g Shake1 Vortex/Shake (1 min) AddSolvent->Shake1 AddSalts Add QuEChERS Salts (e.g., MgSO4, NaCl) Shake1->AddSalts Centrifuge1 Centrifuge AddSalts->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Acetonitrile Layer AddSorbent Add dSPE Sorbents (e.g., PSA, C18) Supernatant->AddSorbent Shake2 Vortex/Shake AddSorbent->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Analysis LC-MS/MS Analysis FinalExtract->Analysis

Caption: QuEChERS workflow for this compound.

References

A Comparative Guide to the Validation of a Rapid Bioassay for Detecting Haloxyfop-P-methyl Resistance in Avena fatua

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Haloxyfop-P-methyl, an ACCase (acetyl-CoA carboxylase) inhibitor, is a critical tool for controlling grass weeds like wild oat (Avena fatua). However, the development of resistance necessitates rapid and reliable detection methods to inform effective weed management strategies. This guide provides a comprehensive comparison of a rapid, seed-based bioassay with the traditional whole-plant bioassay for detecting this compound resistance in Avena fatua, supported by experimental data and detailed protocols.

Comparison of Bioassay Performance

The primary advantage of a rapid bioassay is the significant reduction in the time required to obtain results compared to the conventional whole-plant assay. While whole-plant bioassays can take up to two months, rapid tests can yield results in a much shorter timeframe, often within days.[1] Studies have demonstrated a strong positive correlation between the results from rapid petri dish assays and traditional greenhouse assays, indicating the validity and reliability of the rapid method for screening putative resistant populations.[1]

The following table summarizes quantitative data from a comparative study validating a rapid petri dish bioassay against a whole-plant dose-response assay for detecting Haloxyfop-R-methyl ester resistance in a closely related species, Avena ludoviciana (winter wild oat).

Table 1: Comparison of Resistance Factors (RF) for Haloxyfop-R-methyl Ester in Avena ludoviciana

Bioassay TypeResistant BiotypeResistance Factor (RF) Range
Rapid Petri Dish Bioassay5 accessions2783.05 - 3421.41
Whole-Plant Greenhouse Assay5 accessions14.19 - 18.54

Data adapted from a study on Haloxyfop-R methyl ester resistance in winter wild oat.[1]

It is important to note that while the absolute resistance factors can differ significantly between assay types, the classification of populations as resistant or susceptible remains consistent. The rapid bioassay has been shown to be a feasible, accurate, and cost-effective method for identifying resistance in wild oat species.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any bioassay. Below are the protocols for both the rapid seed-based bioassay and the traditional whole-plant assay.

Rapid Seed Bioassay Protocol (Agar-Based)

This method is adapted from established protocols for detecting ACCase inhibitor resistance in Avena species.[3]

  • Seed Preparation: Seeds of putative resistant and known susceptible Avena fatua populations are surface-sterilized.

  • Media Preparation: An agar medium is prepared and amended with a discriminating concentration of this compound. A discriminating concentration is predetermined as the herbicide level that inhibits the growth of susceptible biotypes but allows resistant individuals to grow. For a similar herbicide, Haloxyfop-R-methyl ester, a discriminating concentration of 0.106 mg ai L-1 was determined for winter wild oat.

  • Plating: Sterilized seeds are placed on the herbicide-containing agar in petri dishes. Control plates with no herbicide are also prepared for each population.

  • Incubation: The petri dishes are incubated in a controlled environment (e.g., 20-25°C with a photoperiod) for 5 to 7 days.

  • Data Collection: After the incubation period, various parameters can be measured, including coleoptile length, root length, and overall seedling vigor. A key visual indicator of resistance is the development of green coleoptiles and the initiation of the first leaf in the presence of the herbicide, whereas susceptible seedlings will show no new growth and will not turn green.

  • Analysis: The response of the putative resistant population is compared to the susceptible control. The number of surviving seedlings at the discriminating concentration is recorded.

Whole-Plant Bioassay Protocol

This traditional method serves as the benchmark for confirming herbicide resistance.

  • Plant Cultivation: Seeds from putative resistant and known susceptible Avena fatua populations are sown in pots containing a suitable growing medium. Plants are grown in a greenhouse under controlled temperature and light conditions.

  • Herbicide Application: At the 2-3 leaf stage, a range of this compound doses are applied to the plants. A non-treated control for each population is included.

  • Growth Period: The treated plants are returned to the greenhouse and grown for a period of 21 to 28 days.

  • Data Collection: At the end of the growth period, plant survival is assessed, and the above-ground biomass is harvested, dried, and weighed.

  • Data Analysis: A dose-response curve is generated by plotting the herbicide dose against the percentage of biomass reduction relative to the untreated control. From this curve, the herbicide dose required to reduce shoot weight by 50% (GR50) is calculated for both the resistant and susceptible populations. The Resistance Index (RI) or Resistance Factor (RF) is then calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Visualizing the Workflow and Resistance Mechanism

To further clarify the experimental process and the underlying biological principles, the following diagrams are provided.

experimental_workflow cluster_rapid Rapid Bioassay cluster_whole_plant Whole-Plant Bioassay A Seed Collection B Surface Sterilization A->B G Seed Germination & Seedling Growth C Plating on Herbicide-Amended Agar B->C D Incubation (5-7 days) C->D E Data Collection (Coleoptile/Root Length, Green Tissue) D->E F Resistance Assessment E->F Validation Validation: Correlation of Results F->Validation H Transplanting to Pots G->H I Herbicide Application (2-3 leaf stage) H->I J Growth Period (21-28 days) I->J K Data Collection (Survival, Biomass) J->K L Dose-Response Analysis (GR50, RF) K->L L->Validation signaling_pathway cluster_plant_cell Plant Cell cluster_chloroplast Chloroplast ACCase ACCase Enzyme FattyAcids Fatty Acid Biosynthesis ACCase->FattyAcids Membrane Membrane Integrity & Plant Growth FattyAcids->Membrane Haloxyfop This compound Haloxyfop->ACCase Inhibition ResistantACCase Resistant ACCase (Altered Target Site) Haloxyfop->ResistantACCase No Inhibition ResistantACCase->FattyAcids

References

Unveiling the Efficacy of Haloxyfop-P-methyl: A Comparative Guide Based on In-Silico and Herbicidal Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and herbicide development, this guide provides an in-depth comparison of Haloxyfop-P-methyl's herbicidal activity with alternative acetyl-CoA carboxylase (ACCase) inhibitors. The analysis is supported by quantitative data from herbicidal bioassays and insights from in-silico molecular docking studies, offering a comprehensive overview of its performance and mechanism of action.

This compound is a selective, post-emergence herbicide renowned for its efficacy in controlling annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Its mode of action lies in the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of grasses.[1][2] This guide delves into the correlation between its predicted binding affinity to the ACCase enzyme through in-silico docking and its observed herbicidal effects in experimental settings.

Quantitative Comparison of Herbicidal Activity

The herbicidal efficacy of this compound and its alternatives is commonly quantified using metrics such as the dose required to reduce plant growth by 50% (GR50). The following tables summarize comparative data on the effectiveness of this compound and other ACCase inhibitors against various grass weed species.

HerbicideWeed SpeciesGR50 (g a.i./ha)Reference
This compound Avena fatua (Wild Oat)78[3]
PropaquizafopAvena fatua (Wild Oat)30
ClethodimAvena fatua (Wild Oat)120
PinoxadenAvena fatua (Wild Oat)20
HerbicideWeed SpeciesGR50 (g a.i./ha)Resistance Factor (RF)Reference
PropaquizafopAlopecurus myosuroides (Black-grass)<107.5 - 7.9
CycloxydimAlopecurus myosuroides (Black-grass)<308.7 - 9.3

Note: The Resistance Factor (RF) is calculated as the ratio of the GR50 of a resistant population to the GR50 of a susceptible population. Higher RF values indicate a greater level of resistance.

Experimental Protocols

In-Silico Molecular Docking Protocol

In-silico docking studies are computational methods used to predict the binding affinity and interaction between a ligand (herbicide) and a protein (enzyme target). This approach provides valuable insights into the mechanism of action at a molecular level.

Objective: To predict the binding mode and estimate the binding affinity of this compound and its analogues to the carboxyltransferase (CT) domain of the plant ACCase enzyme.

Methodology:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target enzyme, the carboxyltransferase (CT) domain of ACCase, from the Protein Data Bank (PDB). A suitable entry, such as 1UYT or 1OD2 from yeast, can be used as a template, with homology modeling employed to generate a model of the plant enzyme if a crystal structure is unavailable.

    • Prepare the protein structure for docking by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation:

    • Generate the 3D structures of this compound and other comparator herbicides using molecular modeling software.

    • Optimize the ligand structures to their lowest energy conformation.

  • Molecular Docking:

    • Utilize docking software such as AutoDock or Discovery Studio to perform the docking simulations.

    • Define the binding site on the ACCase enzyme based on the location of the co-crystallized ligand in the experimental structure or through binding site prediction algorithms.

    • Run the docking algorithm to generate multiple possible binding poses of the ligand within the enzyme's active site.

  • Analysis and Scoring:

    • Analyze the generated docking poses to identify the most favorable binding conformation based on the docking score, which estimates the binding free energy.

    • Visualize the protein-ligand interactions to identify key amino acid residues involved in the binding.

Whole-Plant Herbicidal Activity Bioassay Protocol

Whole-plant bioassays are essential for determining the actual herbicidal efficacy under controlled environmental conditions.

Objective: To determine the dose-response of various grass weed species to this compound and its alternatives and to calculate the GR50 values.

Methodology:

  • Plant Material and Growth Conditions:

    • Collect mature seeds of the target weed species (e.g., Avena fatua, Alopecurus myosuroides) from populations that have survived herbicide treatment in the field.

    • Break seed dormancy, if necessary, using appropriate methods for each species.

    • Sow the seeds in pots containing a standard potting mix and grow them in a greenhouse under controlled temperature, humidity, and light conditions.

  • Herbicide Application:

    • When the seedlings reach the 2-3 leaf stage, apply the herbicides using a precision bench sprayer to ensure uniform coverage.

    • Prepare a range of herbicide concentrations to establish a dose-response curve.

  • Data Collection and Analysis:

    • Three to four weeks after treatment, assess the herbicidal effect by visually rating the plant injury or by harvesting the above-ground biomass and measuring the dry weight.

    • Express the plant survival or biomass as a percentage of the untreated control.

    • Calculate the GR50 value for each herbicide-weed combination by fitting a logistic model to the dose-response data.

Visualizing the Mechanism and Workflow

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

cluster_0 Herbicidal Action of this compound Acetyl-CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membrane Formation Cell Membrane Formation Fatty Acid Synthesis->Cell Membrane Formation Grass Weed Growth Grass Weed Growth Cell Membrane Formation->Grass Weed Growth This compound This compound This compound->ACCase Inhibits ACCase->Malonyl-CoA Catalyzes

Caption: Mechanism of action of this compound.

cluster_1 In-Silico Docking Workflow PDB Protein Data Bank (e.g., 1UYT) Receptor Prepare Receptor (Remove water, add H) PDB->Receptor Docking Molecular Docking (AutoDock, Discovery Studio) Receptor->Docking Ligand Prepare Ligand (3D structure, optimize) Ligand->Docking Analysis Analyze Results (Binding energy, interactions) Docking->Analysis

Caption: Workflow for in-silico molecular docking.

cluster_2 Herbicidal Bioassay Workflow Seed Seed Collection & Germination Growth Seedling Growth (Greenhouse) Seed->Growth Application Herbicide Application (Dose-response) Growth->Application Evaluation Data Collection (Biomass, Survival) Application->Evaluation GR50 GR50 Calculation Evaluation->GR50

Caption: Workflow for whole-plant herbicidal bioassay.

Conclusion

The combined insights from in-silico docking studies and whole-plant bioassays provide a robust framework for evaluating the herbicidal activity of this compound. The molecular docking simulations help to elucidate the binding interactions at the atomic level, explaining the inhibitory effect on the ACCase enzyme. This is then validated by quantitative data from herbicidal bioassays, which demonstrate the potent and selective grass-killing activity of this compound in a biological context. This integrated approach is invaluable for the rational design and development of new and effective herbicides, as well as for managing the evolution of herbicide resistance in weed populations.

References

Safety Operating Guide

Proper Disposal of Haloxyfop-P-methyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Haloxyfop-P-methyl, a selective herbicide. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this chemical in a laboratory setting.

I. Immediate Safety and Hazard Information

This compound is a substance that requires careful handling due to its potential health and environmental risks. It is classified as a combustible liquid and is harmful if swallowed, potentially fatal if it enters the airways, and can cause serious eye irritation.[1][2][3][4] Prolonged or repeated exposure may cause damage to organs.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects and is also harmful to terrestrial vertebrates.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Protective clothing or lab coat

  • Eye and face protection (e.g., safety glasses with side shields or goggles)

  • Respiratory protection, particularly if there is a risk of inhaling fumes, mists, or vapors.

Always wash hands thoroughly after handling the chemical and before eating, drinking, or smoking. Ensure work is conducted in a well-ventilated area.

II. Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Aspiration Hazard May be fatal if swallowed and enters airways.
Serious Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity (Repeated) May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.
Terrestrial Vertebrate Hazard Harmful to terrestrial vertebrates.
Physical Hazard Combustible liquid.

III. Step-by-Step Disposal Procedures

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. The disposal method will vary depending on the nature of the waste: unused product, empty containers, or spill cleanup material.

A. Disposal of Unused or Waste this compound

  • Do Not Dispose Down the Drain: Never pour this compound down the sink, toilet, or any drain. This substance is toxic to aquatic life, and wastewater treatment facilities may not be equipped to remove it.

  • Consult Local Regulations: Disposal regulations for hazardous chemicals vary by location. Always consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations.

  • Approved Hazardous Waste Facility: Unused or waste this compound must be disposed of as hazardous waste. This typically involves collection by a licensed hazardous waste disposal contractor.

  • Labeling and Storage: Store waste this compound in a clearly labeled, sealed, and compatible container. Keep it in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials like strong acids, alkalis, and oxidizing agents.

B. Disposal of Empty this compound Containers

  • Triple Rinsing: Empty containers must be thoroughly cleaned before disposal to remove residual chemical. The standard procedure is triple rinsing:

    • Step 1: Empty the remaining contents into a designated waste container and allow it to drain for at least 30 seconds.

    • Step 2: Fill the container to about 20-25% of its volume with a suitable solvent (check the product's safety data sheet or consult your EHS department; water is often used for rinsing).

    • Step 3: Securely cap the container and shake or agitate it vigorously for at least 30 seconds.

    • Step 4: Pour the rinsate into a designated hazardous waste container for disposal. Allow the container to drain for another 30 seconds.

    • Step 5: Repeat steps 2-4 two more times.

  • Container Disposal: After triple rinsing, render the container unusable for other purposes by puncturing or crushing it. Dispose of the rinsed container in accordance with local regulations, which may include disposal in a designated landfill or through a recycling program for chemical containers if available. Do not reuse empty pesticide containers for any other purpose.

C. Management and Disposal of Spills

  • Ensure Safety: Evacuate the immediate area if necessary. Ensure proper ventilation and wear appropriate PPE before attempting to clean up a spill.

  • Contain the Spill: Prevent the spill from spreading and from entering drains, sewers, or waterways. Use an inert absorbent material such as sand, vermiculite, or clay to contain and absorb the liquid.

  • Collect and Package Waste: Carefully sweep or scoop the absorbed material into a sealable and appropriately labeled waste container.

  • Decontaminate the Area: Clean the spill area with a suitable detergent and water. Collect the cleaning materials and rinsate for disposal as hazardous waste.

  • Dispose of as Hazardous Waste: The collected spill cleanup material is considered hazardous waste and must be disposed of through your institution's hazardous waste program.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Haloxyfop_Disposal_Workflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type unused_product Unused/Expired Product waste_type->unused_product Product empty_container Empty Container waste_type->empty_container Container spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill collect_waste Collect in a Labeled, Sealed Container unused_product->collect_waste triple_rinse Triple Rinse Container empty_container->triple_rinse absorb_spill Absorb with Inert Material spill_cleanup->absorb_spill store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste final_disposal Dispose via Licensed Hazardous Waste Contractor store_waste->final_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture and/or Crush Container triple_rinse->puncture_container collect_rinsate->store_waste container_disposal Dispose of Rinsed Container per Local Regulations (e.g., Landfill, Recycling) puncture_container->container_disposal collect_spill Collect Absorbed Material in a Labeled Container absorb_spill->collect_spill collect_spill->store_waste

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Haloxyfop-P-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Logistical Protocols for the Handling and Disposal of Haloxyfop-P-methyl in a Laboratory Setting.

This document provides critical, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is mandatory. The following table summarizes the required PPE, designed for quick reference and easy implementation.

PPE CategoryMinimum RequirementRationale and Specifications
Respiratory Protection Air-purifying respirator with organic vapor cartridges and P95 or N95 particulate filters.This compound can be harmful if inhaled. A half-mask or full-facepiece respirator is necessary to prevent inhalation of vapors, aerosols, or dust. A half-mask respirator has an OSHA Assigned Protection Factor (APF) of 10, while a full-facepiece respirator provides a higher APF of 50.[1][2][3]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles, both chemical safety goggles and a face shield should be worn, especially when handling liquid formulations or during procedures that may generate aerosols.
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).Nitrile gloves offer good resistance to a variety of chemicals. Always inspect gloves for signs of degradation or perforation before use and replace them immediately if they come into contact with this compound. For prolonged contact, consider thicker gloves and consult manufacturer-specific breakthrough time data.
Body Protection Chemical-resistant lab coat or coveralls, and closed-toe shoes.A lab coat or coveralls made of a non-porous material will protect the skin from accidental splashes. Pants should be worn over boots to prevent chemicals from entering footwear.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, review the Safety Data Sheet (SDS) for this compound.

  • Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

2. Handling the Chemical:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing a solid form, do so in a manner that avoids generating dust.

  • When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use.

3. Spill and Emergency Procedures:

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.

    • Collect the contaminated material into a sealable, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and emergency response personnel.

    • Prevent entry into the contaminated area until it has been deemed safe by trained professionals.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for this compound.

Disposal Plan: Laboratory-Scale Waste Management

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination. All disposal must be conducted in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all waste containing this compound, including excess reagents, contaminated materials (e.g., gloves, absorbent pads, and pipette tips), and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.

2. Laboratory-Scale Decontamination and Disposal Protocol (Basic Hydrolysis):

This compound, an aryloxyphenoxypropionate herbicide, can be degraded through hydrolysis of its ester bond.[5] This process can be accelerated under basic conditions. The following is a general protocol for the laboratory-scale treatment of small quantities of this compound waste. This procedure should only be carried out by trained personnel in a chemical fume hood while wearing appropriate PPE.

  • Objective: To hydrolyze the methyl ester of this compound to its corresponding carboxylate salt, which is generally more water-soluble and less herbicidally active.

  • Reagents:

    • 1 M Sodium Hydroxide (NaOH) solution

    • pH indicator paper or a pH meter

  • Procedure:

    • For dilute aqueous solutions containing this compound, slowly add 1 M NaOH solution while stirring to raise the pH to >12.

    • For small quantities of the pure compound or concentrated solutions, first dilute with a water-miscible solvent like ethanol before slowly adding the NaOH solution. This helps to control the reaction rate.

    • Gently heat the solution (e.g., to 40-50°C) and stir for several hours to ensure complete hydrolysis. The reaction can be monitored by an appropriate analytical method (e.g., HPLC) if necessary.

    • After the reaction is complete, allow the solution to cool to room temperature.

    • Neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

    • The resulting solution should be collected as hazardous waste for disposal through your institution's approved channels. Do not dispose of this solution down the drain unless specifically permitted by your local regulations.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep Review SDS & Prepare Equipment ppe Don Appropriate PPE prep->ppe handle Weighing/Solution Preparation in Fume Hood ppe->handle decon Decontaminate Work Area handle->decon spill Spill Occurs handle->spill exposure Personal Exposure handle->exposure waste Collect & Label Waste decon->waste dispose Dispose via Approved Hazardous Waste Stream waste->dispose spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Haloxyfop-P-methyl
Reactant of Route 2
Reactant of Route 2
Haloxyfop-P-methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.